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Core Science & Biosynthesis

Foundational

N-(Carboxymethyl)-glycine tert-butyl ester chemical structure

An In-Depth Technical Guide to N-(Carboxymethyl)-glycine tert-butyl ester: Structure, Synthesis, and Applications Abstract N-(Carboxymethyl)-glycine tert-butyl ester, also known as iminodiacetic acid mono-tert-butyl este...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(Carboxymethyl)-glycine tert-butyl ester: Structure, Synthesis, and Applications

Abstract

N-(Carboxymethyl)-glycine tert-butyl ester, also known as iminodiacetic acid mono-tert-butyl ester, is a pivotal bifunctional molecule in modern synthetic and medicinal chemistry. Its structure uniquely combines a free carboxylic acid, a secondary amine, and a sterically hindered tert-butyl ester. This arrangement provides orthogonal handles for sequential chemical modifications, making it an invaluable building block. This guide offers a senior application scientist's perspective on the compound's chemical identity, a detailed, field-tested synthetic protocol, comprehensive analytical characterization, and its strategic applications in drug development, particularly as a precursor to sophisticated chelating agents for bioconjugation.

Chemical Identity and Physicochemical Properties

The utility of any chemical reagent begins with a precise understanding of its structure and properties. N-(Carboxymethyl)-glycine tert-butyl ester is a derivative of iminodiacetic acid where one of the two carboxylic acid groups is protected as a tert-butyl ester.

Chemical Structure and Nomenclature
  • IUPAC Name: 2-((tert-Butoxycarbonyl)methylamino)acetic acid

  • Synonyms: Iminodiacetic acid mono-tert-butyl ester, (tert-Butoxycarbonylmethylamino)acetic acid

  • Molecular Formula: C₈H₁₅NO₄[1]

  • Molecular Weight: 189.21 g/mol [2]

  • CAS Number: While the parent iminodiacetic acid and its di-tert-butyl ester are well-documented, the mono-ester is a more specialized intermediate. For reference, the CAS Number for the related di-tert-butyl iminodiacetate is 85916-13-8.[3]

Physicochemical Data

The properties of this compound make it well-suited for standard organic synthesis laboratory procedures.

PropertyValueSource(s)
Appearance Expected to be a white to off-white powder or crystalline solid.[4]
Solubility Soluble in polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol.[5]
Stability Stable under standard laboratory conditions. The tert-butyl ester is sensitive to strong acids.[1][5]
Storage Store in a cool, dry place, typically at 0-8°C, to ensure long-term stability.[4][6]

Synthesis and Purification

The synthesis of N-(Carboxymethyl)-glycine tert-butyl ester requires a strategic approach to achieve selective mono-alkylation of a glycine precursor. Direct esterification of iminodiacetic acid is challenging due to the difficulty in selectively reacting only one of the two identical carboxylic acid groups. Therefore, a more controlled, stepwise approach starting from a pre-formed ester is the method of choice.

Strategic Considerations: The Rationale for N-Alkylation

The most reliable and scalable synthesis involves the N-alkylation of a glycine tert-butyl ester with a haloacetic acid derivative. This strategy is superior because:

  • Starting Material Availability: Glycine tert-butyl ester hydrochloride is a commercially available and stable starting material.[6][7]

  • Controlled Stoichiometry: The reaction stoichiometry can be carefully controlled to favor mono-alkylation over the dialkylated quaternary ammonium salt, which would be an undesired byproduct.

  • Reaction Selectivity: The nucleophilic secondary amine of the glycine ester selectively attacks the electrophilic carbon of the halo-acetylating agent.

Detailed Experimental Protocol: Synthesis via N-Alkylation

This protocol describes the synthesis from glycine tert-butyl ester hydrochloride and tert-butyl bromoacetate. The use of a hindered, non-nucleophilic base is critical to prevent side reactions.

Step 1: Materials and Equipment

  • Glycine tert-butyl ester hydrochloride (1.0 eq)

  • tert-Butyl bromoacetate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (ACN) as solvent

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Step 2: Reaction Setup and Execution

  • Suspend glycine tert-butyl ester hydrochloride (1.0 eq) in dry acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add DIPEA (2.5 eq) to the stirred suspension. The DIPEA serves to deprotonate the ammonium salt of the starting material to the free amine in situ and to neutralize the HBr generated during the reaction.

  • Allow the mixture to stir at 0°C for 20 minutes.

  • Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture. A slight excess ensures complete consumption of the glycine starting material.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

Step 3: Workup and Purification

  • Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is then purified by silica gel column chromatography using a gradient elution (e.g., hexanes/ethyl acetate) to yield the pure N-(Carboxymethyl)-glycine tert-butyl ester.

Synthesis Workflow Diagram

G A 1. Dissolve Glycine tert-butyl ester HCl in Acetonitrile B 2. Cool to 0°C and Add DIPEA Base A->B Inert Atmosphere C 3. Add tert-Butyl Bromoacetate B->C Formation of free amine D 4. Stir at Room Temperature (12-18h) C->D N-Alkylation Reaction E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Aqueous Workup (Extraction) E->F Residue in Ethyl Acetate G 7. Column Chromatography F->G Crude Product H Pure N-(Carboxymethyl)-glycine tert-butyl ester G->H Purified Product

Caption: Synthetic workflow for N-(Carboxymethyl)-glycine tert-butyl ester.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The orthogonal nature of the molecule gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.

¹H NMR (Expected Shifts in CDCl₃) SignalMultiplicityIntegrationAssignment
~1.45 ppmSinglet9HC(CH₃)₃ (tert-butyl ester)
~3.30 ppmSinglet2HN-CH₂-COO-tBu
~3.40 ppmSinglet2HN-CH₂-COOH
~2.5-4.0 ppmBroad Singlet1HN-H
~10-12 ppmBroad Singlet1HCOOH
¹³C NMR (Expected Shifts in CDCl₃) SignalAssignment
~28.0 ppmC(CH₃)₃ (tert-butyl ester)
~50.0 ppmN-CH₂-COO-tBu
~51.0 ppmN-CH₂-COOH
~82.0 ppmC(CH₃)₃ (tert-butyl ester)
~171.0 ppmC=O (tert-butyl ester)
~174.0 ppmC=O (Carboxylic Acid)

Note: The presence of rotamers due to restricted rotation around the N-C bond might lead to broadening or splitting of NMR signals, a phenomenon observed in similar N-substituted glycine derivatives.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

Characteristic IR Absorptions (cm⁻¹) Functional GroupVibration Type
3300-3400N-HStretch
2500-3300 (broad)O-H (Carboxylic Acid)Stretch
~2980C-H (sp³)Stretch
~1735C=O (tert-butyl ester)Stretch
~1710C=O (Carboxylic Acid)Stretch
~1250C-O (Ester)Stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Electrospray Ionization (ESI), the expected protonated molecular ion would be:

  • [M+H]⁺: Calculated for C₈H₁₆NO₄⁺, m/z = 190.10

Applications in Research and Drug Development

The unique trifunctional nature of N-(Carboxymethyl)-glycine tert-butyl ester makes it a highly versatile tool for constructing complex molecular architectures.

Core Utility: An Orthogonally Protected Building Block

The central value of this molecule lies in its orthogonal protecting groups. The free carboxylic acid can be readily coupled to an amine (e.g., on a peptide or antibody) using standard peptide coupling reagents (like EDC, TBTU).[10] The tert-butyl ester remains intact during this process. Subsequently, the tert-butyl group can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a second carboxylic acid, which can then be used for further modification or for its intended function, such as metal chelation.[8][11]

Precursor to Bifunctional Chelating Agents (BFCs)

A primary application is in the synthesis of BFCs for nuclear medicine and molecular imaging.[3] The iminodiacetate core is a well-known motif for chelating a wide range of metal ions. The synthetic strategy involves:

  • Coupling: The free carboxylic acid of N-(Carboxymethyl)-glycine tert-butyl ester is conjugated to a targeting vector (e.g., a tumor-targeting peptide or antibody).

  • Deprotection: The tert-butyl ester is removed with TFA to unmask the iminodiacetic acid chelating moiety.

  • Radiolabeling: The now-bifunctional conjugate is incubated with a medically relevant radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu), which is tightly bound by the chelator.

This allows for the precise delivery of a radioactive payload to a specific biological target for imaging (PET/SPECT) or therapy.

G A N-(Carboxymethyl)-glycine tert-butyl ester C Conjugation (Peptide Coupling) A->C B Targeting Vector (e.g., Antibody, Peptide) B->C D Protected Conjugate C->D E Deprotection (TFA) D->E F Active Chelator Conjugate E->F H Radiolabeling F->H G Radionuclide (e.g., ⁶⁸Ga³⁺) G->H I Final Radiopharmaceutical (For Imaging or Therapy) H->I

Caption: Application workflow for creating targeted radiopharmaceuticals.

Role in Peptidomimetics and Bioconjugation

Beyond chelation, this building block is valuable in creating non-natural peptide-like structures (peptidomimetics).[4] By incorporating it into a peptide sequence, researchers can introduce a site for metal binding or a branch point for attaching other molecules, such as polymers (e.g., PEG) or fluorescent dyes, thereby enhancing the therapeutic or diagnostic properties of the parent molecule.[12]

Conclusion

N-(Carboxymethyl)-glycine tert-butyl ester is more than a simple chemical; it is a strategic tool for molecular engineering. Its well-defined structure, accessible synthesis, and, most importantly, its orthogonal reactivity handles provide researchers and drug developers with a reliable platform for building complex, functional molecules. From targeted cancer therapeutics to advanced diagnostic agents, the applications stemming from this versatile building block continue to expand, underscoring its significance in the landscape of modern chemical and biomedical science.

References

  • BenchChem. (2025). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. Benchchem.com.
  • Chem-Impex. (n.d.). Boc-glycine tert-butyl ester. Chemimpex.com.
  • Pharmaffiliates. (n.d.). N-Boc-glycine | CAS No: 4530-20-5.
  • Chem-Impex. (n.d.). Glycine tert-butyl ester hydrochloride. Chemimpex.com.
  • CymitQuimica. (n.d.). N-(tert-butoxycarbonyl)glycine methyl ester | CAS 31954-27-5. Cymitquimica.com.
  • Macroheterocycles. (2017). Iminodiacetic Derivatives of p-tert-Butylthiacalix[6]arene: Synthesis and Influence of Conformation on. Isu.ru.

  • PMC. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)
  • ChemicalBook. (2026).
  • PubChem. (n.d.). Glycine tert-butyl ester. Nih.gov.
  • PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. Nih.gov.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Diverse Uses of Glycine tert-butyl ester hydrochloride in Chemical Research. Innopharmchem.com.
  • CymitQuimica. (n.d.). Glycine tert-butyl ester hydrochloride | CAS 27532-96-3. Cymitquimica.com.
  • Sigma-Aldrich. (n.d.). Glycine tert-butyl ester 97 27532-96-3. Sigmaaldrich.com.
  • Santa Cruz Biotechnology. (n.d.). N-(tert-Butoxycarbonyl)glycine methyl ester | CAS 31954-27-5. Scbt.com.
  • NSF PAR. (n.d.). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Nsf.gov.
  • Beilstein Journals. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein-journals.org.
  • MDPI. (2024). Synthesis of N-(3-Acyloxyacyl)
  • Table of Characteristic IR Absorptions. (n.d.). Utk.edu.

Sources

Exploratory

The Bifunctional Scaffold: A Technical Guide to Iminodiacetic Acid Mono-tert-Butyl Ester in Advanced Synthesis

As drug development pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for highly tunable, orthogonally protected bifunctional linkers has skyro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for highly tunable, orthogonally protected bifunctional linkers has skyrocketed. Among these, iminodiacetic acid (IDA) derivatives stand out.

However, researchers searching for the bare "iminodiacetic acid mono-tert-butyl ester" often encounter a classic paradox in synthetic chemistry: the unprotected mono-ester is inherently unstable. Because it possesses both a free secondary amine and a free carboxylic acid, it rapidly undergoes intermolecular self-condensation to form diketopiperazines or oligomers. Consequently, this molecule is almost exclusively synthesized, stored, and utilized in an N-protected form.

This whitepaper provides an authoritative, field-proven guide to navigating the chemical reality of iminodiacetic acid mono-tert-butyl esters, focusing on the highly stable N-(4-methoxybenzyl) derivative (CAS 1351950-03-2)[1] and its fully protected precursor, di-tert-butyl iminodiacetate (CAS 85916-13-8).

Chemical Identity & Quantitative Data

To successfully integrate IDA derivatives into a synthetic pipeline, one must understand the available stable forms. The table below summarizes the critical quantitative data for the two most relevant commercially and synthetically viable compounds[1].

Table 1: Chemical Identifiers and Physical Properties of Key IDA Derivatives

PropertyPrecursor ScaffoldOrthogonal Building Block
Chemical Name Di-tert-butyl iminodiacetateN-(4-methoxybenzyl)iminodiacetic acid mono-t-butyl ester
CAS Number 85916-13-81351950-03-2
Molecular Formula C₁₂H₂₃NO₄C₁₆H₂₃NO₅
Molecular Weight 245.32 g/mol 309.36 g/mol
Structural Role Fully protected secondary amine; requires desymmetrization.Ready-to-use bifunctional linker with orthogonal reactivity.
Key Reactivity N-alkylation / N-acylationAmide coupling at the free carboxylate.

Mechanistic Role in Orthogonal Linker Design

In the synthesis of PROTACs or complex peptide conjugates, you need a scaffold that allows sequential, highly controlled attachments without cross-reactivity. The N-PMB (4-methoxybenzyl) protected mono-tert-butyl ester serves as a perfect trifunctional hub:

  • The Free Carboxylic Acid: Primed for immediate amide coupling with a warhead or E3 ligase ligand.

  • The tert-Butyl Ester: Acts as a latent carboxylic acid. It is completely stable to basic conditions and nucleophiles, only cleaving under strong acidic conditions (e.g., TFA).

  • The N-PMB Group: Protects the secondary amine from side reactions during amide coupling. It can be selectively removed using TFA/anisole or oxidative cleavage (DDQ), revealing the amine for subsequent functionalization.

Orthogonal_Linker A N-PMB Iminodiacetic Acid Mono-t-butyl Ester B Free Carboxylate (Warhead Coupling) A->B PyBOP, DIPEA (Amide Bond Formation) C PMB-Protected Amine (Latent Reactivity) A->C TFA/Anisole (PMB Removal) E Fully Assembled PROTAC/ADC Linker B->E Conjugation C->E Alkylation D t-Butyl Ester (Latent Carboxylate) E->D Final Deprotection (TFA)

Fig 1. Orthogonal functionalization of PMB-protected iminodiacetic acid mono-t-butyl ester.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols where the chemistry validates itself at each step. The following methodologies detail the synthesis of the mono-ester and its subsequent application in peptide coupling.

Protocol A: Synthesis of the Mono-Ester via Desymmetrization

Because the direct synthesis of the mono-ester is inefficient, the standard approach is to start with the commercially available di-tert-butyl iminodiacetate (CAS 85916-13-8), protect the amine, and perform a controlled mono-saponification.

Causality of Reagents: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates with the intermediate carboxylate, sterically hindering the second ester group and preventing over-hydrolysis to the di-acid.

  • N-Protection: Dissolve di-tert-butyl iminodiacetate (1.0 eq) in dichloroethane. Add p-anisaldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 12 hours to yield the N-PMB di-ester.

  • Controlled Saponification: Dissolve the N-PMB di-ester in a 3:1 mixture of THF/H₂O. Cool to 0 °C.

  • Hydrolysis: Add exactly 1.0 equivalent of LiOH·H₂O dropwise. Stir for 4 hours, allowing the reaction to warm to ambient temperature.

  • Workup & Acidification: Extract unreacted starting material with diethyl ether. Cool the aqueous layer to 0 °C and carefully acidify to pH 4.0 using glacial acetic acid.

    • Self-Validation Checkpoint: Acidifying below pH 3 risks cleaving the acid-sensitive tert-butyl ester. Extract the cloudy aqueous layer with CH₂Cl₂ to isolate the pure N-PMB mono-tert-butyl ester (CAS 1351950-03-2).

Synthesis_Pathway N1 Iminodiacetic Acid N2 Di-tert-butyl Iminodiacetate CAS: 85916-13-8 N1->N2 t-BuOH, DCC, DMAP N3 N-PMB-Di-tert-butyl Iminodiacetate N2->N3 p-Anisaldehyde, NaBH(OAc)3 N4 Controlled Saponification (1 eq. LiOH, THF/H2O) N3->N4 Hydrolysis N5 N-PMB Iminodiacetic Acid Mono-t-butyl Ester CAS: 1351950-03-2 N4->N5 Acidification (pH 4)

Fig 2. Synthetic route to N-PMB iminodiacetic acid mono-t-butyl ester via saponification.

Protocol B: Amide Coupling of the Mono-Ester (Warhead Attachment)

Once the orthogonal building block is secured, it can be coupled to complex amines. The following protocol is adapted from validated macrocyclic synthesis workflows[2].

Causality of Reagents: PyBOP is utilized instead of standard EDC/NHS coupling. The bulky nature of the N-PMB protected tertiary amine creates significant steric hindrance around the adjacent carboxylic acid. PyBOP forms a highly reactive phosphonium intermediate that efficiently drives the coupling of hindered substrates without causing epimerization. Diisopropylethylamine (DIPEA) is used as it is a non-nucleophilic base that will not compete with the amine substrate.

  • Activation: In an oven-dried flask under nitrogen, dissolve N-(4-methoxybenzyl)iminodiacetic acid mono-t-butyl ester (1.1 eq) in dry CH₂Cl₂. Add PyBOP (1.0 eq) and DIPEA (3.0 to 5.0 eq). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the target amine (1.0 eq) to the solution. Stir for 12–16 hours at ambient temperature.

  • Self-Validation Checkpoint (LC-MS): Before quenching, analyze a 10 µL aliquot via LC-MS. The disappearance of the starting mass (m/z = 310.3 [M+H]⁺) and the appearance of the product mass validates complete conversion.

  • Purification: PyBOP generates tripyrrolidinophosphine oxide as a byproduct. To remove this, perform extensive aqueous washes (1x 5% citric acid, 1x saturated NaHCO₃, 1x brine). Purify the crude organic layer using automated flash column chromatography (silica gel, 10-100% EtOAc in hexanes gradient).

Conclusion

The search for the "iminodiacetic acid mono-tert-butyl ester CAS number" reveals a critical lesson in synthetic design: structural reality dictates chemical availability. By utilizing the N-PMB protected variant (CAS 1351950-03-2) or synthesizing it directly from the di-tert-butyl precursor (CAS 85916-13-8), researchers unlock a highly reliable, orthogonally protected scaffold. When handled with the precise pH controls and specialized coupling reagents outlined above, this molecule becomes an indispensable tool in the modern drug developer's arsenal.

References

  • Molaid Chemical Database. N-(4-methoxybenzyl)iminodiacetic acid mono-t-butyl ester (CAS 1351950-03-2). Retrieved from: [Link]

  • The Royal Society of Chemistry (2011). Comparison of diffusion coefficients for matched pairs of macrocyclic and linear molecules over a range of solvent environments. Organic & Biomolecular Chemistry. Retrieved from:[Link]

Sources

Foundational

Advanced Applications of N-(2-tert-butoxy-2-oxoethyl)glycine in Bioconjugation and Therapeutics Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the rapidly evolving landscape of targeted therapeutics—including Proteolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—including Proteolysis Targeting Chimeras (PROTACs), targeted radioligand therapies (RLTs), and antibody-drug conjugates (ADCs)—the demand for highly versatile, orthogonally protected bifunctional linkers is paramount. N-(2-tert-butoxy-2-oxoethyl)glycine , commonly referred to as mono-tert-butyl iminodiacetate, serves as a premier structural scaffold in these domains.

By featuring a secondary amine, a free carboxylic acid, and a tert-butyl-protected carboxylic acid, this molecule provides a highly controlled, step-wise vector for assembling complex multi-domain therapeutics. This whitepaper details the physicochemical properties, mechanistic advantages, and validated experimental workflows for utilizing this critical building block in advanced drug discovery.

Physicochemical and Structural Profiling

N-(2-tert-butoxy-2-oxoethyl)glycine is an iminodiacetic acid derivative. The strategic masking of one carboxylate arm with a tert-butyl group breaks the symmetry of the parent iminodiacetic acid [1], enabling precise, unidirectional chemical modifications.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name N-(2-tert-butoxy-2-oxoethyl)glycine
Common Synonyms Mono-tert-butyl iminodiacetate; tert-butyl hydrogen iminodiacetate
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline powder
Functional Groups 1x Secondary Amine, 1x Free Carboxylic Acid, 1x tert-Butyl Ester
Solubility Profile High in DMF, DMSO, and DCM; slightly soluble in H₂O

Mechanistic Rationale: The Power of Orthogonality

The architectural brilliance of N-(2-tert-butoxy-2-oxoethyl)glycine lies in its orthogonal reactivity . In complex bioconjugation, premature cross-linking or polymerization is a primary failure mode. This molecule circumvents these issues through a self-validating structural logic:

  • The Free Carboxylic Acid: Primed for immediate amide bond formation with primary amines (e.g., lysine residues on a peptide targeting ligand).

  • The Secondary Amine: Acts as a nucleophile for subsequent alkylation or acylation (e.g., attaching a chelator core like DOTA or an E3 ligase binder).

  • The tert-Butyl Ester: Remains completely inert under basic coupling conditions and mild nucleophilic attacks. It is only cleaved under strong acidic conditions (e.g., Trifluoroacetic acid), revealing the second carboxylic acid for final functionalization or metal chelation [2].

Table 2: Comparative Coupling Reagent Efficacy for the Free Acid
Coupling ReagentBaseSolventTypical Yield (%)Mechanistic Notes
HATU DIPEADMF85 - 95Generates highly reactive HOAt ester; ideal for overcoming the steric hindrance of the adjacent secondary amine.
PyBOP DIPEADMF80 - 90Excellent alternative to HATU; avoids the formation of toxic byproducts while maintaining fast kinetics.
EDC / HOBt NMMDCM/DMF70 - 80Produces water-soluble urea byproducts; slower kinetics but easier downstream aqueous workup.
DIC / Oxyma NoneDMF85 - 95The gold standard for Solid-Phase Peptide Synthesis (SPPS) applications involving this linker.

Visualizing the Synthetic Logic

To illustrate the causality behind the experimental choices, the following diagrams map the step-wise assembly and application of the scaffold.

G N1 N-(2-tert-butoxy-2-oxoethyl)glycine (Starting Material) N2 Amide Coupling (Free COOH reacts with R-NH2) N1->N2 HATU, DIPEA, DMF N3 Intermediate 1 (Peptide/Ligand Conjugated) N2->N3 N4 N-Alkylation/Acylation (Secondary Amine Functionalization) N3->N4 R'-X, K2CO3, MeCN N5 Intermediate 2 (Fully Assembled Scaffold) N4->N5 N6 TFA Deprotection (tBu ester removal) N5->N6 TFA/DCM (1:1) N7 Final Active Compound (Free Carboxylic Acid) N6->N7

Orthogonal functionalization workflow of N-(2-tert-butoxy-2-oxoethyl)glycine.

G A Bifunctional Core N-(2-tert-butoxy-2-oxoethyl)glycine B Targeting Ligand (e.g., PSMA or Somatostatin) A->B Amide Bond Formation (via Free COOH) C Effector Molecule (e.g., E3 Ligase Binder or Chelator) A->C N-Alkylation (via Secondary Amine) D Assembled Conjugate B->D C->D

Bifunctional assembly of targeted conjugates using the iminodiacetic acid core.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Each step includes mechanistic checkpoints to ensure structural integrity before proceeding to the next phase of synthesis.

Protocol 1: Amide Coupling (Anchoring to a Peptide or Primary Amine)

Objective: Selectively react the free carboxylic acid while leaving the secondary amine and tBu ester intact.

  • Preparation: Dissolve N-(2-tert-butoxy-2-oxoethyl)glycine (1.0 eq) and the primary amine component (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 0.1 M.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes. Causality: DIPEA ensures the primary amine is fully deprotonated and nucleophilic, while preventing premature degradation of the reagents.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise. Causality: HATU generates an active HOAt ester. The 0 °C initiation controls the exothermic activation step, preventing epimerization or unwanted side reactions with the secondary amine.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Purification: Monitor completion via LC-MS. Quench with water, extract with ethyl acetate, and purify via Reverse-Phase HPLC (RP-HPLC).

Protocol 2: N-Alkylation of the Secondary Amine

Objective: Attach the effector molecule (e.g., a bromoacetyl-functionalized chelator) to the secondary amine.

  • Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq) followed by the alkyl halide (1.2 eq).

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere. Causality: The secondary amine of the iminodiacetic core is sterically hindered and only moderately nucleophilic. Mild heating combined with a non-nucleophilic, heterogeneous base (K₂CO₃) drives the Sₙ2 substitution forward without hydrolyzing the sensitive tert-butyl ester.

  • Workup: Filter off the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure.

Protocol 3: Global Deprotection (tert-Butyl Ester Cleavage)

Objective: Remove the tBu protecting group to reveal the final free carboxylic acid for biological use or metal chelation.

  • Cleavage Cocktail: Prepare a fresh mixture of Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) / Triisopropylsilane (TIPS) / Water in a ratio of 47.5 : 47.5 : 2.5 : 2.5 (v/v).

  • Reaction: Dissolve the fully assembled conjugate in the cleavage cocktail (10 mL per gram of peptide/conjugate). Stir at room temperature for 2 hours. Causality: TFA provides the strong acidic environment required to protonate the ester oxygen, triggering alkyl-oxygen cleavage and the expulsion of a tert-butyl cation. TIPS and water act as critical carbocation scavengers, permanently trapping the highly reactive tert-butyl cation to prevent it from re-alkylating the secondary amine or sensitive amino acid side chains (e.g., Trp, Tyr).

  • Isolation: Evaporate the volatiles under a gentle stream of nitrogen. Precipitate the final product by adding ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under a vacuum.

References

  • CAS Common Chemistry. (n.d.). Diethyl iminodiacetate (CAS RN: 6290-05-7). American Chemical Society. Retrieved March 2, 2026, from[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7010570, 4-tert-Butyl hydrogen L-aspartate. Retrieved March 2, 2026, from[Link]

Exploratory

Solvation Dynamics of N-Carboxymethyl Glycine tert-Butyl Ester in DMF: A Technical Whitepaper

Executive Summary For researchers and drug development professionals engaged in complex peptide synthesis, PROTAC linker construction, or targeted ligand design, mastering the solvation behavior of zwitterionic precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engaged in complex peptide synthesis, PROTAC linker construction, or targeted ligand design, mastering the solvation behavior of zwitterionic precursors is critical. N-carboxymethyl glycine (iminodiacetic acid) is notoriously insoluble in organic media due to its highly crystalline, hydrogen-bonded lattice. However, esterification to form N-carboxymethyl glycine tert-butyl ester derivatives—most notably[1]—fundamentally alters its thermodynamic landscape.

As a Senior Application Scientist, I have designed this guide to explore the causality behind the exceptional solubility of these tert-butyl ester derivatives in N,N-Dimethylformamide (DMF), providing self-validating protocols to ensure high-yield downstream couplings.

Thermodynamic Principles of Solvation: Why DMF?

The solubility of a compound is a competition between its solid-state lattice energy and the free energy of solvation.

The Role of the tert-Butyl Group: In its free acid form, N-carboxymethyl glycine forms a dense network of intermolecular hydrogen bonds. By capping one or both carboxylic acids with a tert-butyl group, the zwitterionic character is neutralized, and severe steric hindrance is introduced. This bulky aliphatic group disrupts the crystal lattice, drastically lowering the energy required for dissolution[1]. Furthermore, it acts as a robust protecting group during selective organic synthesis[2].

The Role of DMF: DMF is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment (3.82 D). Its selection is not arbitrary; it is mechanistically perfectly suited for this molecule:
  • Dipole-Dipole Stabilization: The highly polarized formamide core (

    
    ) of DMF acts as a strong hydrogen-bond acceptor, stabilizing the secondary amine of the N-carboxymethyl glycine backbone.
    
  • Hydrophobic Encapsulation: The methyl groups of DMF provide excellent hydrophobic solvation for the bulky, lipophilic tert-butyl ester groups, preventing aggregation and precipitation during synthesis.

In complex constructs, such as oligonucleotide-GalNAc conjugates, utilizing highly polar solvents like DMF (often in a 1:1 mixture with Acetonitrile) is essential to maintain the solubility of rigid, esterified linkers[3].

Solvation A Solid Reagent (t-Bu Ester) B Add Anhydrous DMF (Polar Aprotic) A->B C Disrupt H-Bonds (Lower Lattice Energy) B->C D Dipole-Dipole Stabilization C->D Polar Core E Hydrophobic Solvation (t-Bu) C->E Non-polar Tail F Homogeneous Solution (>0.5 M at 25°C) D->F E->F

Caption: Thermodynamic solvation pathway of tert-butyl ester derivatives in DMF.

Quantitative Solubility Profiles

The addition of the tert-butyl ester transforms the molecule from being practically insoluble in organic solvents to highly soluble in polar aprotic media. While exact saturation points depend on the specific salt form (e.g., free base vs. [4]), the table below summarizes the expected behavior of the di-tert-butyl ester derivative.

Table 1: Comparative Solubility of N-Carboxymethyl Glycine tert-Butyl Ester Derivatives

SolventPolarity IndexEstimated Solubility (25°C)Mechanistic Rationale
DMF 6.4> 500 mg/mL (> 0.5 M) Optimal balance of strong dipole interactions and hydrophobic t-Bu compatibility.
DMSO 7.2> 100 mg/mLStrong dipole-dipole interactions; excellent for stock solutions[4].
DCM 3.1~ 200 mg/mLModerate dipole interactions; highly compatible with the lipophilic t-Bu groups.
Water 10.2< 10 mg/mL (Free base)High hydrophobic penalty for the t-Bu groups; poor hydration of the ester.

(Note: If utilizing the hydrochloride salt of a mono-ester, aqueous solubility increases, but neutralization with a base like DIPEA is required to achieve homogeneity in DMF for coupling reactions[2].)

Methodologies & Self-Validating Protocols

To ensure scientific integrity, the preparation of reagent solutions must be treated as a self-validating system. DMF is hygroscopic and slowly degrades into dimethylamine and formic acid over time. Dimethylamine acts as a nucleophile and can prematurely cleave protecting groups or cause unwanted side reactions.

Protocol: Preparation of a 0.5 M Coupling Solution in DMF

Step 1: Reagent Preparation & Equilibration

  • Action: Remove the from -20°C storage[4] and allow it to equilibrate to room temperature inside a desiccator.

  • Causality: Opening cold reagents exposes them to atmospheric moisture. Condensation introduces water into the reaction, which will aggressively compete with your target amine during downstream amide coupling (e.g., EDC/NHS or HATU activation), leading to hydrolysis of the active ester.

Step 2: Solvent Quality Control (Self-Validation)

  • Action: Draw anhydrous DMF (certified <50 ppm

    
    ) using a dry syringe flushed with inert gas (Nitrogen or Argon).
    
  • Causality: Validating solvent integrity is non-negotiable. If the DMF has a faint "fishy" odor, dimethylamine is present. Discard the solvent.

Step 3: Dissolution & Neutralization

  • Action: Transfer the required mass of the solid ester into a dry, septum-sealed vial. Inject the anhydrous DMF to achieve a 0.5 M concentration. If using a hydrochloride salt, inject 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA free-bases the secondary amine, allowing it to act as a nucleophile. The steric bulk of DIPEA prevents it from competing in the coupling reaction.

Step 4: Agitation and Visual Validation

  • Action: Vortex the mixture for 60 seconds at 25°C.

  • Causality: Due to the low lattice energy provided by the tert-butyl groups, dissolution is rapid[1]. The system validates itself visually: a perfectly clear solution indicates successful solvation. Any turbidity indicates either moisture contamination (salt precipitation) or degraded solvent.

Workflow Step1 Equilibrate Reagent (Inert Atmosphere) Step2 Add Anhydrous DMF (<50 ppm H2O) Step1->Step2 Step3 Vortex Agitation (60 seconds, 25°C) Step2->Step3 Decision Visual Inspection Step3->Decision Step4A Proceed to Synthesis (Clear Solution) Decision->Step4A Pass Step4B Filter / Reject (Particulates Present) Decision->Step4B Fail

Caption: Step-by-step workflow for preparing and validating a 0.5 M coupling solution.

References

  • Google Patents. "WO2018044350A1 - Targeting ligands".

Sources

Foundational

Difference between glycine tert-butyl ester and N-carboxymethyl derivative

Structural Divergence in Drug Design: Protection Strategies vs. Functionalization Motifs Executive Summary In the architecture of peptide therapeutics and small-molecule drug design, glycine derivatives serve as pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence in Drug Design: Protection Strategies vs. Functionalization Motifs

Executive Summary

In the architecture of peptide therapeutics and small-molecule drug design, glycine derivatives serve as pivotal scaffolds.[1][2] This guide differentiates two chemically distinct modifications of glycine that are often conflated due to nomenclature but possess diametrically opposed functions:

  • Glycine tert-Butyl Ester (H-Gly-OtBu): A C-terminal protection strategy . It masks the carboxylic acid to prevent side reactions, enhancing lipophilicity and allowing amine-selective chemistry.

  • N-Carboxymethyl Glycine (N-cm-Gly / IDA): An N-terminal functionalization strategy . It alkylates the amine to introduce a second carboxyl group, creating a tridentate chelation site or altering solubility profiles (e.g., in peptoids).

The Core Distinction:

  • Gly-OtBu removes a negative charge (Protection).

  • N-cm-Gly adds a negative charge (Derivatization).

Part 1: Structural & Chemical Fundamentals

Molecular Architecture

The fundamental difference lies in the site of modification and the electronic outcome .

FeatureGlycine tert-Butyl Ester (H-Gly-OtBu)N-Carboxymethyl Glycine (N-cm-Gly)
Structure


Modification Site Carboxyl Group (C-Term) Amino Group (N-Term)
Chemical Class Amino Acid EsterAminopolycarboxylic Acid (Secondary Amine)
Electronic State (pH 7) Cationic (

), Neutral Ester
Anionic (Zwitterionic/Dianionic)
Solubility Organic Solvents (DCM, EtOAc)Aqueous / Basic Media
Primary Utility Peptide Synthesis (Protection)Metal Chelation, Peptoid Synthesis
pKa and Reactivity Profiling
  • Gly-OtBu: The bulky tert-butyl group exerts a steric shielding effect. It prevents the formation of diketopiperazines (DKP) during peptide synthesis, a common side reaction with glycine esters. The amine remains nucleophilic (

    
    ).
    
  • N-cm-Gly: The introduction of the carboxymethyl group lowers the

    
     of the amine (inductive withdrawal by the carboxyl). However, it creates a "claw-like" structure capable of sequestering divalent cations (
    
    
    
    ), structurally identical to Iminodiacetic Acid (IDA).

Part 2: Synthetic Utility & Causality

Gly-OtBu: The Logic of Orthogonality

In drug development, specifically Solid-Phase Peptide Synthesis (SPPS) or convergent solution synthesis, Gly-OtBu is chosen for its acid lability and base stability .

  • Mechanism: The tert-butyl ester resists nucleophilic attack by hydroxide or amines (due to steric bulk) but cleaves rapidly in Trifluoroacetic Acid (TFA) via an

    
    -like mechanism, generating a stable tert-butyl cation and the free acid.
    
  • Why use it? It allows you to work on the N-terminus (using Fmoc/Base chemistry) without disturbing the C-terminus.

N-Carboxymethylation: The Logic of Functionalization

N-carboxymethylation is not a protecting group strategy; it is a modification used to:

  • Enhance Solubility: Increases polarity of hydrophobic peptides.

  • Enable Chelation: Creates binding sites for radiometals (e.g.,

    
    , 
    
    
    
    ) in diagnostic imaging agents.
  • Peptoid Synthesis: Acts as a monomer in N-substituted glycine oligomers (peptoids), which are protease-resistant peptidomimetics.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent synthetic pathways and the "Protection vs. Function" logic.

G Glycine Glycine (H2N-CH2-COOH) Isobutylene Isobutylene / H+ Glycine->Isobutylene Glyoxylic Glyoxylic Acid / NaCNBH3 Glycine->Glyoxylic GlyOtBu Glycine tert-Butyl Ester (Protection) Isobutylene->GlyOtBu Acid Catalysis PeptideCoupling Peptide Coupling (Amide Bond Formation) GlyOtBu->PeptideCoupling Reacts at NH2 Deprotection TFA Deprotection (Restores COOH) PeptideCoupling->Deprotection Final Step NcmGly N-Carboxymethyl Glycine (Functionalization) Glyoxylic->NcmGly Reductive Amination Chelation Metal Chelation (M2+ Binding) NcmGly->Chelation Ligand Formation

Caption: Divergent synthesis pathways. Top (Blue): C-terminal protection for peptide assembly. Bottom (Red): N-terminal alkylation for functional derivatization.

Part 4: Experimental Protocols

Protocol A: Usage of Glycine tert-Butyl Ester in Peptide Coupling

Objective: Selective amide bond formation without C-terminal interference.

  • Activation: Dissolve N-protected amino acid (e.g., Fmoc-Phe-OH, 1.0 eq) and Coupling Reagent (HBTU or HATU, 1.0 eq) in dry DMF.

  • Base Addition: Add DIPEA (2.0 eq) to activate the carboxylate. Stir for 2-3 minutes.

  • Coupling: Add H-Gly-OtBu·HCl (1.0 eq) and additional DIPEA (1.0 eq) to neutralize the hydrochloride salt.

    • Note: The HCl salt is preferred for storage stability. It must be neutralized in situ to release the nucleophilic amine.

  • Monitoring: Monitor by TLC or LC-MS. The bulky tert-butyl group may slightly retard the reaction rate compared to methyl esters, but it prevents racemization.

  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
     (removes unreacted acid) and Brine.
    
  • Cleavage (Post-Synthesis): Treat with TFA/DCM (1:1) for 30-60 mins to remove the tert-butyl group, yielding the free acid.

Protocol B: Synthesis of N-Carboxymethyl Derivative (Reductive Amination)

Objective: Mono-alkylation of glycine to create a chelating moiety.

  • Reagents: Glycine (1.0 eq), Glyoxylic Acid Monohydrate (1.1 eq).

  • Solvent: Methanol/Water (1:1).

  • Imine Formation: Stir Glycine and Glyoxylic acid for 30 mins at Room Temperature. The pH should be adjusted to ~6-7 using NaOH.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
    • Safety: Perform in a fume hood; generates HCN if acidified.

  • Reaction: Allow to warm to RT and stir overnight.

  • Purification: The product (N-cm-Gly) is highly polar. Purify via Ion Exchange Chromatography (Dowex 50W) eluting with dilute Ammonia.

  • Result: A white solid, highly soluble in water, capable of tridentate coordination.

Part 5: Comparative Analytics (QC)

When validating these compounds in a drug development pipeline, the following analytical signatures are diagnostic:

MethodGly-OtBu (Protection)N-cm-Gly (Derivatization)
1H NMR Distinct singlet at ~1.45 ppm (9H) corresponding to the t-butyl group.Absence of t-butyl singlet. Appearance of two methylene singlets (or coupled doublets) at ~3.5-4.0 ppm.
Mass Spec M+1 = 132.1 Da (Free base). Loss of 56 Da (isobutene) in fragmentation.M+1 = 134.1 Da. Fragmentation shows loss of

(44 Da).
IR Spec Strong Ester C=O stretch at 1735 cm⁻¹ .Broad Carboxylate stretches (asymmetric/symmetric) at 1600/1400 cm⁻¹ .

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for tert-butyl ester stability and cleavage conditions).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. (Foundational text for N-alkylated glycine derivatives).

  • Anderegg, G. (1982). Critical Survey of Stability Constants of NTA and EDTA Complexes. Pure and Applied Chemistry, 54(12), 2693-2758. (Data on N-carboxymethyl/IDA chelation properties).

Sources

Exploratory

Physicochemical Profiling of N-(Carboxymethyl)-glycine tert-butyl ester: Zwitterionic Dynamics and pKa Determination

The following in-depth technical guide details the physicochemical profiling, zwitterionic dynamics, and pKa determination of N-(Carboxymethyl)-glycine tert-butyl ester. Executive Summary N-(Carboxymethyl)-glycine tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the physicochemical profiling, zwitterionic dynamics, and pKa determination of N-(Carboxymethyl)-glycine tert-butyl ester.

Executive Summary

N-(Carboxymethyl)-glycine tert-butyl ester (also known as Iminodiacetic acid mono-tert-butyl ester) is a critical intermediate in peptidomimetic synthesis and chelator design. Structurally, it represents a "Janus" molecule: one arm retains the free carboxylic acid functionality of the parent iminodiacetic acid (IDA), while the other is masked by a bulky tert-butyl ester.

This asymmetry creates a unique zwitterionic landscape. Unlike standard


-amino acids, the secondary amine in this scaffold is influenced by two electron-withdrawing carbonyl centers—one free, one esterified. Understanding its dissociation constants (

) is essential for optimizing coupling reactions, purification protocols, and predicting its behavior in physiological buffers.

Structural Analysis & Zwitterionic State

Molecular Architecture

The molecule consists of a secondary amine center substituted with two functionalized acetate arms.

  • Arm A: Acetic acid moiety (

    
    ) — capable of deprotonation.
    
  • Arm B: tert-Butyl acetate moiety (

    
    ) — hydrophobic and sterically bulky.
    
The Zwitterionic Equilibrium

In aqueous solution, the molecule exists as a zwitterion over a specific pH range. The amine acts as a proton acceptor (base), while the free carboxylic acid acts as a proton donor.

  • Cationic Form (

    
    ):  Both the amine and the carboxylic acid are protonated. Net Charge: +1.[1]
    
  • Zwitterionic Form (

    
    ):  The carboxylic acid is deprotonated (
    
    
    
    ), and the amine is protonated (
    
    
    ). Net Charge: 0.[2][3][4]
  • Anionic Form (

    
    ):  Both groups are deprotonated. Net Charge: -1.
    
Visualizing the Equilibrium

The following diagram illustrates the protonation states and the equilibrium shifts driven by pH.

ZwitterionEquilibrium Cation CATIONIC FORM (pH < 2.5) HOOC-CH2-NH2(+)-CH2-COOtBu Zwitterion ZWITTERIONIC FORM (Isoelectric Region) (-)OOC-CH2-NH2(+)-CH2-COOtBu Cation->Zwitterion -H+ (pKa1: Carboxyl) Zwitterion->Cation +H+ Anion ANIONIC FORM (pH > 7.5) (-)OOC-CH2-NH-CH2-COOtBu Zwitterion->Anion -H+ (pKa2: Ammonium) Anion->Zwitterion +H+

Caption: Protonation states of N-(Carboxymethyl)-glycine tert-butyl ester across the pH scale.[5]

pKa Values and Theoretical Derivation

Direct experimental pKa values for this specific mono-ester are sparse in open literature compared to the parent IDA. However, using Hammett-Taft linear free energy relationships and comparative analysis with structural homologs (Iminodiacetic acid and Glycine tert-butyl ester), we can derive high-confidence values necessary for experimental planning.

Estimated pKa Values
Functional GroupEstimated pKaStructural Driver

-Carboxyl (

)
2.6 – 3.0 Similar to Iminodiacetic acid (

). The electron-withdrawing ester group on the distal arm may slightly increase acidity (lower pKa) via inductive effects (-I).
Secondary Ammonium (

)
7.0 – 7.5 Critical Insight: The parent IDA ammonium pKa is 9.89. However, converting one carboxylate to an ester removes a negative charge that stabilizes the protonated amine. Furthermore, the ester is electron-withdrawing, significantly lowering the basicity of the amine. (Compare to Glycine ethyl ester

and IDA diester predicted

).
Isoelectric Point (pI) ~5.0 Calculated as

.
Comparative Analysis Table

This table validates the estimated range by bracketing the target molecule between known standards.

MoleculeStructure

(COOH)

(

)
Ref
Iminodiacetic Acid (IDA)

2.989.89[1]
Glycine

2.349.60[2]
Glycine Ethyl Ester

7.75[3]
IDA Di-tert-butyl ester

4.52 (Pred)[4]
Target Mono-Ester

~2.8 ~7.2 Calc

Technical Note: The drop in ammonium pKa from ~9.9 (IDA) to ~7.2 (Mono-ester) is due to the loss of the electrostatic stabilization provided by the second carboxylate anion. In the zwitterion, the single carboxylate stabilizes the proton, but the ester exerts a destabilizing inductive effect.

Experimental Determination Protocol

To validate these values in your specific buffer system, use Potentiometric Titration . This is the Gold Standard for zwitterionic pKa determination.

Materials
  • Analyte: >98% pure N-(Carboxymethyl)-glycine tert-butyl ester (HCl salt usually).

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).

  • Solvent: Degassed ultrapure water (maintain ionic strength with 0.1 M KCl or NaCl to mimic physiological conditions).

  • Equipment: Auto-titrator with a glass combination pH electrode (calibrated at pH 4.01, 7.00, 10.01).

Workflow (Step-by-Step)
  • Preparation: Dissolve 0.5 mmol of the compound in 50 mL of 0.1 M KCl. Ensure the starting pH is acidic (pH < 2.0). If starting with the free zwitterion, add 1.0 equivalent of HCl to fully protonate the carboxylate.

  • Titration: Titrate with 0.1 M NaOH in small increments (

    
    ).
    
  • Data Collection: Record pH vs. Volume of NaOH.

  • Analysis:

    • First Inflection Point: Corresponds to the neutralization of the excess HCl (if added) and the deprotonation of the Carboxyl group (

      
      ).
      
    • Second Inflection Point: Corresponds to the deprotonation of the Ammonium group (

      
      ).[3]
      
  • Calculation: Use the Bjerrum method or non-linear regression (e.g., Hyperquad software) to solve for

    
     values.
    

TitrationFlow Start Dissolve Analyte (0.1 M KCl Matrix) Acidify Acidify to pH < 2.0 (Ensure Cationic State) Start->Acidify Titrate Titrate with 0.1 M NaOH (Stepwise Addition) Acidify->Titrate Measure Record pH vs Volume Titrate->Measure Deriv Calculate 1st Derivative (dpH/dV) Identify Inflection Points Measure->Deriv Result Extract pKa1 and pKa2 Deriv->Result

Caption: Potentiometric titration workflow for pKa determination.

Applications & Implications

Peptide Synthesis & Protecting Group Strategy

The tert-butyl ester is acid-labile (cleaved by TFA), while the free carboxyl is ready for coupling. The zwitterionic nature implies that in neutral solvents (DMF/DCM), the molecule may aggregate or have poor solubility.

  • Recommendation: Use the hydrochloride salt or pre-activate the free carboxyl as an NHS-ester in situ to avoid solubility issues associated with the zwitterion.

Chelation Chemistry

Like IDA, this molecule is a tridentate ligand (N, O, O donor set). However, the esterification of one arm reduces the coordination number and alters the binding constant (


) for metals like 

or

.
  • Usage: It serves as a "capping" ligand where only partial coordination is desired, leaving sites open on the metal for substrate binding.

References

  • NIST Chemistry WebBook. Iminodiacetic acid. Standard Reference Data. Link

  • Master Organic Chemistry. Isoelectric Points of Amino Acids. Link

  • PubChem. Glycine tert-butyl ester.[6] National Library of Medicine. Link

  • ChemicalBook. Di-tert-butyl Iminodiacetate Predicted Properties. Link

Sources

Foundational

Technical Guide: N-Substituted Glycine Monomers for Peptoid Synthesis

Executive Summary Peptoids (poly-N-substituted glycines) represent a pivotal class of peptidomimetics that bridge the gap between small molecules and biologics.[1][2][3][4][5] Unlike peptides, where the side chain reside...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptoids (poly-N-substituted glycines) represent a pivotal class of peptidomimetics that bridge the gap between small molecules and biologics.[1][2][3][4][5] Unlike peptides, where the side chain resides on the


-carbon, peptoids display side chains on the backbone nitrogen.[1][2][4][5][6][7][8][9] This structural shift confers protease resistance and enhanced cell permeability while sacrificing the intrinsic chirality of the backbone.

This guide details the two primary methodologies for peptoid construction: the Sub-monomer Method (the industry standard for library generation) and the Monomer Method (essential for difficult sequences or hybrid peptide-peptoid synthesis). It provides validated protocols, mechanistic insights, and decision-making frameworks to ensure high-purity synthesis.

Part 1: Structural Chemistry & The "Peptoid Advantage"[6]

The N-Substituted Backbone

The defining feature of a peptoid is the shift of the side chain (


) from the 

to the Nitrogen (

).[1][2][4][6]
  • Proteolytic Stability: The absence of the amide hydrogen (NH) removes a primary recognition motif for proteases, granting peptoids high serum stability.

  • Achirality & Isomerism: Glycine is achiral. Consequently, peptoid helicity is not intrinsic but induced by bulky, chiral side chains (e.g.,

    
    -(S)-1-phenylethyl).
    
  • Cis/Trans Isomerism: The tertiary amide bond in peptoids has a lower rotational energy barrier (

    
     kcal/mol) compared to secondary amides in peptides. This leads to a heterogeneous population of cis and trans rotamers in solution, which complicates NMR analysis but allows for unique conformational scanning in drug discovery.
    
Strategic Decision: Monomer vs. Sub-monomer

Before initiating synthesis, the chemist must choose the assembly route.

FeatureSub-Monomer Method (Solid Phase)Monomer Method (Pre-synthesized)
Primary Unit Bromoacetic acid + Primary AmineFmoc-N-R-Gly-OH
Cost Low (Uses cheap primary amines)High (Requires synthesis/purchase of monomers)
Diversity Massive (>1000 commercially available amines)Limited
Coupling Efficiency High (Displacement is fast)Variable (Steric hindrance at N-terminus)
Best For Combinatorial libraries, rapid prototypingSpecific sequences, block co-polymers, difficult amines

Part 2: The Sub-Monomer Method (The Gold Standard)

Developed by Ron Zuckermann, this method builds the peptoid residue in two steps directly on the resin. It bypasses the need for pre-synthesized amino acids.

Mechanism of Action
  • Acylation: A haloacetic acid (typically Bromoacetic acid) is activated and coupled to the resin-bound secondary amine.[1][2][3][5]

  • Displacement: A primary amine displaces the halide via an

    
     mechanism, installing the side chain and regenerating the secondary amine for the next cycle.
    
Visualization: Sub-Monomer Cycle

SubMonomerCycle Start Resin-NH Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Start->Acylation Intermediate Resin-N-COCH2-Br (Bromoacetylated Resin) Acylation->Intermediate Activation Displacement Step 2: Displacement (Primary Amine R-NH2) Intermediate->Displacement SN2 Reaction Product Resin-N(R)-H (Secondary Amine) Displacement->Product Side Chain Installed Product->Acylation Repeat Cycle

Caption: The Zuckermann Sub-monomer cycle consisting of acylation followed by nucleophilic displacement.

Validated Protocol: Manual Synthesis (0.1 mmol scale)

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5 – 0.7 mmol/g). Note: Rink Amide provides a C-terminal amide, mimicking peptide ends.

  • Acylation Cocktail: 0.6 M Bromoacetic acid in DMF.

  • Activator: 50% v/v N,N'-Diisopropylcarbodiimide (DIC) in DMF.

  • Displacement Solution: 1.0 – 2.0 M Primary Amine in NMP (N-methylpyrrolidone). Causality: NMP is used over DMF for displacement to prevent side reactions and improve solubility of amine salts.

Step-by-Step Procedure:

  • Swelling: Swell 100 mg resin in DMF for 20 mins. Drain.

  • Fmoc Deprotection (Initial): Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Acylation Step:

    • Add 0.85 mL of 0.6 M Bromoacetic acid .

    • Add 0.15 mL of 50% DIC .

    • Agitate at Room Temp (RT) for 20 minutes .

    • Drain and Wash: DMF (3x), DCM (3x), DMF (3x).[10]

  • Displacement Step:

    • Add 1.0 mL of 1.0 M Primary Amine in NMP.

    • Agitate at RT for 30–60 minutes (Time depends on steric hindrance of amine).

    • Drain and Wash: DMF (3x), DCM (3x), DMF (3x).[10]

  • Iteration: Repeat steps 3 and 4 for desired length.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours. Precipitate in cold diethyl ether.
    
Critical Quality Control: The Chloranil Test

Standard Kaiser tests (Ninhydrin) fail for peptoids because they detect primary amines. Peptoid termini are secondary amines.

Protocol:

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green Beads: Positive (Secondary amine present = Successful Displacement).

    • Colorless/Amber: Negative (Acylated or protected).

Part 3: The Monomer Method (Specialized Synthesis)

This approach mimics standard Solid Phase Peptide Synthesis (SPPS) using pre-made Fmoc-protected monomers. It is required when the primary amine for the sub-monomer method is too expensive, volatile, or chemically incompatible with the displacement step (e.g., contains a nucleophile that would cross-link).

Synthesis of N-Substituted Glycine Monomers

The most robust route to generate these monomers is via alkylation of a primary amine with a bromoacetate ester, followed by Fmoc protection.

Workflow:

  • Alkylation:

    
     + Bromoacetic acid tert-butyl ester 
    
    
    
    
    
  • Protection:

    
     + Fmoc-Cl 
    
    
    
    
    
  • Hydrolysis: Acidic cleavage of t-butyl ester

    
    
    
    
    
Visualization: Monomer Synthesis Route

MonomerSynthesis Amine Primary Amine (R-NH2) Alkylation Step 1: Nucleophilic Substitution (TEA, THF, 0°C -> RT) Amine->Alkylation Bromo Bromoacetate t-butyl ester Bromo->Alkylation SecondaryAmine Secondary Amine Ester NH(R)-CH2-COOtBu Alkylation->SecondaryAmine Protection Step 2: Fmoc Protection SecondaryAmine->Protection FmocCl Fmoc-Cl / NaHCO3 FmocCl->Protection ProtectedEster Fmoc-N(R)-CH2-COOtBu Protection->ProtectedEster Hydrolysis Step 3: Acid Hydrolysis ProtectedEster->Hydrolysis TFA TFA / DCM TFA->Hydrolysis FinalMonomer Final Monomer Fmoc-N(R)-Gly-OH Hydrolysis->FinalMonomer

Caption: Solution-phase synthesis of Fmoc-protected N-substituted glycine monomers.

Coupling Protocol for Monomers

Because N-substituted glycines are sterically hindered (tertiary amine formation), standard HBTU/HATU couplings can be sluggish.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU.

  • Conditions: 3-5 eq. Monomer, 4.9 eq. HATU, 10 eq. DIEA in DMF.

  • Double Coupling: Often required for bulky side chains (e.g., N-t-butyl).

Part 4: Troubleshooting & Optimization

Difficult Couplings

If the Chloranil test remains weak (indicating poor displacement) or MS shows deletion sequences:

  • Temperature: Elevate displacement reaction to 35°C or 50°C. Caution: High temp can promote side reactions with certain amines.

  • Leaving Group: Switch from Bromoacetic acid to Iodoacetic acid (generated in situ by adding KI) to accelerate displacement.

  • Solvent: Ensure anhydrous NMP is used. Water nucleophilicity competes with the amine.

Purification

Peptoids are often more hydrophobic than peptides.

  • HPLC: Use C4 or Phenyl-Hexyl columns rather than standard C18 if the peptoid is very hydrophobic.

  • Gradient: Start with a higher % of Acetonitrile (e.g., 20-80% gradient rather than 5-60%).

References

  • Zuckermann, R. N., et al. (1992).[9] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[3] Link

  • Horn, T., et al. (2004). "Incorporation of Chemically Diverse Functionalities into Peptoids via Solid-Phase Submonomer Synthesis." Nature Protocols. Link

  • Proulx, C., et al. (2015). "N-Substituted Glycine Oligomers (Peptoids) with Helical Structures." Chemical Reviews. Link

  • Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link

  • BenchChem. (2025).[10][11] "Kaiser Test and Chloranil Test Protocols for SPPS." BenchChem Technical Guides. Link

Sources

Exploratory

A Researcher's Guide to Mono-protected Iminodiacetic Acid Derivatives: Synthesis, Applications, and Experimental Design

Abstract Iminodiacetic acid (IDA) is a powerful tridentate chelating agent, but its inherent dicarboxylic nature presents challenges in complex chemical syntheses, often leading to undesirable cross-linking and polymeriz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iminodiacetic acid (IDA) is a powerful tridentate chelating agent, but its inherent dicarboxylic nature presents challenges in complex chemical syntheses, often leading to undesirable cross-linking and polymerization. Mono-protected IDA derivatives resolve this issue by selectively blocking one carboxyl group, enabling controlled, stepwise reactions. This guide provides an in-depth exploration of these versatile reagents, covering the rationale for their use, common synthetic strategies, and their critical role in bioconjugation, immobilized metal affinity chromatography (IMAC), and the development of advanced radiopharmaceuticals and theranostics. Detailed protocols and experimental design considerations are included to equip researchers with the practical knowledge needed to effectively utilize these compounds in their work.

Introduction: The Need for Controlled Reactivity

Iminodiacetic acid (IDA) is a cornerstone of coordination chemistry, valued for its ability to form stable complexes with a wide range of metal ions.[1] Its structure, featuring a central nitrogen atom flanked by two carboxylic acid groups, allows it to act as a tridentate ligand, securely binding metals.[2] This property is the foundation of its use in applications ranging from industrial water treatment to advanced biomedical research.

However, for the synthetic chemist aiming to create sophisticated molecular constructs—such as antibody-drug conjugates or targeted imaging agents—the two carboxylic acid groups of IDA represent a significant challenge. Without selective protection, activating the carboxyl groups for conjugation (e.g., to an amine on a protein) can lead to a mixture of mono- and di-substituted products, as well as uncontrolled polymerization. This lack of specificity complicates purification and reduces the yield of the desired product.

Mono-protection of one of the two carboxylic acid groups is the definitive solution. By rendering one carboxylate temporarily inert, the other remains available for specific chemical modification. This strategy transforms IDA from a simple chelator into a versatile bifunctional linker, enabling the precise, stepwise construction of complex molecules. The choice of protecting group (e.g., Fmoc, Boc) is critical and is dictated by the overall synthetic scheme, particularly the deprotection conditions required for subsequent steps.[3]

The Chemistry of Mono-protected IDA Derivatives

The utility of a mono-protected IDA derivative is defined by its protecting group. The most common choices in modern synthetic chemistry are the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, each offering distinct advantages based on their cleavage conditions.

  • Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile, typically removed by treatment with a secondary amine like piperidine in an organic solvent.[4] Its stability under acidic conditions makes it ideal for syntheses where other components of the molecule are acid-sensitive (e.g., resins used in solid-phase peptide synthesis).[3]

  • Boc (tert-butyloxycarbonyl): This group is acid-labile and is efficiently cleaved using strong acids such as trifluoroacetic acid (TFA).[5] It is orthogonal to the Fmoc group, meaning one can be selectively removed without affecting the other—a powerful tool in multi-step syntheses.

The general workflow for using a mono-protected IDA derivative involves coupling the free carboxylic acid to a target molecule, followed by the removal of the protecting group to expose the second carboxylic acid. This newly freed carboxyl group, along with the first, can then participate in metal chelation or further conjugation.

Diagram: General Workflow for Bioconjugation

The following diagram illustrates the fundamental steps of using a mono-protected IDA derivative to link a payload (e.g., a drug, a fluorophore) to a biomolecule (e.g., an antibody).

G cluster_0 Step 1: Activation & Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Application A Mono-protected IDA Derivative B NHS/EDC Activation A->B C Activated IDA-NHS Ester B->C E Conjugated Intermediate (Protected) C->E Coupling D Biomolecule (e.g., Antibody-NH2) D->E F Deprotection (e.g., TFA for Boc) E->F G Final Conjugate (Deprotected IDA) F->G I Chelation & Final Product G->I Metal Coordination H Metal Ion (e.g., Ni2+, 64Cu) H->I

Caption: Workflow for biomolecule modification using mono-protected IDA.

Core Applications in Research

The unique structure of mono-protected IDA derivatives makes them indispensable in several key areas of scientific research.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues (primarily histidine) and chelated metal ions. Resins functionalized with IDA are widely used to create these affinity columns.[2]

By using a mono-protected IDA derivative, researchers can covalently attach the IDA moiety to a solid support (like agarose or magnetic beads) in a controlled manner.[6] After deprotection, the immobilized IDA can be "charged" with a divalent metal ion, most commonly Nickel (Ni2+), Copper (Cu2+), or Cobalt (Co2+). This creates a high-capacity matrix for selectively capturing recombinant proteins engineered to have a polyhistidine-tag (His-tag). The strength of the binding can be modulated by the choice of metal ion, with Cu2+ generally providing the strongest binding and Zn2+ a weaker, more selective interaction.

Protocol 1: Preparation of an IDA-Functionalized Affinity Resin

This protocol describes the covalent coupling of a mono-protected IDA derivative to an amine-functionalized agarose resin, followed by metal charging for His-tag protein purification.

Materials:

  • N-Boc-iminodiacetic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized agarose resin

  • Anhydrous Dimethylformamide (DMF)

  • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 5% N,N-Diisopropylethylamine (DIEA) in DMF

  • Metal Charging Solution: 100 mM NiSO4 in deionized water

Procedure:

  • Activation of IDA: Dissolve N-Boc-iminodiacetic acid (1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 1 hour to form the NHS ester.

  • Resin Preparation: Wash the amine-functionalized agarose resin (1 eq) three times with Coupling Buffer.

  • Coupling: Add the activated IDA solution to the washed resin slurry. Gently agitate on a rotator at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove unreacted reagents.

  • Deprotection: Resuspend the resin in the Deprotection Solution and agitate for 30 minutes. Repeat this step once.

  • Neutralization and Final Wash: Wash the resin with DCM (3x), followed by the Neutralization Buffer (2x for 5 min each). Finally, wash thoroughly with deionized water until the flow-through is neutral (pH ~7).

  • Metal Charging: Incubate the deprotected IDA-resin with the Metal Charging Solution for 1 hour.

  • Final Wash: Wash extensively with deionized water to remove unbound metal ions. The resin is now ready for use in protein purification.

Self-Validation:

  • Coupling Efficiency: Can be qualitatively assessed using a ninhydrin test on the resin before and after coupling. A significant decrease in color indicates successful reaction with the primary amines.

  • Metal Charging: A successful charging is indicated by a color change in the resin (e.g., to a light blue/green for Ni2+).

  • Functionality: The ultimate validation is the successful and specific binding and elution of a known His-tagged protein.

Bifunctional Chelators for Radiopharmaceuticals and Theranostics

A critical application of mono-protected IDA is in nuclear medicine for both imaging (diagnostics) and therapy.[7] In this context, IDA derivatives serve as bifunctional chelators.[8][9] One part of the molecule is the chelating moiety (the deprotected IDA), which securely holds a medically relevant radionuclide (e.g., 64Cu, 68Ga, 177Lu, 99mTc).[8][10][11] The other part is a reactive group, derived from the single free carboxylate, that is used to conjugate the entire chelator-metal complex to a targeting vector, such as a peptide or monoclonal antibody.[12]

This approach allows for the targeted delivery of radiation.[7] For diagnostic purposes (e.g., PET or SPECT imaging), the radionuclide emits photons that can be detected externally. For therapeutic purposes, the radionuclide emits cell-damaging particles (alpha or beta), delivering a cytotoxic dose directly to diseased tissues, such as tumors. The stability of the metal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.[12]

Diagram: Structure of an IDA-based Bifunctional Chelator Conjugate

G cluster_0 Targeting Vector cluster_1 Linker cluster_2 Chelator Payload Antibody Antibody e.g., Trastuzumab Linker Linker e.g., PEG, Val-Cit Antibody:f0->Linker:f0 Covalent Bond IDA_Chelator IDA Moiety -COO- -COO- N Linker:f0->IDA_Chelator:here Amide Bond Radionuclide 177Lu Radionuclide->IDA_Chelator:n Radionuclide->IDA_Chelator:c1 Radionuclide->IDA_Chelator:c2

Sources

Foundational

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)glycine tert-Butyl Ester: A Cornerstone in Modern Synthesis

A Note on Nomenclature: The topic specified, "N-(Carboxymethyl)-glycine tert-butyl ester," suggests a derivative of iminodiacetic acid. However, in the context of pharmaceutical and chemical research, it is highly probab...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The topic specified, "N-(Carboxymethyl)-glycine tert-butyl ester," suggests a derivative of iminodiacetic acid. However, in the context of pharmaceutical and chemical research, it is highly probable that the intended compound is the structurally related and widely utilized N-(tert-Butoxycarbonyl)glycine tert-butyl ester . This guide will focus on the latter, a pivotal building block in peptide synthesis and drug development, often abbreviated as Boc-Gly-OtBu. Its utility stems from the strategic use of two distinct protecting groups, the N-tert-butoxycarbonyl (Boc) group and the tert-butyl (tBu) ester, which allow for precise and controlled molecular construction.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core properties, synthesis, and applications of N-(tert-Butoxycarbonyl)glycine tert-butyl ester.

Physicochemical and Structural Properties

N-(tert-Butoxycarbonyl)glycine tert-butyl ester is a dual-protected amino acid derivative that serves as a fundamental building block in organic synthesis. It typically appears as a white powder and is valued for its stability and solubility in common organic solvents, which streamlines its use in various reaction conditions.[1]

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.29 g/mol [1]
CAS Number 111652-20-1[1]
Appearance White powder[1]
Purity ≥ 98% (via HPLC)[1]
Storage Conditions 0-8°C[1]
Synonyms Boc-Gly-OtBu, Boc-glycine tert-butyl ester[1]

The Principle of Orthogonal Protection: A Strategic Imperative

In complex molecular synthesis, particularly for peptides and pharmaceuticals, it is crucial to prevent unwanted side reactions at reactive sites like amines and carboxylic acids. This is achieved by introducing "protecting groups" that temporarily mask these functionalities. The brilliance of Boc-Gly-OtBu lies in its use of two such groups—Boc for the amine and a tert-butyl ester for the carboxylic acid.

The causality behind this choice is the principle of orthogonal protection . The Boc group and the tert-butyl ester are both cleaved under acidic conditions, but they can exhibit differential lability to varying strengths of acid. More importantly, they are stable to a wide range of other reaction conditions, such as those used for peptide coupling or the deprotection of other, orthogonal protecting groups (e.g., Fmoc or Cbz groups, which are removed by base and hydrogenolysis, respectively). This chemical stability and selective reactivity provide chemists with precise control over which part of the molecule reacts and when, a cornerstone of modern synthetic strategy.[2][3]

Caption: Logical relationship of protecting groups in Boc-Gly-OtBu.

Synthesis and Workflow

The synthesis of N-(tert-Butoxycarbonyl)glycine tert-butyl ester is typically achieved from glycine or its simpler esters. A common industrial approach involves a two-step process: first, the esterification of glycine to form glycine tert-butyl ester, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).[4]

Experimental Protocol: Synthesis of Boc-Gly-OtBu

This protocol outlines a generalized, self-validating system for the synthesis of the title compound.

Step 1: Synthesis of Glycine tert-Butyl Ester Hydrochloride

  • Reaction Setup: Suspend glycine in tert-butanol. Add a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Esterification: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (glycine) is consumed. The use of an acid catalyst is essential to protonate the glycine carboxyl group, making it more electrophilic and susceptible to attack by tert-butanol.

  • Workup and Isolation: After cooling, the reaction is typically neutralized. The product is often isolated as its hydrochloride salt (Glycine tert-butyl ester hydrochloride) to improve stability and ease of handling.[5][6]

Step 2: N-Boc Protection

  • Reaction Setup: Dissolve Glycine tert-butyl ester hydrochloride in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[7]

  • Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base is critical to deprotonate the ammonium salt, liberating the free amine for the subsequent reaction.[7][8]

  • Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution. Boc₂O is the standard reagent for introducing the Boc protecting group. The liberated amine attacks one of the carbonyl carbons of Boc₂O.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then "worked up" by washing with aqueous solutions (e.g., dilute acid, brine) to remove the base salt and any unreacted reagents. The organic layer is dried and the solvent is removed under reduced pressure to yield the final product, Boc-Gly-OtBu.[7]

Caption: General workflow for the synthesis of Boc-Gly-OtBu.

Applications in Drug Development and Research

The primary application of Boc-Gly-OtBu is as a versatile building block for introducing a protected glycine unit into larger molecules.[1]

  • Peptide Synthesis: It is a fundamental component in the solid-phase or solution-phase synthesis of peptides. The protected glycine can be coupled to another amino acid or peptide chain. Following coupling, the Boc group can be selectively removed to reveal a new N-terminus, ready for the next coupling cycle.[9]

  • Pharmaceutical Synthesis: Beyond peptides, it is used to synthesize novel small-molecule drug candidates. The glycine motif is common in bioactive molecules, and Boc-Gly-OtBu provides a convenient and stable way to incorporate it.[2]

  • Prodrug Development: The tert-butyl ester can be used in the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The ester linkage can be designed to be cleaved by enzymes in vivo, releasing the active carboxylic acid-containing drug, which can improve bioavailability.[6][10]

  • Peptoid and Polymer Synthesis: This building block is also valuable in the synthesis of polypeptoids, which are structural mimics of peptides with applications in materials science and biomedicine.[11]

Experimental Protocol: Deprotection Strategies

The removal of the Boc and tert-butyl ester groups is typically accomplished under acidic conditions. The choice of acid and solvent allows for controlled deprotection.

Protocol: Acid-Mediated Deprotection

  • Reaction Setup: Dissolve the Boc-Gly-OtBu-containing substrate in a suitable solvent. Dichloromethane (DCM) is commonly used.

  • Acid Addition: Add a strong acid. Trifluoroacetic acid (TFA) is the most common reagent for this purpose. A typical solution is 25-50% TFA in DCM. The reaction is usually performed at room temperature.

  • Mechanism: The acid protonates the oxygen atoms on both the Boc and tert-butyl ester groups. This facilitates the cleavage of the C-O bond, leading to the release of the free amine and carboxylic acid. The byproducts are gaseous isobutylene and carbon dioxide, which are easily removed.

  • Monitoring and Workup: The reaction is very fast, often completing within 30-60 minutes. Progress can be monitored by TLC or LC-MS.

  • Isolation: The solvent and excess TFA are removed under reduced pressure (often co-evaporating with a solvent like toluene) to yield the deprotected product, typically as a TFA salt.

This robust and high-yielding deprotection step is a key reason for the widespread use of Boc and t-butyl protecting groups in synthetic campaigns.[11]

Conclusion

N-(tert-Butoxycarbonyl)glycine tert-butyl ester is more than just a chemical reagent; it is an enabler of complex molecular design. By providing a stable, soluble, and synthetically versatile source of the glycine building block, it empowers researchers in the pharmaceutical and biotechnology sectors. Its utility is grounded in the robust and predictable chemistry of its protecting groups, which allows for the logical and efficient construction of novel peptides, drug candidates, and advanced materials. Understanding the principles behind its design and application is fundamental for any scientist engaged in the art of organic synthesis.

References

  • Cheméo. (n.d.). Chemical Properties of N-(tert-Butoxycarbonyl)glycine, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637609, N-Boc-glycine methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78288, N-(tert-butoxycarbonyl)glycine. Retrieved from [Link]

  • National Science Foundation. (n.d.). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151417, Glycine tert-butyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76926, N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Understanding the Diverse Uses of Glycine tert-butyl ester hydrochloride in Chemical Research. Retrieved from [Link]

  • ChemBK. (2024, April 10). tert-Butyl-L-glycine tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
  • ResearchGate. (n.d.). A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

Topic: Protocol for Coupling N-(Carboxymethyl)-glycine tert-butyl ester in SPPS Introduction: The Significance of N-Substituted Glycine Derivatives in Peptide Science N-substituted glycine (NSG) oligomers, also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Coupling N-(Carboxymethyl)-glycine tert-butyl ester in SPPS

Introduction: The Significance of N-Substituted Glycine Derivatives in Peptide Science

N-substituted glycine (NSG) oligomers, also known as peptoids, represent a significant class of peptidomimetics that have garnered substantial interest in drug discovery and materials science.[1][2] Their structural similarity to peptides, combined with their inherent resistance to proteolytic degradation, makes them highly attractive as therapeutic candidates.[2] The modular nature of their synthesis allows for the introduction of a wide array of side-chain functionalities, offering a vast chemical space for exploration.[3]

This application note provides a detailed protocol for the solid-phase synthesis of peptides incorporating N-(Carboxymethyl)-glycine tert-butyl ester, a key building block for introducing a protected carboxylic acid functionality on the peptide backbone. The tert-butyl ester serves as an acid-labile protecting group, which can be selectively removed during the final cleavage from the resin, yielding a free carboxylic acid at that specific position.[4] This functionality can be utilized for further modifications, such as cyclization, labeling, or conjugation.

The successful incorporation of N-substituted amino acids like N-(Carboxymethyl)-glycine tert-butyl ester can be challenging due to potential steric hindrance.[5] This guide will provide a robust protocol, explain the rationale behind the chosen methodology, and address potential challenges to ensure efficient and successful synthesis.

Core Principles of the Fmoc/tBu Strategy

The protocol described herein employs the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[6][7] The core principles of this strategy are:

  • Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed with a solution of a secondary amine, typically piperidine in N,N-dimethylformamide (DMF).[8]

  • Permanent Side-Chain Protection: The reactive side-chain functionalities are protected with acid-labile groups, primarily based on the tert-butyl (tBu) group.[6] These protecting groups are stable to the basic conditions used for Fmoc deprotection but are cleaved simultaneously with the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[9]

This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group for chain elongation without affecting the side-chain protecting groups.

Experimental Protocol: Coupling of Fmoc-N-(Carboxymethyl)-glycine tert-butyl ester

This protocol outlines the manual solid-phase synthesis steps for incorporating Fmoc-N-(Carboxymethyl)-glycine tert-butyl ester into a growing peptide chain on a solid support.

Materials and Reagents
  • Fmoc-N-(Carboxymethyl)-glycine tert-butyl ester

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker or bubbler for agitation

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Place the desired amount of resin in the SPPS reaction vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This is crucial for optimal reagent diffusion into the resin beads.[7]

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6]

    • Drain the piperidine solution.

  • Washing:

    • Thoroughly wash the resin to remove residual piperidine and dibenzofulvene-piperidine adduct. A typical washing sequence is:

      • DMF (5 times)

      • DCM (3 times)

      • DMF (3 times)

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-N-(Carboxymethyl)-glycine tert-butyl ester (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The use of DIC/Oxyma is a highly efficient and safer coupling cocktail that minimizes racemization.[10]

    • Add the activated amino acid solution to the resin.

    • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance from the N-substitution, a longer coupling time is recommended.[5]

  • Monitoring the Coupling Reaction (Kaiser Test):

    • After the coupling reaction, take a small sample of the resin beads.

    • Perform a Kaiser test to check for the presence of free primary amines.[6]

      • Negative result (yellow beads): The coupling is complete. Proceed to the washing step.

      • Positive result (blue beads): The coupling is incomplete. A second coupling is required.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 times).

    • Repeat the amino acid activation and coupling step (Step 4) with fresh reagents.

  • Capping (Optional but Recommended for Incomplete Coupling):

    • If the Kaiser test remains positive after a double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

    • Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:1:3 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain the capping solution and wash the resin thoroughly with DMF.

  • Final Washing:

    • After a successful coupling (and capping, if performed), wash the resin extensively to remove all soluble reagents and byproducts. A typical washing sequence is:

      • DMF (5 times)

      • DCM (3 times)

      • DMF (3 times)

The resin is now ready for the deprotection of the Fmoc group of the newly added residue and the coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl ester) are removed.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). TIS is a scavenger that quenches the reactive tert-butyl cations generated during cleavage, preventing side reactions.[9]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

The crude peptide can then be purified by High-Performance Liquid Chromatography (HPLC).

Visualization of the SPPS Workflow

SPPS_Workflow Resin Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA, DIC/Oxyma, DIPEA) Wash1->Coupling Monitor 5. Monitoring (Kaiser Test) Coupling->Monitor Monitor->Coupling Positive -> Double Couple Wash2 8. Final Washing (DMF, DCM) Monitor->Wash2 Negative Next_Cycle Next Coupling Cycle Wash2->Next_Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Wash2->Cleavage Final Residue Next_Cycle->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for the coupling of an Fmoc-protected amino acid in SPPS.

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the N-substituted glycine.Perform a double coupling with fresh reagents. Increase the coupling time to 2-4 hours. Consider using a more potent coupling reagent like HATU or HCTU.[11]
Peptide aggregation on the resin.Use a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), or a mixture of DMF/DCM/NMP.[12] Perform a chaotropic salt wash (e.g., with LiCl in DMF) before coupling to disrupt secondary structures.[12]
Low Final Yield Diketopiperazine formation (if the N-substituted glycine is the second or third residue).Use a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and reduces this side reaction.[11]
Incomplete deprotection or coupling throughout the synthesis.Ensure fresh reagents are used. Optimize coupling and deprotection times.
Side Product Formation during Cleavage Alkylation of sensitive residues (e.g., Trp, Cys) by tert-butyl cations.Ensure an adequate amount of scavenger (e.g., TIS, EDT) is used in the cleavage cocktail.[13]

Data Summary: Key Reaction Parameters

Parameter Recommendation Rationale
Resin Type Rink Amide, Wang, or 2-ChlorotritylChoice depends on the desired C-terminal functionality (amide, acid) and potential for side reactions.
Fmoc-AA Equivalents 3 eq.Ensures a sufficient excess to drive the reaction to completion.
Coupling Reagent DIC/OxymaPure (3 eq. each)Efficient, reduces racemization, and is a safer alternative to HOBt-based reagents.[10]
Base DIPEA (6 eq.)A non-nucleophilic base required for the coupling reaction.
Coupling Time 1-2 hours (extend if necessary)Longer time may be required to overcome potential steric hindrance.
Monitoring Kaiser TestA reliable qualitative method to assess coupling completion.[6]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard cocktail for cleavage from the resin and removal of tBu-based protecting groups.[9]

Conclusion

The incorporation of N-(Carboxymethyl)-glycine tert-butyl ester into peptides via solid-phase synthesis is a valuable technique for introducing a modifiable carboxylic acid functionality onto the peptide backbone. While the N-substitution can present challenges such as steric hindrance and the potential for incomplete coupling, these can be effectively overcome by employing an optimized protocol. The use of a potent and safe coupling reagent combination like DIC/Oxyma, along with careful monitoring of the reaction progress, ensures high coupling efficiency. This detailed application note provides researchers with a robust and reliable methodology for the successful synthesis of peptides containing this important non-canonical amino acid, thereby expanding the possibilities for the design and development of novel peptide-based therapeutics and research tools.

References

  • Guo, L., Lahasky, S. H., Ghale, K., & Zhang, D. (2021). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Peptoid-Based Polyacids. Polymer Chemistry, 12(10), 1540-1548. Available at: [Link]

  • Stern, N. J., et al. (2021). A Field Guide to Optimizing Peptoid Synthesis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Peptoid synthesis and structures used in this study. Available at: [Link]

  • Fowler, S. A., & Blackwell, H. E. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available at: [Link]

  • ResearchGate. (n.d.). of arylglycine-rich peptides benefiting from DIC/Oxyma temperature assisted coupling. Available at: [Link]

  • Simon, R. J., et al. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371. Available at: [Link]

  • Digital.CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

  • Guryanov, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

  • Coin, I., et al. (2014). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Kumar, S., et al. (2012). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Available at: [Link]

  • DU Chem. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]

  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC. Available at: [Link]

  • Are double couplings in SPPS interesting for purity of short peptides? - ResearchGate. Available at: [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]

Sources

Application

Synthesis of N-Substituted Glycines Using tert-Butyl Bromoacetate: An Application and Protocol Guide

Introduction: The Significance of N-Substituted Glycines in Modern Drug Discovery N-substituted glycines, often referred to as peptoids, are a critical class of peptide mimics that have garnered significant attention in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted Glycines in Modern Drug Discovery

N-substituted glycines, often referred to as peptoids, are a critical class of peptide mimics that have garnered significant attention in medicinal chemistry and drug development.[1] Unlike their peptide counterparts, peptoids possess a repositioned side chain on the backbone nitrogen atom rather than the α-carbon. This structural alteration confers remarkable resistance to proteolytic degradation, a major hurdle in the therapeutic application of peptides.[2][3] The ability to readily synthesize diverse libraries of peptoids allows for the rapid exploration of structure-activity relationships, making them invaluable scaffolds for the discovery of novel therapeutics.[1]

The use of tert-butyl bromoacetate as a key building block provides a robust and versatile entry point for the synthesis of N-substituted glycine monomers. This guide offers a comprehensive overview of the synthesis of N-substituted glycines using tert-butyl bromoacetate, detailing the underlying reaction mechanism, providing field-proven experimental protocols, and addressing the critical subsequent step of tert-butyl ester deprotection.

Reaction Mechanism: A Nucleophilic Aliphatic Substitution (SN2) Pathway

The core of this synthetic transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in tert-butyl bromoacetate. This concerted mechanism involves a backside attack, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.[4]

The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] This is crucial as the protonation of the starting amine would render it non-nucleophilic, thereby quenching the reaction.

A common challenge in the alkylation of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react with another molecule of tert-butyl bromoacetate to yield a tertiary amine.[4][6] However, the steric hindrance provided by the bulky tert-butyl group in the glycine product can help to mitigate this side reaction to some extent. Careful control of stoichiometry and reaction conditions is paramount for achieving selective mono-alkylation.[7]

Visualizing the Chemical Transformation

Caption: SN2 reaction between a primary amine and tert-butyl bromoacetate.

Experimental Protocols: A Step-by-Step Guide

Safety First: tert-Butyl bromoacetate is a lachrymator and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11][12]

Protocol 1: Solution-Phase Synthesis of N-Substituted Glycine tert-Butyl Esters

This protocol is a general procedure for the N-alkylation of a primary amine with tert-butyl bromoacetate in solution.

Materials:

  • Primary amine (1.0 eq.)

  • tert-Butyl bromoacetate (1.05 eq.)

  • Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the base (2.0 eq.) in the chosen anhydrous solvent (DMF or MeCN).

  • Addition of Alkylating Agent: Cool the solution to 0 °C in an ice bath. Add tert-butyl bromoacetate (1.05 eq.) dropwise to the stirred solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted glycine tert-butyl ester.

Protocol 2: Solid-Phase Synthesis of N-Substituted Glycines (Peptoids)

This protocol outlines the "sub-monomer" method for the solid-phase synthesis of peptoids, a technique that is highly amenable to automation and the generation of combinatorial libraries.[13][14]

Materials:

  • Rink amide resin or other suitable solid support

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amine "sub-monomer"

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (for Fmoc deprotection if starting from an Fmoc-protected resin)

  • Trifluoroacetic acid (TFA) for cleavage

Procedure (for one cycle of monomer addition):

  • Resin Swelling: Swell the resin in DMF in a fritted reaction vessel.

  • Acylation:

    • In a separate vial, pre-activate bromoacetic acid (10 eq.) with DIC (10 eq.) in DMF.

    • Add the activated bromoacetic acid solution to the resin and agitate for 30-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Nucleophilic Displacement:

    • Add a solution of the primary amine sub-monomer (20-40 eq. in DMF) to the resin.

    • Agitate for 1-2 hours to drive the SN2 reaction to completion.

    • Wash the resin thoroughly with DMF and DCM.

  • Iteration: Repeat the acylation and displacement steps with the desired sequence of primary amine sub-monomers.

  • Cleavage: Once the desired peptoid sequence is assembled, cleave the product from the resin using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Isolation: Precipitate the cleaved peptoid in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

Workflow Visualization

Synthesis Workflow cluster_synthesis Synthesis of N-Substituted Glycine tert-Butyl Ester cluster_deprotection Deprotection of tert-Butyl Ester Reactants Primary Amine + tert-Butyl Bromoacetate + Base Reaction N-Alkylation (SN2) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure N-Substituted Glycine tert-Butyl Ester Purification->Product Deprotection_Step Acidic Cleavage (e.g., TFA) Product->Deprotection_Step Deprotection_Workup Removal of Acid & Solvent Deprotection_Step->Deprotection_Workup Final_Product N-Substituted Glycine (Peptoid) Deprotection_Workup->Final_Product

Caption: General workflow for the synthesis and deprotection of N-substituted glycines.

Data Presentation: Reaction Parameters and Considerations

ParameterRecommendationRationale and Field-Proven Insights
Solvent Anhydrous DMF or MeCNPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. DMF is a good choice for its high polarity and ability to dissolve a wide range of substrates.
Base DIPEA, NaHCO₃, or K₂CO₃A non-nucleophilic organic base like DIPEA is often preferred to avoid competition with the primary amine nucleophile. Inorganic bases like NaHCO₃ or K₂CO₃ are also effective and can be easily removed during aqueous work-up.
Stoichiometry Slight excess of tert-butyl bromoacetate (1.05-1.1 eq.)Using a slight excess of the alkylating agent helps to ensure complete consumption of the often more valuable primary amine. However, a large excess should be avoided to minimize the risk of di-alkylation.
Temperature 0 °C to room temperatureThe initial addition of the reactive tert-butyl bromoacetate is often performed at 0 °C to control the exotherm and minimize side reactions. The reaction is then typically allowed to proceed at room temperature.
Reaction Time 12-24 hoursThe reaction time is substrate-dependent. Less nucleophilic amines or sterically hindered substrates may require longer reaction times or gentle heating. Monitoring by TLC or LC-MS is crucial.

Deprotection of the tert-Butyl Ester: The Final Step

The tert-butyl ester serves as an excellent protecting group for the carboxylic acid functionality due to its stability under a wide range of conditions, including basic and nucleophilic environments. Its removal is typically achieved under acidic conditions, liberating the free carboxylic acid.[15]

Protocol 3: Standard Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • N-Substituted glycine tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve the N-substituted glycine tert-butyl ester in DCM (e.g., 0.1-0.5 M solution).

  • Acid Addition: Add an equal volume of TFA to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).

    • The crude product can often be purified by precipitation from a suitable solvent system (e.g., by adding cold diethyl ether) or by recrystallization.

Selective Deprotection in the Presence of an N-Boc Group

A common challenge arises when the N-substituted glycine also contains an acid-labile N-Boc protecting group. While strong acids like neat TFA will cleave both the tert-butyl ester and the N-Boc group, selective deprotection of the N-Boc group can be achieved using milder acidic conditions, such as 4M HCl in dioxane.[16][17][18] Conversely, selective deprotection of the tert-butyl ester in the presence of a Boc group is more challenging but can be accomplished using specific Lewis acid conditions, such as CeCl₃·7H₂O-NaI in refluxing acetonitrile.[19][20]

References

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Cole-Parmer. (2026). Tert-Butyl Bromoacetate - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - tert-Butyl bromoacetate, 99%. Retrieved from [Link]

  • University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Kwon, Y.-U., & Kodadek, T. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5313. Retrieved from [Link]

  • MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • ResearchGate. (2010, October 16). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • ACS Publications. (2001, May 19). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

  • Montazerozohori, M., Musavi, S. A., Zohour, M. M., & Joohari, S. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29828–29841. Retrieved from [Link]

  • eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Retrieved from [Link]

  • Knight, A. S., Zhou, E. Y., Francis, M. B., & Zuckermann, R. N. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of visualized experiments : JoVE, (57), 3373. Retrieved from [Link]

  • PMC. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • Wiley Online Library. (2025, February 3). An Efficient Solid‐Phase Synthetic Approach to Prepare TACN‐Functionalized Peptides. Retrieved from [Link]

  • Reddit. (2019, September 25). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. Different solvents, temperatures, reaction times, equivalents of tertBuNH2, additional base (triethylamine) were tried.. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Organic Syntheses. (n.d.). dropwise, over 30 min. The rate of the addition is adjusted so as to keep the temperature of the reaction mixture 20-25 °C (Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

  • YouTube. (2019, January 17). synthesis of primary amines by SN2 reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved from [Link]

  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. Retrieved from [Link]

  • Google Patents. (n.d.). CN106380398A - A green synthetic method for tert-butyl bromoacetate.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.

Sources

Method

Application Note: Using N-(Carboxymethyl)-glycine tert-butyl ester as a Chelating Ligand Precursor

This Application Note and Protocol Guide details the use of N-(Carboxymethyl)-glycine tert-butyl ester (also referred to as N-(tert-butoxycarbonylmethyl)glycine or mono-tert-butyl iminodiacetate) as a versatile building...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of N-(Carboxymethyl)-glycine tert-butyl ester (also referred to as N-(tert-butoxycarbonylmethyl)glycine or mono-tert-butyl iminodiacetate) as a versatile building block for synthesizing high-affinity chelators.[1]

[1]

Executive Summary

N-(Carboxymethyl)-glycine tert-butyl ester is a critical bifunctional linker used to synthesize complex chelating agents, such as Nitrilotriacetic Acid (NTA) and Ethylenediaminetetraacetic acid (EDTA) derivatives. Its structural utility lies in its orthogonal protection : it possesses one free carboxylic acid for conjugation to a scaffold (e.g., lipid, peptide, nanoparticle) and one tert-butyl ester-protected carboxyl group. This asymmetry allows researchers to attach the ligand to a target before fully assembling the metal-binding core, preventing premature chelation or solubility issues during synthesis.[1]

Primary Applications:

  • Lipid-NTA Conjugates: Synthesis of DSPE-PEG-NTA for Ni-NTA liposomes (drug delivery/protein targeting).

  • Radiopharmaceuticals: Construction of bifunctional chelators (BFCs) for Technetium-99m or Gallium-68 labeling.[1]

  • Surface Functionalization: Creating regenerable metal-affinity surfaces for biosensors (SPR chips).[1]

Chemical Specifications & Handling

PropertySpecification
Chemical Name N-(Carboxymethyl)glycine tert-butyl ester
Synonyms N-(tert-Butoxycarbonylmethyl)glycine; IDA mono-tert-butyl ester
Molecular Formula

Molecular Weight ~189.21 g/mol
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate.[1] Slightly soluble in water.[1]
Storage -20°C, Desiccated. Hygroscopic.
Stability Stable to base (Fmoc deprotection conditions). Labile to strong acid (TFA, HCl).

Mechanism of Action: The "Build-and-Reveal" Strategy[1]

The power of this precursor lies in the "Build-and-Reveal" synthetic logic.[1] Direct attachment of a fully deprotected NTA group to a hydrophobic lipid or peptide often leads to solubility crashes or zwitterionic interference.[1] By using the tert-butyl ester precursor, the molecule remains uncharged and lipophilic during the coupling steps.[1]

The Pathway:

  • Conjugation: The free acid of the precursor is coupled to an amine on the scaffold (amide bond formation).[1]

  • Functionalization: The secondary amine of the precursor is alkylated with tert-butyl bromoacetate to complete the NTA core skeleton.[1]

  • Activation (Reveal): Acidic deprotection removes the tert-butyl groups, revealing the active carboxylic acids for metal coordination.[1]

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_legend Phase Precursor N-(Carboxymethyl)-glycine tert-butyl ester (Free COOH / Protected COO-tBu) Conjugate Intermediate 1: Scaffold-IDA-mono-ester Precursor->Conjugate Amide Coupling (EDC/NHS) Scaffold Scaffold-NH2 (Lipid/Peptide) Scaffold->Conjugate ProtectedNTA Intermediate 2: Scaffold-NTA-di-ester (Fully Protected) Conjugate->ProtectedNTA Alkylation Alkylation Reagent: tert-Butyl Bromoacetate Alkylation->ProtectedNTA Final Active Chelator: Scaffold-NTA (Binds Ni2+, Cu2+) ProtectedNTA->Final Acid Hydrolysis Deprotection Reagent: 95% TFA Deprotection->Final key Blue: Starting Material | Green: Intermediate | Red: Final Product

Caption: Step-by-step transformation of the precursor into a functional NTA chelator.

Experimental Protocols

Protocol A: Synthesis of NTA-Lipid Conjugate

Objective: Synthesize DSPE-PEG-NTA for use in His-tagged protein targeting.

Phase 1: Amide Coupling[1]
  • Dissolution: Dissolve 1.0 eq of DSPE-PEG-Amine (e.g., 200 mg) in dry Dichloromethane (DCM).

  • Activation: In a separate vial, dissolve 3.0 eq of N-(Carboxymethyl)-glycine tert-butyl ester and 3.0 eq of HATU in anhydrous DMF. Add 6.0 eq of DIPEA.[1] Stir for 5 minutes.

  • Reaction: Add the activated precursor solution to the DSPE-PEG-Amine solution. Flush with Argon.

  • Incubation: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (CHCl3:MeOH 9:1) or MALDI-TOF.[1]

  • Purification: Precipitate the lipid conjugate in cold diethyl ether. Centrifuge and wash 2x with ether to remove excess precursors.[1]

Phase 2: Alkylation (Completing the NTA Core)

Note: The intermediate from Phase 1 is an IDA-mono-ester.[1] To make NTA, we must add the third carboxyl arm.[1]

  • Solubilization: Dissolve the dried intermediate in anhydrous DMF.

  • Reagents: Add 5.0 eq of tert-Butyl Bromoacetate and 10.0 eq of anhydrous

    
     (or Cs2CO3 for faster kinetics).
    
  • Conditions: Stir at 40°C for 16–24 hours.

    • Critical Control: Ensure the reaction is strictly anhydrous to prevent hydrolysis of the bromoacetate.[1]

  • Work-up: Filter off the carbonate salts. Concentrate the filtrate under vacuum.[1][2] Precipitate again in cold ether.

Phase 3: Global Deprotection
  • Cocktail Preparation: Prepare a solution of TFA:TIS:H2O (95:2.5:2.5 v/v/v). TIS (Triisopropylsilane) acts as a cation scavenger.

  • Reaction: Dissolve the protected lipid in the TFA cocktail (approx. 10 mL per gram of lipid).

  • Time: Stir at RT for 2–3 hours.

  • Termination: Evaporate TFA under a stream of nitrogen.

  • Final Purification: Dissolve residue in CHCl3 and wash with weak bicarbonate buffer (pH 8) to remove TFA salts, or purify via dialysis against water if the lipid forms micelles.[1] Lyophilize to obtain the final DSPE-PEG-NTA powder.

Protocol B: Metal Loading (Ni2+ Charging)

Once the chelator is synthesized and deprotected, it must be charged with metal ions to function.

  • Preparation: Dissolve the NTA-conjugate in a buffer (e.g., PBS pH 7.4).

  • Loading: Add 2.0 eq of

    
     or 
    
    
    
    (relative to NTA groups).[1]
  • Incubation: Stir for 30 minutes at RT. The solution may turn slightly blue/green depending on concentration.[1]

  • Cleanup: Remove free Nickel using a size-exclusion column (e.g., Sephadex G-25) or dialysis (MWCO appropriate for the scaffold).[1]

    • Validation: Use a colorimetric assay (PAR reagent) to quantify bound vs. free nickel.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency Steric hindrance of the secondary amine or PEG chain.[1]Switch coupling reagents from EDC/NHS to HATU or COMU.[1] Increase reaction time to 24h.
Incomplete Alkylation Secondary amine is nucleophilically sluggish.[1]Use

instead of

(cesium effect). Raise temp to 50°C (do not exceed 60°C to avoid ester cleavage).
Premature Deprotection Trace acid in solvents or excessive heat.[1]Use strictly anhydrous, amine-free DCM/DMF.[1] Store intermediates at -20°C.
Product Aggregation Lipid solubility changes after deprotection.[1]The final NTA-lipid is anionic.[1] Ensure final purification is done at pH > 7.0 to maintain solubility.
Diagram 2: Chelation Mechanism

Chelation cluster_backbone Ni Ni2+ N_atom N N_atom->Ni Coordination O1 O- N_atom->O1 Acetate Arm 1 O2 O- N_atom->O2 Acetate Arm 2 O3 O- N_atom->O3 Acetate Arm 3 O1->Ni O2->Ni O3->Ni HisTag His-Tag (Protein) HisTag->Ni High Affinity Binding

Caption: Hexacoordinate geometry of Ni-NTA. The synthesized NTA ligand occupies 4 sites; the His-tag occupies the remaining 2.[1]

References

  • Synthesis of NTA-Lipids: Schmitt, L., et al. "Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications."[1] ResearchGate.[1][3][4][5][6] Available at:

  • TFA Deprotection Protocols: Lundt, B. F., et al. "Selective removal of the tert-butyl group."[1] International Journal of Peptide and Protein Research.[1]

  • Amide Coupling Strategies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews.[1]

  • General NTA Chemistry: Hochuli, E., et al. "New metal chelate adsorbent selective for proteins and peptides containing neighbouring histidine residues."[1] Journal of Chromatography A.

  • Precursor Properties: "Glycine tert-butyl ester hydrochloride Properties & Handling." Chemical Book / Sigma Aldrich Technical Data. Available at:

Sources

Application

Application Note: Fmoc-Solid Phase Peptide Synthesis (SPPS) with Iminodiacetic Acid Mono-Ester

Introduction Iminodiacetic acid (IDA) is a highly versatile tridentate metal-chelating motif. In the realm of peptide chemistry, incorporating IDA directly into the peptide backbone or side chains enables the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iminodiacetic acid (IDA) is a highly versatile tridentate metal-chelating motif. In the realm of peptide chemistry, incorporating IDA directly into the peptide backbone or side chains enables the development of Immobilized Metal Affinity Chromatography (IMAC) tags, radiopharmaceuticals (e.g.,


Tc or 

Re complexation)[1], and conformationally restricted diketopiperazines (DKPs).

The commercially available building block Fmoc-IDA(OtBu)-OH (


-Fmoc-iminodiacetic acid mono-tert-butyl ester) allows for the seamless integration of this moiety using standard Fmoc-Solid Phase Peptide Synthesis (SPPS). However, because IDA is a secondary amine, its incorporation introduces a tertiary amide bond into the peptide backbone—effectively creating a peptoid-like junction. As a Senior Application Scientist, I emphasize that this structural feature demands specialized coupling and monitoring strategies to overcome severe steric hindrance and ensure high-fidelity synthesis.

Core Principles & Causality in Experimental Design

  • Steric Hindrance and Coupling Kinetics : When Fmoc-IDA(OtBu)-OH is coupled to a growing peptide chain, the reaction proceeds smoothly because the activated carboxylic acid of the IDA mono-ester reacts with a primary amine. However, once the Fmoc group is removed from the IDA residue, the resulting exposed nucleophile is a secondary amine . This secondary amine is highly sterically hindered by the adjacent tert-butyl acetate branch. Consequently, standard coupling reagents (like HBTU) are often insufficient for the subsequent amino acid addition, leading to deletion sequences. Highly reactive uronium salts (HATU, COMU) or DIC/Oxyma Pure, combined with extended coupling times or elevated temperatures, are causally required to drive the acylation to completion.

  • Orthogonal Deprotection Strategy : The tert-butyl (

    
    Bu) ester on the IDA branch is completely stable to the repeated 20% piperidine treatments used for Fmoc deprotection. During the final global cleavage with 95% Trifluoroacetic Acid (TFA), the 
    
    
    
    Bu group is concurrently removed, liberating the free carboxymethyl arm required for tridentate metal coordination.
  • Self-Validating Monitoring (The Chloranil Test) : The ubiquitous Kaiser (ninhydrin) test is fundamentally unreliable for secondary amines, often yielding a false-negative yellow or ambiguous red-brown color even when unreacted amine is present[2]. To ensure a self-validating workflow, the Chloranil test must be employed after the Fmoc deprotection of the IDA residue[3]. Acetaldehyde and

    
    -chloranil react specifically with secondary amines to produce a distinct blue/green color on the resin beads, providing definitive proof of deprotection and subsequent coupling completion.
    

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Drain the solvent.

Coupling of Fmoc-IDA(OtBu)-OH
  • Prepare a solution of Fmoc-IDA(OtBu)-OH (3.0 equivalents relative to resin loading) and Oxyma Pure (3.0 eq) in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the solution and activate for 2 minutes.

  • Add the activated mixture to the resin and agitate at room temperature for 60 minutes.

  • Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Validation: Perform a standard Kaiser test. The beads should be colorless/yellow, indicating complete capping of the primary amine.

Fmoc Deprotection of the IDA Residue
  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the treatment with fresh 20% Piperidine in DMF for 15 minutes.

  • Drain and wash extensively with DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min) to remove all traces of piperidine.

  • Validation: Perform the Chloranil Test (see Section 3.5). The beads should turn dark blue/green, confirming the presence of the free secondary amine.

Acylation of the IDA Secondary Amine (Critical Step)
  • Dissolve the next Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the solution.

  • Immediately add the mixture to the resin.

  • Agitate for 2 hours at room temperature, or for 30 minutes at 50°C using a microwave peptide synthesizer.

  • Drain and wash with DMF (5 × 1 min).

  • Validation: Repeat the Chloranil test. The beads must be colorless. If beads remain blue/green, perform a second coupling using DIC/Oxyma Pure (4.0 eq) for 2 hours.

The Chloranil Test Protocol
  • Reagent A : 2% Acetaldehyde in DMF (v/v).

  • Reagent B : 2%

    
    -chloranil in DMF (w/v).
    
  • Procedure : Transfer a few resin beads to a microcentrifuge tube. Add 2 drops of Reagent A and 2 drops of Reagent B. Let stand at room temperature for 5 minutes.

  • Interpretation : Blue/green beads = Secondary amine present (Incomplete coupling or successful deprotection). Colorless/yellow beads = No secondary amine (Successful coupling).

Global Cleavage and Deprotection
  • After the final Fmoc removal, wash the resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H

    
    O.
    
  • Add the cocktail to the resin and agitate for 2.5 to 3 hours at room temperature. (This step cleaves the peptide from the resin and removes the

    
    Bu ester from the IDA moiety).
    
  • Filter the cleavage solution into cold diethyl ether to precipitate the free IDA-peptide.

  • Centrifuge, wash the pellet twice with cold ether, and dry.

Data Presentation: Optimization of Secondary Amine Acylation

The following table summarizes the efficacy of various coupling reagent combinations for the addition of an Fmoc-amino acid onto the sterically hindered IDA secondary amine.

Coupling Reagent SystemEquivalents (AA/Reagent/Base)ConditionsCoupling EfficiencyEpimerization RiskRecommendation
HBTU / DIPEA 4 / 3.9 / 8RT, 60 min< 50% (Failed)LowNot Recommended
DIC / HOBt 4 / 4 / -RT, 120 min~ 70%LowPoor for secondary amines
DIC / Oxyma Pure 4 / 4 / -RT, 120 min (Double)> 95%Very LowHighly Recommended
HATU / DIPEA 4 / 3.9 / 8RT, 120 min> 98%ModerateBest for difficult sequences
HATU / DIPEA 4 / 3.9 / 850°C, 30 min (MW)> 99%Moderate to High*Excellent, monitor epimerization

*Note: Elevated temperatures with uronium salts and DIPEA can increase the epimerization of the incoming amino acid. If coupling a chirality-sensitive residue (e.g., Cys, His), use DIC/Oxyma Pure at room temperature with extended times.

Visualizations

SPPS_Workflow Resin Solid Support (Rink Amide/Wang) Peptide Growing Peptide Chain (Primary Amine) Resin->Peptide IDACoupling Couple Fmoc-IDA(OtBu)-OH (DIC/Oxyma) Peptide->IDACoupling FmocDeprotect Fmoc Deprotection (20% Piperidine) IDACoupling->FmocDeprotect Validation Chloranil Test (Detect Secondary Amine) FmocDeprotect->Validation NextAA Couple Next AA (HATU/DIPEA, Double Couple) Validation->NextAA Cleavage Global Cleavage (95% TFA) NextAA->Cleavage Final Free IDA-Peptide (Metal Chelator) Cleavage->Final

Figure 1: Step-by-step workflow for the incorporation of Fmoc-IDA(OtBu)-OH into a peptide sequence.

Chelation_Mechanism IDAPeptide IDA-Modified Peptide (Free Carboxylates & Amine) Coordination Tridentate Coordination Complex Formation IDAPeptide->Coordination Metal Metal Cation (Cu²⁺, Ni²⁺, Tc-99m) Metal->Coordination IMAC IMAC Purification Coordination->IMAC Radiotherapy Targeted Radiotherapy & Imaging Coordination->Radiotherapy

Figure 2: Mechanism of tridentate metal coordination by the deprotected IDA-peptide.

References

  • Title: 1,4,7-Triazacyclononane-Based Chelators for the Complexation of[186Re]Re- and [99mTc]Tc-Tricarbonyl Cores Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: Preparation of DTPA-Peptide Conjugates Using Mono-Reactive DTPA Esters

Introduction & Mechanistic Rationale Diethylenetriaminepentaacetic acid (DTPA) is a highly versatile octadentate chelator widely utilized in molecular imaging and targeted radionuclide therapy (TRT). It forms stable comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Diethylenetriaminepentaacetic acid (DTPA) is a highly versatile octadentate chelator widely utilized in molecular imaging and targeted radionuclide therapy (TRT). It forms stable complexes with diagnostically and therapeutically relevant radiometals, including ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

, and

, as well as paramagnetic ions like

for Magnetic Resonance Imaging (MRI)[1].

Historically, the conjugation of DTPA to targeting peptides was achieved using DTPA dianhydride . However, because the dianhydride is bi-reactive, it frequently leads to intermolecular cross-linking, peptide polymerization, and heterogeneous product mixtures that are difficult to purify and characterize[2][3].

To overcome this, modern bioconjugation relies on mono-reactive DTPA esters . By utilizing derivatives such as DTPA-tetra(t-Bu) mono-NHS ester or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-SCN-Bn-DTPA, researchers can enforce a strict 1:1 stoichiometry. This site-specific approach ensures uniform pharmacokinetics, preserves the binding affinity of the targeting peptide, and maximizes radiolabeling efficiency[4].

Reagent Selection and Quantitative Parameters

The choice of mono-reactive DTPA derivative dictates whether the conjugation should occur on-resin (Solid-Phase Peptide Synthesis, SPPS) or in the solution phase. Table 1 summarizes the quantitative parameters and optimal conditions for the most common mono-reactive agents.

Table 1: Physicochemical Properties and Optimal Conditions for Mono-Reactive DTPA Reagents

ReagentReactive GroupTarget Functional GroupOptimal pHStoichiometry (Reagent:Peptide)Primary Application
DTPA(tBu)₄-NHS Ester N-Hydroxysuccinimide (NHS)Primary Amines (N-term, Lys)N/A (Organic Solvent)2:1 to 3:1On-Resin SPPS Conjugation
p-SCN-Bn-DTPA Isothiocyanate (ITC)Primary Amines (N-term, Lys)8.5 – 9.05:1 to 10:1Solution-Phase Conjugation[4]
Maleimide-DTPA MaleimideSulfhydryls (Cys)6.5 – 7.52:1 to 5:1Thiol-directed Solution Conjugation

Experimental Workflows

G Start Peptide with Free Amine (Target Conjugation Site) Mono Mono-Reactive DTPA Ester (e.g., DTPA(tBu)4-NHS) Start->Mono Modern Protocol Dianhydride DTPA Dianhydride (Bi-Reactive Precursor) Start->Dianhydride Outdated Protocol Path1 Site-Specific Acylation (Controlled 1:1 Stoichiometry) Mono->Path1 Path2 Multiple Acylations & Intermolecular Reactions Dianhydride->Path2 Success Uniform Mono-DTPA Peptide Conjugate Path1->Success Failure Cross-linked Oligomers & Heterogeneous Mixtures Path2->Failure

Reaction pathways of peptide conjugation: Mono-reactive DTPA esters vs. DTPA dianhydride.

Protocol A: On-Resin Conjugation Using DTPA(tBu)₄-NHS Ester

This protocol is ideal for custom peptides synthesized via Fmoc-SPPS. Performing the conjugation on-resin prevents the DTPA from reacting with other nucleophilic side chains, which are protected during this stage[2].

Causality & Rationale: The tert-butyl (tBu) protecting groups on the DTPA reagent are critical. They prevent the chelator's own carboxylic acids from interfering with the NHS-ester driven acylation. Furthermore, if conjugating to a specific Lysine residue rather than the N-terminus, an highly acid-labile protecting group like 4-methyltrityl (Mtt) should be used on the target Lysine. Mtt can be selectively removed with 1% TFA without cleaving the peptide from the resin[2].

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine or selectively deprotected Lysine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Reagent Activation: Dissolve 2.5 equivalents of DTPA(tBu)₄-NHS ester in minimal anhydrous DMF.

  • Base Addition: Add 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the resin. Reasoning: DIPEA acts as a non-nucleophilic base to ensure the target amine is fully deprotonated and nucleophilic.

  • Coupling: Add the DTPA solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test. A negative result (yellow) indicates complete consumption of free primary amines. If positive (blue), repeat the coupling step.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 3 hours. Reasoning: This step simultaneously cleaves the peptide from the resin, removes standard amino acid side-chain protections, and strips the tBu groups from the DTPA, yielding the fully active chelator[2].

  • Precipitation: Filter the resin and precipitate the cleaved conjugate in ice-cold diethyl ether. Centrifuge and dry the pellet.

Protocol B: Solution-Phase Conjugation Using p-SCN-Bn-DTPA

For pre-synthesized, unprotected peptides or larger protein fragments (e.g., Fabs), solution-phase conjugation using an isothiocyanate (ITC) derivative is preferred[4]. The ITC group reacts with primary amines to form a highly stable thiourea bond.

Causality & Rationale: The reaction must be strictly buffered between pH 8.5 and 9.0. At physiological pH (7.4), the


-amino groups of Lysine are predominantly protonated (

) and non-nucleophilic. Elevating the pH ensures a sufficient population of free amines (

) to attack the isothiocyanate carbon[4].

Step-by-Step Procedure:

  • Peptide Preparation: Dissolve the peptide (1.0 eq) in 0.1 M Sodium Carbonate/Bicarbonate buffer (

    
    /
    
    
    
    ), adjusted to pH 8.5–9.0.
  • Reagent Addition: Dissolve

    
    -SCN-Bn-DTPA (5.0 to 10.0 eq) in a small volume of DMSO (ensure final DMSO concentration in the reaction does not exceed 10% v/v to prevent peptide precipitation). Add dropwise to the peptide solution[4].
    
  • Incubation: Incubate the mixture overnight at 4°C with gentle agitation, or for 2–4 hours at room temperature.

  • Dissociation of Side Products (Optional but Recommended): For complex sequences, unstable side products can form (e.g., transient conjugation to nitrogenous bases or histidine). A brief post-conjugation heating step (e.g., 37°C for 30 mins) can dissociate these unstable adducts prior to purification, improving final radiolabel stability[5].

  • Purification: Isolate the conjugate using Preparative RP-HPLC (C18 column, utilizing a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile). For larger proteins, Size Exclusion Chromatography (SEC) via PD-10 columns can be used[4].

Trustworthiness: The Self-Validating System (Cold Metalation)

Before proceeding to costly and highly regulated radiolabeling experiments, the synthesized DTPA-peptide conjugate must be validated as a functionally competent chelator. A successful LC-MS trace of the apo-peptide does not guarantee that the DTPA cavity is sterically accessible or free from trace metal contamination.

The Cold Metalation Assay: This self-validating step utilizes naturally occurring, non-radioactive isotopes (e.g.,


 or 

) to prove chelation efficacy.
  • Reaction: Dissolve 50 µg of the purified DTPA-peptide conjugate in 0.1 M ammonium acetate buffer (pH 5.5). Add a 5-fold molar excess of

    
     (dissolved in 0.05 M HCl).
    
  • Incubation: Incubate at room temperature for 30 minutes.

  • Validation via LC-MS: Inject the sample into an LC-MS (ESI-TOF).

    • Success Criterion: You must observe a near-quantitative mass shift corresponding to the Indium complex (

      
      ).
      
    • Failure Diagnosis: If the apo-peptide mass persists, the DTPA moiety may have undergone ester hydrolysis during synthesis, or the pH of the labeling buffer is incorrect.

References

  • Concise site-specific synthesis of DTPA-peptide conjugates: application to imaging probes for the chemokine receptor CXCR4 Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Matching the Decay Half-Life with the Biological Half-Life: ImmunoPET Imaging with 44Sc-Labeled Cetuximab Fab Fragment Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • A novel method to remove unexpected side products in the conjugation of p-isothiocyanate benzyl DTPA to an amine-derivatized MORF oligomer Source: Journal of Nuclear Medicine URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic N-Alkylation of Glycine tert-Butyl Ester for Advanced Synthesis

Introduction: The Strategic Value of N-Alkylated Glycine Derivatives N-alkylated amino acids are critical building blocks in modern medicinal chemistry and drug development. Their incorporation into peptides can dramatic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Alkylated Glycine Derivatives

N-alkylated amino acids are critical building blocks in modern medicinal chemistry and drug development. Their incorporation into peptides can dramatically alter pharmacological properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved oral bioavailability.[1] N-substituted glycine oligomers, known as peptoids, are a prominent class of peptide mimics where the side chain is attached to the backbone nitrogen rather than the α-carbon.[2] This structural modification grants peptoids significant resistance to proteolytic degradation and provides a flexible scaffold for creating diverse molecular architectures.[2]

Glycine tert-butyl ester is a preferred starting material for synthesizing these valuable compounds. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, preventing its participation in unwanted side reactions—such as saponification under basic conditions—that are common with methyl or ethyl esters.[3][4] However, the direct N-alkylation of glycine tert-butyl ester presents two primary challenges:

  • Controlling Selectivity: The primary amine is nucleophilic and can readily undergo di-alkylation, leading to undesired quaternary ammonium salts.

  • Preventing Racemization: While glycine itself is achiral, many N-alkylation strategies can be applied to other α-amino acid esters where maintaining stereochemical integrity is paramount. Conditions involving strong bases or high temperatures can risk epimerization of the α-carbon.[1][5]

This guide provides a detailed overview of robust and reproducible methods for the mono-N-alkylation of glycine tert-butyl ester, focusing on the underlying chemical principles, comparative reaction conditions, and step-by-step laboratory protocols.

Core Synthetic Strategies and Mechanistic Considerations

Three primary strategies have proven effective for the N-alkylation of glycine tert-butyl ester, each with distinct advantages regarding substrate scope, reaction conditions, and atom economy.

Strategy I: Alkylation of a Schiff Base Intermediate (O'Donnell Alkylation)

This classic and highly reliable method involves the temporary protection of the primary amine as a benzophenone imine (a Schiff base). This intermediate serves two crucial functions: it prevents di-alkylation through steric hindrance and, more importantly, it increases the acidity of the α-protons, facilitating their removal by a moderately weak base to form a nucleophilic enolate.[3]

The alkylation is often performed under phase-transfer catalysis (PTC) conditions. A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), transports the deprotonated enolate from the aqueous or solid phase (containing the base) into the organic phase (containing the alkylating agent), enabling the reaction to proceed under mild, biphasic conditions.[1][3]

cluster_0 Overall Workflow: Schiff Base Method A Glycine tert-butyl ester B N-(Diphenylmethylene) glycine tert-butyl ester (Schiff Base) A->B + Benzophenone Imine (Transimination) C N-Alkyl-N-(Diphenylmethylene) glycine tert-butyl ester B->C + R-X, Base Phase-Transfer Catalyst (Alkylation) D N-Alkyl Glycine C->D + Aqueous Acid (Hydrolysis/ Deprotection)

Caption: General workflow for the N-alkylation of glycine tert-butyl ester via the Schiff base method.

Strategy II: Reductive Amination

Reductive amination is a powerful and versatile one-pot method for forming C-N bonds. The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate from the condensation of glycine tert-butyl ester with an aldehyde or ketone. This intermediate is then reduced in situ to the desired secondary amine.[6]

While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation. It is a mild and selective reducing agent that is tolerant of most functional groups and does not reduce the starting carbonyl compound, thereby minimizing side reactions.[6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Strategy III: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")

This modern approach represents a greener, more atom-economical alternative to traditional methods.[5] It utilizes a transition metal catalyst (typically based on ruthenium or iridium) to facilitate the N-alkylation of amines using alcohols as the alkylating agents.[7][8] The process is termed "borrowing hydrogen" because the catalyst transiently abstracts hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct of this elegant catalytic cycle is water, simplifying purification.[5][7] This method is particularly advantageous as it avoids the use of stoichiometric organometallic reagents or halide-based alkylating agents.[5]

cluster_1 Mechanism: Phase-Transfer Catalyzed Alkylation Org_Phase Organic Phase (Toluene, R-X) Aq_Phase Aqueous/Solid Phase (NaOH/K₂CO₃, Base) Interface Interface SchiffBase Schiff Base (Enolate Precursor) Enolate Enolate Anion (Deprotonated) SchiffBase->Enolate Base (OH⁻/CO₃²⁻) deprotonates at interface IonPair Ion Pair [Q⁺][Enolate⁻] Enolate->IonPair + Q⁺X⁻ (Phase Transfer) Product Alkylated Product IonPair->Product + R-X (SN2 Alkylation) Catalyst Catalyst [Q⁺][X⁻] Product->Catalyst - Enolate Catalyst->SchiffBase Catalyst returns to interface

Caption: Mechanism of phase-transfer catalysis in the alkylation of a glycine Schiff base enolate.

Comparative Overview of Reaction Conditions

The choice of methodology depends on the desired alkyl group, available starting materials, and scalability requirements. The following table summarizes typical conditions for each strategy.

ParameterStrategy I: Schiff Base Alkylation[3][9]Strategy II: Reductive Amination[6]Strategy III: "Borrowing Hydrogen"[5][7]
Glycine Derivative N-(Diphenylmethylene)glycine tert-butyl esterGlycine tert-butyl ester (or HCl salt)Glycine tert-butyl ester
Alkylating Agent Alkyl/Benzyl/Allyl Halides (R-X)Aldehydes or Ketones (R₂C=O)Primary or Secondary Alcohols (RCH₂OH)
Key Reagent Base (e.g., 50% aq. NaOH, K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)N/A
Catalyst Phase-Transfer Catalyst (e.g., TBAB)Often none; sometimes mild acid (AcOH)Ru or Ir complex (e.g., Shvo's catalyst)
Solvent Toluene or Dichloromethane (DCM)Dichloromethane (DCM) or DCEToluene or Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature80 - 120 °C
Key Advantages High yield, excellent mono-alkylation control.Wide substrate scope, mild conditions.High atom economy, water is the only byproduct.
Limitations Requires pre-formation and subsequent removal of the Schiff base.Stoichiometric reductant required.Requires elevated temperatures and a precious metal catalyst.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester

This protocol details the formation of the Schiff base precursor required for Strategy I.

  • Reagents & Setup:

    • Glycine tert-butyl ester hydrochloride (1.0 eq)

    • Benzophenone imine (1.05 eq)

    • Dichloromethane (DCM, ~0.2 M)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure: a. To a stirred suspension of glycine tert-butyl ester hydrochloride in DCM at room temperature, add benzophenone imine dropwise over 5 minutes. b. The reaction mixture will become a clear solution, and a white precipitate (ammonium chloride) will form. c. Stir the reaction at room temperature for 2-4 hours. Monitor by TLC (Thin Layer Chromatography) until the starting glycine ester is consumed. d. Filter the reaction mixture through a pad of Celite to remove the precipitated salt, and wash the pad with a small amount of DCM. e. Concentrate the filtrate under reduced pressure to yield the crude product. f. The product is often pure enough for the next step. If necessary, it can be purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The product appears as a pale yellow solid or oil.

Protocol 2: N-Benzylation via Phase-Transfer Catalysis

This protocol provides a representative example of alkylating the Schiff base from Protocol 1.

  • Reagents & Setup:

    • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Toluene (~0.3 M)

    • 50% aqueous sodium hydroxide (NaOH) solution (3.0 eq)

    • Tetra-n-butylammonium bromide (TBAB) (0.05 eq, 5 mol%)

    • Round-bottom flask with a magnetic stirrer, cooled in an ice bath.

  • Procedure: a. Dissolve the N-(diphenylmethylene)glycine tert-butyl ester and TBAB in toluene in the round-bottom flask. b. Cool the mixture to 0 °C using an ice bath. c. Add the 50% aq. NaOH solution, followed by the dropwise addition of benzyl bromide while stirring vigorously. d. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-5 hours. Monitor the reaction progress by TLC. e. Upon completion, carefully add water to the reaction mixture to dissolve the salts, and transfer to a separatory funnel. f. Separate the layers and extract the aqueous layer with ethyl acetate (2x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-benzylated product.

Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the direct alkylation of glycine tert-butyl ester with an aldehyde.

  • Reagents & Setup:

    • Glycine tert-butyl ester hydrochloride (1.0 eq)

    • Triethylamine (TEA) (1.1 eq)

    • An aldehyde (e.g., isobutyraldehyde) (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) (~0.2 M)

    • Round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

  • Procedure: a. Suspend glycine tert-butyl ester hydrochloride in DCE. Add triethylamine to neutralize the HCl salt and stir for 10 minutes to form the free base. b. Add the aldehyde to the mixture and stir for 30-60 minutes at room temperature to facilitate imine formation. c. Add sodium triacetoxyborohydride in one portion. Note: The reaction may be slightly exothermic. d. Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the imine intermediate. e. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. f. Stir vigorously for 30 minutes, then transfer to a separatory funnel and separate the layers. g. Extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash chromatography on silica gel.

Protocol 4: Final Deprotection

The products from the protocols above are still protected. The Schiff base is acid-labile, and the tert-butyl ester can be removed with strong acid.

  • Reagents & Setup:

    • N-alkylated product (from Protocol 2 or 3)

    • 1 M Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure (Schiff Base Hydrolysis): a. Dissolve the crude product from Protocol 2 in THF or diethyl ether. b. Add an equal volume of 1 M aq. HCl and stir vigorously at room temperature for 1-2 hours. The benzophenone byproduct will precipitate or remain in the organic layer. c. Separate the layers. The desired N-alkyl glycine tert-butyl ester will be in the aqueous layer as the HCl salt. Wash the organic layer with water and combine the aqueous fractions. d. To isolate the tert-butyl ester, basify the aqueous layer with NaHCO₃ and extract with an organic solvent. Or, proceed directly to tert-butyl ester cleavage.

  • Procedure (tert-Butyl Ester Cleavage): a. Dissolve the N-alkyl glycine tert-butyl ester in a minimal amount of DCM. b. Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents, often used as a 50% solution in DCM). c. Stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS. d. Concentrate the reaction mixture under reduced pressure to remove TFA and solvent, affording the final N-alkylated glycine product.

References

  • Albanese, D., et al. (2000). Synthesis of N-Alkyl Amino Acids. In Peptide Science.
  • Blank, B., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(1), 2303-2308. [Link]

  • Wang, Y., et al. (2014). Enantioselective α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester. Organic & Biomolecular Chemistry, 12(34), 6646-6650. [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. [Link]

  • Moore, A. T., & Rydon, H. N. (1965). GLYCINE t-BUTYL ESTER. Organic Syntheses, 45, 47. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines from Benzylamines. (2004). Synlett. [Link]

  • Zhang, D., et al. (2016). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Polypeptoids. NSF Public Access Repository. [Link]

  • O'Donnell, M. J. O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. Tetrahedron Letters, 37(22), 3807-3810. [Link]

  • Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation. (2022). CORE. [Link]

  • O'Donnell, M. J., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron, 38(19), 2939-2945. [Link]

  • Senthamarai, T., et al. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 4(12), eaau0418. [Link]

  • N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. (2018). Chemistry – An Asian Journal. [Link]

  • Crooks, J. (2020). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aspartimide Prevention in Peptide Synthesis

This is a comprehensive technical support guide designed for researchers and drug development professionals encountering aspartimide formation, specifically focusing on the challenges and solutions involving N-alkyl glyc...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers and drug development professionals encountering aspartimide formation, specifically focusing on the challenges and solutions involving N-alkyl glycine residues (both as a risk factor and a prevention strategy).

Topic: Avoiding Aspartimide Formation Near N-Alkyl Glycine Residues Document ID: TS-SPPS-ASP-004 Role: Senior Application Scientist Last Updated: March 2, 2026

Executive Summary & Mechanism

The Core Issue: Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen of the residue (


) attacks the 

-ester of the Aspartic Acid (

) side chain.[1][2][3][4][5] This forms a 5-membered succinimide ring (aspartimide,

), which subsequently hydrolyzes to a mixture of

- and

-aspartyl peptides or undergoes aminolysis by piperidine to form piperidides (

).[3]

The N-Alkyl Glycine Paradox: The term "N-alkyl glycine" in this context presents two distinct technical scenarios:

  • The Risk (Conformational): While N-alkyl amino acids (like Proline or Sarcosine) at the

    
     position generally prevent direct aspartimide formation (due to the lack of an amide proton), their presence at 
    
    
    
    or in nearby positions can induce cis-amide backbone conformations (e.g., "dog-earing") that may sterically force a preceding susceptible bond (like Asp-Gly) into a cyclization-prone geometry.
  • The Solution (Backbone Protection): The deliberate introduction of N-alkyl groups (e.g., Hmb or Dmb protection) onto Glycine residues is the most effective strategy to prevent aspartimide formation in Asp-Gly sequences.

Diagnostic Workflow (Troubleshooting)

Phase 1: Identification

Before optimizing, confirm the side reaction via LC-MS.

Observation (Mass Shift)DiagnosisCause
-18 Da Aspartimide (Cyclic Imide) Incomplete hydrolysis of the succinimide ring.
+67 Da Piperidide Adduct Piperidine (from deprotection) opened the ring.[1][3]
+0 Da (Split Peak)

-Aspartyl Peptide
Hydrolysis of the imide into the

-isomer (Isoaspartate).[3]
+0 Da (Broad Peak) Racemization Epimerization of the

-carbon (D-Asp formation).[1]
Phase 2: Decision Tree

Use this logic to select the correct prevention protocol.

AspartimideStrategy Start Identify Aspartimide Risk SeqCheck Check Sequence (Asp-X) Start->SeqCheck AspGly Sequence is Asp-Gly SeqCheck->AspGly High Risk AspSer Sequence is Asp-Ser/Thr SeqCheck->AspSer High Risk AspOther Sequence is Asp-Asn/Arg/Other SeqCheck->AspOther Moderate Risk Sol_Dmb PROTOCOL A: Backbone Protection (Fmoc-Asp-Dmb-Gly-OH) AspGly->Sol_Dmb Sol_Pseudo PROTOCOL B: Pseudoproline (Fmoc-Asp-Ser(PsiMe,Mepro)-OH) AspSer->Sol_Pseudo Sol_Chem PROTOCOL C: Chemical Suppression (Hmb/OMpe + Acidic Modifiers) AspOther->Sol_Chem

Caption: Decision matrix for selecting the appropriate aspartimide prevention strategy based on sequence context.

Detailed Protocols

Protocol A: The "N-Alkyl Switch" (Backbone Protection)

Best for: Asp-Gly sequences.[3] Mechanism: By using a pre-formed dipeptide where the Glycine nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group, you convert the secondary amide to a tertiary amide. This removes the proton required for the base-catalyzed attack, rendering aspartimide formation mechanistically impossible during synthesis.

Materials:

  • Fmoc-Asp(OtBu)-(Dmb)Gly-OH (Commercial dipeptide building block).

  • Standard coupling reagents (DIC/Oxyma or HATU/DIPEA).

Step-by-Step:

  • Design: Replace the sequential coupling of Fmoc-Gly-OH and Fmoc-Asp(OtBu)-OH with the single dipeptide block Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

  • Coupling:

    • Use 3.0 equivalents of the dipeptide.

    • Activate with DIC/Oxyma Pure (1:1 ratio) in DMF.

    • Crucial: Extend coupling time to 2 hours or perform a double couple. The Dmb group adds steric bulk, making this coupling slower than standard amino acids.

  • Deprotection: Proceed with standard 20% piperidine deprotection. The Dmb group remains on the backbone, protecting the nitrogen throughout the rest of the synthesis.

  • Cleavage: The Dmb group is acid-labile. It will be removed during the final TFA cleavage (95% TFA), yielding the native Asp-Gly peptide.

    • Note: Add TIS (Triisopropylsilane) or EDT (Ethanedithiol) to the cleavage cocktail to scavenge the Dmb cation and prevent re-attachment to Trp/Cys residues.

Protocol B: Optimized Deprotection (Acidic Modification)

Best for: Long peptides where bulky building blocks are too expensive or unavailable. Mechanism: Adding a weak acid to the deprotection cocktail lowers the effective pH just enough to suppress the formation of the imidolate transition state without preventing Fmoc removal.

Materials:

  • Piperidine[3][4][5][6][7][8][9][10][11][12][13]

  • HOBt (Hydroxybenzotriazole) OR Formic Acid

  • DMF (Dimethylformamide)

Formulation (Choose One):

  • HOBt Method: 20% Piperidine / 0.1 M HOBt in DMF.

  • Formic Acid Method: 20% Piperidine / 5% Formic Acid in DMF.

Step-by-Step:

  • Preparation: Dissolve the HOBt in the DMF before adding Piperidine to avoid precipitation or exothermic issues.

  • Usage: Use this solution for all deprotection steps after the Aspartic acid residue has been coupled.

  • Warning: This solution is less basic. You may need to extend deprotection times (e.g., from

    
     min to 
    
    
    
    min) to ensure complete Fmoc removal, especially for hydrophobic sequences.
Protocol C: Sterically Demanding Protection (Asp-OMpe)

Best for: "Difficult" sequences (Asp-Asn, Asp-Arg) where backbone protection isn't an option. Mechanism: Replacing the standard tert-butyl (OtBu) ester with a bulkier 3-methylpent-3-yl (OMpe) ester sterically shields the


-carbonyl from attack.

Step-by-Step:

  • Substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH.[10][14]

  • Perform synthesis using standard protocols.[6][13]

  • Note: Asp(OMpe) is significantly more expensive but is often the "silver bullet" for stubborn sequences where HOBt additives fail.

Quantitative Comparison of Strategies

StrategyEffectiveness (Asp-Gly)CostImpact on Synthesis
Standard (Asp-OtBu) Poor (<50% purity often)LowBaseline
Acidic Additive (HOBt) Moderate (70-80% purity)LowSlower Fmoc removal
Bulky Side Chain (OMpe) High (>90% purity)HighNone
Backbone Protection (Dmb) Complete (100% prevention) ModerateSlower coupling of the unit

Frequently Asked Questions (FAQ)

Q1: I am synthesizing a peptoid-peptide hybrid. My sequence is ...Asp-Sar-.... (Sar = N-methylglycine). Do I need to worry about aspartimide formation? A: Generally, no . Aspartimide formation requires a proton on the amide nitrogen of the residue following Asp (the


 residue). Since Sarcosine (Sar) is a secondary amine, the resulting peptide bond is a tertiary amide (Asp-CO-N(Me)-CH2...). It lacks the proton required for the base-catalyzed deprotonation mechanism. Therefore, direct cyclization is chemically blocked.

Q2: Can I use DBU instead of Piperidine to speed up deprotection? A: Absolutely not if you have Aspartimide-prone sequences. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base than piperidine and dramatically accelerates aspartimide formation. If you must use DBU for difficult deprotections, use it only before the Asp residue is coupled, or switch to the HOBt/Piperidine cocktail immediately after Asp incorporation.

Q3: Does temperature affect this side reaction? A: Yes, significantly.[3] Aspartimide formation is thermally driven.[3]

  • Recommendation: Do not use microwave heating (e.g., 75°C or 90°C) for the deprotection step immediately following an Asp coupling. Perform the deprotection of the residue after Asp (and subsequent steps) at Room Temperature (RT) or use the "Acidic Piperidine" protocol if heating is mandatory for solubility.

Q4: Why not just use Asp(OtBu) and purify the impurity out? A: The


-aspartyl peptide (isoaspartate) formed from aspartimide hydrolysis often has the exact same mass  and nearly identical HPLC retention time as your target product. Separating them can be extremely difficult, leading to massive yield loss or impure final product.[4][5] Prevention is far superior to remediation.

References & Further Reading

  • Behrendt, R., et al. (2016). Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides—Practical Aspects of New Trialkylcarbinol-Based Protecting Groups. Journal of Peptide Science.[3][6][15]

  • Offer, J., et al. (1996). Extending the scope of Fmoc solid phase peptide synthesis: Hmb-amino acids. Journal of the Chemical Society.

  • Merck / Novabiochem. Technical Note: Prevention of Aspartimide Formation.

  • Paradisio, et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters.

Visualizing the Mechanism

The following diagram illustrates why N-alkyl glycine derivatives (like Dmb-Gly) completely block the reaction compared to the standard pathway.

MechanismComparison cluster_0 Standard Path (Asp-Gly) cluster_1 Protected Path (Asp-Dmb-Gly) Step1 Asp-NH-CH2-CO... (Secondary Amide) Step2 Base (Piperidine) Removes NH Proton Step1->Step2 Step3 N- Attack on Asp Side Chain Step2->Step3 Result1 ASPARTIMIDE (Ring Closed) Step3->Result1 StepA Asp-N(Dmb)-CH2-CO... (Tertiary Amide) StepB Base (Piperidine) Cannot Deprotonate StepA->StepB Result2 NO REACTION (Stable) StepB->Result2

Caption: Mechanistic comparison showing how N-substitution (Dmb) eliminates the proton required for cyclization.

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for Tert-Butyl Esters in Peptoids

Welcome to the technical support center dedicated to the optimization of cleavage conditions for tert-butyl (t-Bu) esters in peptoid synthesis. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the optimization of cleavage conditions for tert-butyl (t-Bu) esters in peptoid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical deprotection step. Here, we will address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven protocols.

I. Understanding the Core Chemistry: The "Why" Behind the "How"

The cleavage of tert-butyl esters is a cornerstone of peptoid and peptide synthesis, particularly in strategies employing acid-labile protecting groups.[1][] The reaction is typically mediated by a strong acid, most commonly trifluoroacetic acid (TFA).[3]

The Mechanism of TFA-Mediated Cleavage

The process begins with the protonation of the carbonyl oxygen of the tert-butyl ester by TFA. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the oxygen-tert-butyl bond. This results in the formation of the desired carboxylic acid and a stable tertiary carbocation, the tert-butyl cation (t-Bu⁺).[1] The t-Bu⁺ can then be neutralized through several pathways, including deprotonation to form isobutylene gas or reaction with the trifluoroacetate anion.[1][4]

Cleavage_Mechanism Peptoid-COO-tBu Peptoid-COO-tBu Protonated_Ester Peptoid-C(OH+)-O-tBu Peptoid-COO-tBu->Protonated_Ester + H+ (from TFA) Carboxylic_Acid Peptoid-COOH Protonated_Ester->Carboxylic_Acid Cleavage tBu_cation t-Butyl Cation (tBu+) Protonated_Ester->tBu_cation Isobutylene Isobutylene (gas) tBu_cation->Isobutylene - H+

Caption: TFA-mediated cleavage of a tert-butyl ester.

A critical challenge arises from the high reactivity of the generated tert-butyl cation. This electrophile can readily alkylate nucleophilic residues within the peptoid sequence, leading to undesired side products.[1][5] To mitigate this, "scavengers" are incorporated into the cleavage cocktail to trap the t-Bu⁺.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cleavage of tert-butyl esters from your peptoids.

Question 1: My cleavage reaction is incomplete. What are the common causes and how can I fix it?

Answer: Incomplete cleavage is a frequent hurdle and can often be resolved by systematically evaluating and optimizing your reaction conditions.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction. If the acid is too weak or diluted, the reaction may not proceed to completion.[3]

    • Solution: For standard cleavages, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is a good starting point.[3] For more resistant esters, increasing the TFA concentration to 95-100% can be effective.[3]

  • Inadequate Reaction Time or Temperature: These reactions are typically performed at room temperature (20-25°C). Lower temperatures will slow the reaction rate, and insufficient time will lead to incomplete conversion.[3][6]

    • Solution: Monitor the reaction progress using analytical techniques like LC-MS.[3] Extend the reaction time until the starting material is no longer detectable. Most reactions are complete within 1-4 hours.[6] For particularly stubborn esters, gentle warming to 40°C can be considered, but be mindful of potential side reactions.[6]

  • Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions for complete removal.[6]

    • Solution: In addition to increasing reaction time and temperature, ensuring adequate swelling of the resin support (if applicable) is crucial for reagent accessibility.

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[3][7]

    • Solution: Use anhydrous solvents for the preparation of your cleavage cocktail.[3]

Question 2: I'm observing unexpected side products in my LC-MS analysis. What are they and how can I prevent them?

Answer: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during cleavage.[1][8] This electrophile can alkylate nucleophilic side chains, particularly those of sensitive amino acids like tryptophan, methionine, and cysteine if they are incorporated into your peptoid design.[5][9][10]

Mitigation Strategy: The Power of Scavengers

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive electrophiles like the t-Bu⁺ cation.[5][10]

ScavengerTarget Residues & FunctionRecommended Concentration
Triisopropylsilane (TIS) A highly effective scavenger for t-butyl cations, preventing re-alkylation of sensitive residues.[11]2.5 - 5%[6]
Water Acts as a scavenger for tert-butyl cations, especially important when t-butyl protected residues are present.[7]2.5 - 5%[11]
1,2-Ethanedithiol (EDT) Particularly effective for protecting cysteine and methionine residues from alkylation and oxidation.[5][8]2.5%[11]
Thioanisole Protects tryptophan and tyrosine from alkylation and can help prevent methionine oxidation.[5][8]5%[11]
Phenol A general scavenger that can protect tyrosine and tryptophan residues.[7]5%[12]

Troubleshooting Workflow for Side Product Formation:

Troubleshooting_Side_Products Start Side Products Observed? Check_Sequence Peptoid Contains Nucleophilic Residues? (e.g., Trp, Met, Cys) Start->Check_Sequence Add_Scavengers Incorporate Scavengers into Cleavage Cocktail Check_Sequence->Add_Scavengers Yes Standard_Cocktail Use Standard Cocktail: 95% TFA, 2.5% H2O, 2.5% TIS Check_Sequence->Standard_Cocktail No Optimize_Cocktail Optimize Scavenger Cocktail Based on Sequence Add_Scavengers->Optimize_Cocktail End Monitor by LC-MS Optimize_Cocktail->End Standard_Cocktail->End

Caption: Workflow for addressing side product formation.

Question 3: My peptoid appears to be degrading under the cleavage conditions. What can I do?

Answer: Degradation can occur if your peptoid contains functionalities that are sensitive to the harsh acidic environment of the cleavage cocktail.

Solutions:

  • Reduce Cleavage Time and Temperature: Minimize the exposure of your peptoid to the strong acid by working at room temperature or below and ensuring the reaction is not running longer than necessary.[9]

  • Milder Cleavage Conditions: For highly sensitive peptoids, consider alternative, milder deprotection methods if standard TFA protocols prove too harsh.[3] This could involve using a lower concentration of TFA in DCM.[11]

  • Optimize Work-up Procedure: After cleavage, promptly precipitate the peptoid in cold diethyl ether to separate it from the cleavage cocktail.[13] Ensure the ether is free of peroxides, especially if your peptoid contains oxidizable residues.[10]

III. Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Peptoid from Resin

This protocol is suitable for most peptoids that do not contain highly sensitive residues.

  • Resin Preparation: Wash the peptoid-resin thoroughly with dichloromethane (DCM) to remove any residual solvents from the synthesis. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[5]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] Use a sufficient volume to swell the resin, typically 10 mL per gram of resin.[11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptoid-resin in a suitable reaction vessel. Stopper the vessel and gently agitate at room temperature for 1.5 to 2 hours.[5]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptoid. Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold methyl tert-butyl ether or diethyl ether to precipitate the crude peptoid.[12]

  • Collection and Drying: Centrifuge the suspension to pellet the precipitated peptoid. Decant the ether and wash the pellet with fresh cold ether one to three more times.[13] Dry the final peptoid pellet under a stream of nitrogen or in a vacuum desiccator.[13]

Protocol 2: Optimized Cleavage for Peptoids with Sensitive Residues

This protocol incorporates a more complex scavenger cocktail to protect sensitive functionalities.

  • Resin Preparation: Follow step 1 from the standard protocol.

  • Cleavage Cocktail Preparation (Reagent K): Prepare a fresh cleavage cocktail (Reagent K) consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[10][11]

  • Cleavage and Isolation: Follow steps 3 through 6 from the standard protocol.

IV. Frequently Asked Questions (FAQs)

Q1: Can I selectively cleave a Boc (tert-butoxycarbonyl) group in the presence of a tert-butyl ester?

A1: While both protecting groups are acid-labile, the Boc group is generally more sensitive to acid.[3] Selective deprotection can be achieved by using milder acidic conditions, such as 1-2% TFA in DCM.[14] However, careful optimization and monitoring are required to prevent premature cleavage of the tert-butyl ester.

Q2: Are there any non-acidic methods for tert-butyl ester cleavage?

A2: While less common in standard peptoid synthesis, some non-acidic methods exist. These include thermolytic cleavage by heating in a high-boiling solvent, though this is often not compatible with complex molecules.[15] For most applications, acid-mediated cleavage remains the most efficient and reliable method.

Q3: How do I remove the scavengers from my final product?

A3: Most scavengers are volatile or soluble in the ether used for precipitation. The precipitation and subsequent washing steps are typically sufficient to remove the majority of scavenger-related impurities.[13] The final purification of the peptoid, usually by reverse-phase HPLC, will remove any remaining traces.

V. References

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Stack Exchange. Available at: [Link]

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Available at: [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Iris Biotech. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). ACS Publications. Available at: [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Springer. Available at: [Link]

  • Cleavage Cocktail Selection. (n.d.). CDN. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]

  • Peptide Cleavage from Resin Protocol. (n.d.). CDN. Available at: [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2026). ResearchGate. Available at: [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (n.d.). ResearchGate. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]

  • TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). Figshare. Available at: [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Bromoacetate Removal in N-Alkylation Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the purification of N-alkylation reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the purification of N-alkylation reaction mixtures. Bromoacetates (such as ethyl, methyl, or tert-butyl bromoacetate) are potent electrophilic alkylating agents widely used in drug development and organic synthesis.

However, unreacted bromoacetate poses a significant problem: it is highly reactive, toxic, and can severely interfere with downstream coupling steps or biological assays by indiscriminately modifying proteins and DNA[1]. Because these esters are relatively lipophilic, they often co-extract with your desired product during standard aqueous workups. This guide provides field-proven, causality-driven troubleshooting strategies to effectively remove excess bromoacetate from your reaction mixtures.

Troubleshooting & FAQs

Q1: Why can't I just use a standard water/brine wash to remove excess bromoacetate? A: Bromoacetates are predominantly non-polar and lack ionizable groups under neutral conditions. During a standard aqueous workup, they partition heavily into the organic layer alongside your desired N-alkylated product. To remove them via extraction, you must first alter their chemical structure. By introducing a hydrophilic nucleophile that selectively reacts with the electrophilic


-carbon of the bromoacetate, you convert the lipophilic ester into a highly polar, ionizable adduct that can be easily washed into the aqueous phase.

Q2: What is the most efficient liquid-phase quenching strategy for scale-up? A: The most reliable method is a nucleophilic liquid-phase quench using a primary amine (like ethanolamine) or a thiol (like


-mercaptoethanol)[1].
Causality: Ethanolamine acts as a nucleophile, attacking the unreacted bromoacetate via an 

mechanism. The resulting adduct—an N-(2-hydroxyethyl)glycine derivative—contains both a basic secondary/tertiary amine and a hydroxyl group. This makes the adduct highly polar. When you subsequently wash the organic layer with a mild acid (e.g., 1M HCl or saturated

), the adduct becomes protonated and is forcefully driven into the aqueous layer, leaving your less basic product behind.

Q3: How do I remove bromoacetate if my product is highly polar or water-sensitive? A: If an aqueous workup will destroy your product or cause severe emulsion issues, you should utilize Solid-Phase Scavenging . Causality: Macroporous polystyrene-divinylbenzene resins functionalized with primary amines (e.g., MP-Trisamine) or thiols act as heterogeneous traps[2]. The excess bromoacetate covalently binds to the polymer matrix. Because the resin is completely insoluble in organic solvents, the genotoxic alkylating agent is physically sequestered onto the solid support and can be removed by simple filtration[3].

Q4: Can I use vacuum distillation to remove volatile bromoacetates? A: Yes, but with caution. Methyl and ethyl bromoacetate have relatively low boiling points under high vacuum. However, prolonged heating of the crude reaction mixture can lead to thermal degradation of your product or cause over-alkylation (forming quaternary ammonium salts). Distillation is only recommended if your N-alkylated product is highly thermostable.

Strategy Comparison Data

Summarizing the quantitative and qualitative metrics of each approach allows for rapid decision-making based on your specific substrate.

Removal StrategyReagent UsedMechanism of RemovalProsConsBest Suited For
Liquid Quench Ethanolamine /

-Mercaptoethanol

substitution forming a highly polar, water-soluble adduct
Inexpensive; highly effective; easily scalableRequires aqueous workup; potential for emulsion formationRobust, lipophilic products
Solid Scavenger MP-Trisamine / Polymer-Supported ThiolCovalent capture onto an insoluble polymer matrixAnhydrous; zero aqueous workup; simple filtrationResins can be costly; requires 2-12 hrs of agitationWater-sensitive or highly polar products
Distillation High Vacuum & HeatPhysical separation via boiling point differentialReagent-free; leaves no chemical residueHigh risk of thermal decompositionHighly stable products; volatile bromoacetates

Experimental Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step without analytical confirmation.

Protocol 1: Liquid-Phase Quenching (Ethanolamine)

Use this protocol when your product can withstand an acidic aqueous wash.

  • Reaction Validation: Before quenching, verify the complete consumption of your limiting starting material via TLC or LC-MS.

  • Quench Addition: To the crude organic reaction mixture, add 3.0 equivalents of ethanolamine (calculated relative to the excess bromoacetate originally added).

  • Incubation: Stir the mixture vigorously at room temperature for 45–60 minutes. Self-Validation: Run a GC-MS or TLC (using a

    
     stain) to confirm the complete disappearance of the bromoacetate peak/spot.
    
  • Aqueous Extraction: Dilute the reaction with additional organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer with 1M HCl (2 x 50 mL) to protonate and extract the ethanolamine-bromoacetate adduct.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous

    
     (1 x 50 mL) followed by brine (1 x 50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Solid-Phase Scavenging (MP-Trisamine)

Use this protocol for water-sensitive or highly polar products where aqueous extraction is impossible.

  • Reaction Validation: Confirm primary N-alkylation completion via LC-MS.

  • Resin Calculation: Determine the required mass of MP-Trisamine resin based on the manufacturer's loading capacity (typically 2.0–4.0 mmol/g). Weigh out 3.0 to 4.0 equivalents of resin relative to the excess bromoacetate[2].

  • Scavenging: Add the dry MP-Trisamine resin directly to the crude reaction mixture. Ensure the solvent volume is sufficient to allow the resin beads to swell and mobilize.

  • Agitation: Gently shake or stir the suspension at room temperature for 4 to 12 hours. Self-Validation: Pull a micro-aliquot, filter it, and analyze via GC-MS to ensure 100% of the bromoacetate has been sequestered by the resin[3].

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with the reaction solvent (e.g., THF or DCM) to recover any non-specifically bound product.

  • Concentration: Evaporate the filtrate under reduced pressure to isolate the pure, bromoacetate-free product.

Workflow Visualization

G Start Crude N-Alkylation Mixture (Contains Excess Bromoacetate) Decision Is the product water-sensitive or highly polar? Start->Decision LiquidQuench Liquid-Phase Quench (Add Ethanolamine / Thiol) Decision->LiquidQuench No (Standard Workup) SolidScavenge Solid-Phase Scavenging (Add MP-Trisamine / PS-Thiol) Decision->SolidScavenge Yes (Anhydrous) AqueousWorkup Aqueous Acidic Wash (Removes Polar Adduct) LiquidQuench->AqueousWorkup PureProduct Pure N-Alkylated Product AqueousWorkup->PureProduct Filtration Simple Filtration (Removes Resin-Bound Adduct) SolidScavenge->Filtration Filtration->PureProduct

Workflow for removing excess bromoacetate based on product properties.

References

  • TU Dortmund Repository. "Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up.
  • ResearchGate. "What happened: The chemistry side of the incident with EMS contamination in Viracept tablets.
  • National Institutes of Health (NIH PMC). "Methods for the determination and quantification of the reactive thiol proteome.

Sources

Optimization

Technical Support Center: N-(Carboxymethyl)-glycine (IDA) Solubility &amp; Handling

The following guide is designed as a specialized Technical Support Center for researchers working with N-(Carboxymethyl)-glycine , commonly known as Iminodiacetic Acid (IDA) . [1] Topic: Troubleshooting Solubility & Stab...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with N-(Carboxymethyl)-glycine , commonly known as Iminodiacetic Acid (IDA) .

[1]

Topic: Troubleshooting Solubility & Stability of Iminodiacetic Acid Zwitterions Ticket Type: Advanced Technical Guide Applicable Compounds: Iminodiacetic Acid (IDA), N-(Carboxymethyl)glycine, Diglycine CAS Registry: 142-73-4[1][2]

The Core Issue: The "Isoelectric Trap"

Many researchers encounter immediate precipitation or failure to dissolve when working with IDA in pure water or mild buffers. This is not a purity issue; it is a fundamental property of the molecule's zwitterionic nature.

The Mechanism: IDA is a dicarboxylic amine. In solution, it exists in equilibrium between cationic, zwitterionic, and anionic states.[3]

  • pKa values:

    
    , 
    
    
    
    ,
    
    
    .
  • Isoelectric Point (pI):

    
    .[1]
    

At pH ~2.2 , the molecule adopts a net neutral zwitterionic form (


).[1] In this state, intermolecular ionic attraction (crystal lattice energy) dominates over hydration energy, resulting in minimum solubility  (approx. 24 g/L at 5°C, but kinetics are slow).[1]

To solubilize IDA effectively, you must force the equilibrium toward a charged species (cationic or anionic) by shifting the pH away from 2.2.[1]

Troubleshooting Hub (FAQs)

Q1: "I added IDA to water, and it formed a cloudy suspension that won't clear. Heating didn't help."

Diagnosis: You are stuck at the isoelectric point (pH ~2.2).[1] Solution: You must drive the pH away from the pI.

  • For Acidic Solutions: Add concentrated HCl dropwise.[1] Once pH drops below 1.5, the species becomes cationic (

    
    ) and solubility increases drastically.[1]
    
  • For Neutral/Basic Solutions (Recommended): Add NaOH or KOH.[1] As the pH rises above 3.0, the molecule becomes anionic (

    
    ), and solubility becomes practically unlimited (up to >1 M).[1]
    
Q2: "Can I dissolve IDA in organic solvents like DMSO or Ethanol?"

Diagnosis: Incorrect solvent choice.[1] Solution: No. IDA is a highly polar zwitterion.[1] It is practically insoluble in methanol, ethanol, acetone, and ether.[2]

  • Exception: It has limited solubility in DMSO, but this is rarely useful for biological applications.[1] Stick to aqueous systems with pH control.[1]

Q3: "I made a 0.5 M stock solution with NaOH, but it precipitated when I added it to my buffer."

Diagnosis: Ionic Shock or pH Reversion.[1] Solution:

  • Check Buffer pH: If your target buffer is near pH 2-3, adding the stock will cause IDA to revert to its zwitterionic form and precipitate.[1]

  • Check Metal Ions: IDA is a strong chelator (

    
     for 
    
    
    
    ).[1] If your buffer contains divalent cations (
    
    
    ), IDA will form complexes.[1] While metal-IDA complexes are usually soluble, they can alter the ionic strength and pH, potentially causing precipitation of other buffer components.

Validated Protocols

Protocol A: Preparation of 0.5 M Sodium Iminodiacetate Stock (pH 7.0)

Use this protocol for cell culture or enzymatic assays where neutral pH is required.[1]

Reagents:

  • Iminodiacetic Acid (MW: 133.10 g/mol )[1]

  • Sodium Hydroxide (NaOH) pellets or 5 M solution[1]

  • Milli-Q Water[1]

Step-by-Step:

  • Calculate: For 100 mL of 0.5 M solution, weigh 6.655 g of IDA.

  • Suspend: Add IDA to a beaker containing approx. 60 mL of Milli-Q water. Note: It will not dissolve; it will form a white slurry.

  • Titrate: Place the beaker on a magnetic stirrer. Insert a pH probe.[1]

  • Alkalize: Slowly add 5 M NaOH (or pellets) while monitoring pH.

    • Observation: As pH passes 3.0, the solution will clear rapidly.

    • Target: Continue adjusting until pH reaches 7.0 - 7.4 .[1]

  • Finalize: Transfer to a volumetric flask and top up to 100 mL with water.

  • Filter: Sterile filter (0.22 µm) if used for cell culture.

Protocol B: High-Concentration Acidic Stock (for Derivatization)

Use this protocol for chemical synthesis or resin functionalization.[1]

  • Suspend IDA in water (ratio: 1 g IDA per 5 mL water).

  • Add concentrated HCl (37%) dropwise.

  • The solution will clear when the molar ratio of HCl:IDA approaches 1:1 (pH < 1.5).[1]

Technical Data & Solubility Profile

Table 1: Solubility Behavior of N-(Carboxymethyl)-glycine

ParameterValue / BehaviorNotes
Molecular Weight 133.10 g/mol
Solubility (Water, pH 2.2) ~42 g/L (20°C)Metastable; slow dissolution.[1][4]
Solubility (Water, pH > 4) > 200 g/LForms Sodium Iminodiacetate.[1]
pKa 1 1.82Carboxyl group 1 deprotonation
pKa 2 2.61Carboxyl group 2 deprotonation
pKa 3 9.34Amine deprotonation
Isoelectric Point (pI) 2.23Zone of Minimum Solubility

Visualizing the Solubility Landscape

The following diagram illustrates the "Decision Tree" for dissolving IDA based on your target application.

IDA_Solubility_Workflow Start Start: Solid Iminodiacetic Acid (White Crystalline Powder) WaterAdd Add Water (Forms Slurry/Suspension) Start->WaterAdd CheckPH Current State: pH ~2.2 (pI) Zwitterionic Form LOW SOLUBILITY WaterAdd->CheckPH Decision Select Target Application CheckPH->Decision PathAcid Acidic Route (Synthesis/Resin Prep) Decision->PathAcid Need Acidic pH PathBase Neutral/Basic Route (Biological Assays/Chelation) Decision->PathBase Need Neutral pH ActionAcid Add HCl (dropwise) Target pH < 1.5 PathAcid->ActionAcid ResultAcid Result: Cationic Species (H3L+) High Solubility Clear Solution ActionAcid->ResultAcid ActionBase Add NaOH (slowly) Target pH > 4.0 PathBase->ActionBase ResultBase Result: Anionic Species (HL-) Very High Solubility Clear Solution ActionBase->ResultBase

Caption: Solubility workflow for N-(Carboxymethyl)-glycine showing the critical pH divergence points.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8897: Iminodiacetic acid.[1] PubChem. Available at: [Link][1]

  • Righetti, P. G., et al. (2003).[1] "Isoelectric buffers: A new tool for capillary electrophoresis."[1] Electrophoresis. (Discusses pI values of IDA). Available at: [Link]

  • Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Source for precise pKa values: 1.82, 2.61, 9.34).[1]

Sources

Troubleshooting

Reducing racemization risk during coupling of N-alkylated amino acids

PEPTIDE CHEMISTRY TECHNICAL SUPPORT CENTER Subject: Reducing Racemization Risk in N-Alkylated Amino Acid Coupling Ticket ID: #RAC-NME-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

PEPTIDE CHEMISTRY TECHNICAL SUPPORT CENTER Subject: Reducing Racemization Risk in N-Alkylated Amino Acid Coupling Ticket ID: #RAC-NME-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Coupling


-alkylated amino acids (e.g., 

-methylated residues) presents a dual challenge: steric hindrance drastically reduces coupling kinetics, requiring extended reaction times that simultaneously increase the window for racemization .

Standard protocols (DIC/HOBt) often fail here. This guide provides optimized workflows to maximize yield while maintaining chiral integrity, based on kinetic isotope effect studies and comparative reagent analysis.

Module 1: The Mechanism of Failure

Why does


-alkylation cause racemization? 
Racemization is not random; it is a chemically driven side reaction. In 

-alkylated amino acids, the absence of the amide hydrogen prevents the formation of stabilizing hydrogen bonds, altering the transition state.

The primary culprit is 5(4H)-oxazolone formation .

  • Activation: The carboxyl group is activated (e.g., by HATU).

  • Cyclization: The carbonyl oxygen of the preceding amino acid attacks the activated carbonyl, forming a 5-membered oxazolone ring.

  • Deprotonation: The

    
    -proton on the oxazolone ring is highly acidic (pKa ~9-10). Bases like DIPEA easily abstract this proton, creating a planar, achiral enolate.
    
  • Reprotonation: The proton returns from either face, resulting in a racemic mixture (DL-isomer).

Visualizing the Pathway:

RacemizationMechanism Start Activated N-Alkyl AA (L-Isomer) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization (Fast in N-Me AA) Coupled Native Peptide Bond (L-Isomer) Start->Coupled Direct Aminolysis (Desired Path) Enolate Planar Enolate (Achiral/Flat) Oxazolone->Enolate Base (DIPEA) Abstracts H+ Racemic Racemized Product (D/L Mixture) Oxazolone->Racemic Aminolysis (Slow) Enolate->Oxazolone Reprotonation (Random Face)

Figure 1: The oxazolone pathway is the dominant mechanism for racemization during slow couplings.[1]


-alkylation accelerates cyclization while steric bulk slows down the desired aminolysis.

Module 2: Reagent Selection & Decision Matrix

Question: "I am using HATU/DIPEA. Should I switch?" Answer: Likely, yes. While HATU is powerful, it carries a risk of guanidinylation (capping the chain) during the long reaction times required for


-methyls.

Recommended Reagent Hierarchy:

ReagentClassEfficiency (N-Me)Racemization RiskNotes
COMU Uronium (Oxyma)Very HighLowFirst Choice. Safer byproduct (Oxyma) than HOAt. High solubility.
PyAOP PhosphoniumHighLowBest for Cyclization. No guanidinylation risk. Expensive.
HATU Uronium (HOAt)HighModerateGood, but risk of N-terminal capping if reaction >2 hrs.
TFFH Acid FluorideModerateVery LowSpecialist. Use for extremely hindered couplings (e.g., Aib-Aib).
DIC/HOBt CarbodiimideLowHighAvoid. Kinetics are too slow for

-alkyls; leads to high racemization.

Module 3: The "Gold Standard" Protocol

Scenario: Coupling Fmoc-N-Me-Val-OH to a resin-bound peptide.

Critical Optimization: The Base

Do NOT use DIPEA (Diisopropylethylamine).

  • Why? DIPEA is a strong base that promotes

    
    -proton abstraction (Figure 1).
    
  • Solution: Use 2,4,6-Trimethylpyridine (Collidine) . It is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and is sterically hindered, making it poor at abstracting protons but sufficient to neutralize the acid generated during coupling [1].

Protocol A: COMU/Collidine (Recommended)

This protocol balances high reactivity with chiral preservation.

  • Stoichiometry:

    • Amino Acid: 3.0 eq

    • COMU: 3.0 eq (Ensure 1:1 ratio with AA to prevent guanidinylation)

    • Oxyma Pure: 3.0 eq (Optional, but recommended for extra suppression)

    • Collidine: 6.0 eq

  • Pre-activation:

    • Dissolve AA and COMU in minimal DMF/NMP.

    • Add Collidine.[2]

    • Wait exactly 30 seconds. (Longer pre-activation increases oxazolone formation).

  • Coupling:

    • Add mixture to resin.[3][4]

    • Reaction Time: 2 hours (Double coupling is often required).

  • Temperature:

    • Perform at 50°C if possible. While heat usually risks racemization, for

      
      -methyls, the increase in coupling rate (kinetics) outweighs the racemization risk.
      
Protocol B: Acid Fluoride (The "Nuclear Option")

Use this when Protocol A fails (e.g., coupling two bulky


-methyl residues together). Acid fluorides are highly reactive but lack the oxazolone-promoting oxygen of active esters.
  • Reagents:

    • Amino Acid: 3.0 eq

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 3.0 eq

    • DIPEA: 6.0 eq (DIPEA is acceptable here as TFFH mechanism differs).

  • Workflow:

    • Dissolve AA and TFFH in DCM (Dichloromethane) or DMF.

    • Add DIPEA.[1]

    • Add to resin immediately.

    • Allow to react for 2–4 hours.

Module 4: Troubleshooting & FAQs

Q1: I see a "deletion sequence" (M-1) in my Mass Spec. What happened? A: This is likely Diketopiperazine (DKP) formation .[5]

  • Cause: After deprotecting the Fmoc group of the dipeptide, the free amine attacks the C-terminal ester linkage (cleaving itself off the resin) to form a cyclic DKP. This is extremely fast with

    
    -alkyl amino acids.
    
  • Fix: Use Trityl (Trt) protection for the N-terminal amino acid instead of Fmoc, or use the "Fmoc-Cl" method (Acid Chloride) for the next coupling to outrun the DKP cyclization [2].

Q2: My yield is low, and I see a peak +99 Da larger than expected. A: You have Guanidinylated your peptide.

  • Cause: Excess HATU/HBTU reacted with the N-terminus because the amino acid coupling was too slow.

  • Fix: Switch to PyAOP (Phosphonium salt).[6] Phosphoniums cannot form guanidines. Alternatively, ensure the Amino Acid is in slight excess over HATU (e.g., 1.1 : 1).[4]

Q3: Can I use microwave synthesis? A: Yes, but with caution.

  • Guidance: Use COMU/Oxyma at 50°C. Do not exceed 75°C for Cys or His containing peptides. Microwave irradiation significantly improves the kinetics of hindering couplings, often "outrunning" the racemization background reaction.

Module 5: Workflow Visualization

Decision Tree for Difficult Couplings:

DecisionTree Start Start: N-Alkyl Coupling IsCysHis Contains Cys or His? Start->IsCysHis Standard Use COMU / Oxyma Base: Collidine Temp: 50°C IsCysHis->Standard No Sensitive Use PyAOP / Oxyma Base: Collidine Temp: Room Temp IsCysHis->Sensitive Yes Failed Did it couple >95%? Standard->Failed Sensitive->Failed Success Proceed to Deprotection Failed->Success Yes Extreme Switch to Acid Fluoride (TFFH) or Bis-trichloromethyl carbonate (BTC) Failed->Extreme No

Figure 2: Logic flow for selecting reagents based on sequence sensitivity and coupling difficulty.

References

  • El-Faham, A., & Albericio, F. (2011).[7][8][9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[9] [Link]

  • Giraud, M., et al. (1999). Diketopiperazine formation: a major side reaction in the synthesis of N-alkylated peptides. Journal of Peptide Science, 5(3), 157-161. [Link]

  • Carpino, L. A., et al. (2002). The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) amino-protecting group. Journal of the American Chemical Society, 124(37). (Discusses base effects on racemization). [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Iminodiacetic Acid Esters

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iminodiacetic acid (IDA) and its derivatives. This guide provides in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with iminodiacetic acid (IDA) and its derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of mono-ester and di-ester iminodiacetic acid compounds. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your experimental workflows.

I. Understanding the Core Challenge: Mono- vs. Di-Ester Purification

The purification of iminodiacetic acid esters is a critical step in many synthetic pathways, particularly in the development of chelating agents, peptide mimetics, and various pharmaceutical intermediates.[1][2] The primary challenge lies in the selective synthesis and subsequent isolation of the desired mono- or di-ester from a reaction mixture that often contains the starting materials, the unreacted iminodiacetic acid, and a mixture of both ester forms. The similar polarities and chemical properties of these compounds can make separation a non-trivial task.

This guide is structured to address these challenges head-on, providing distinct strategies for both mono-ester and di-ester purifications.

II. Purification of Mono-Ester Iminodiacetic Acid: FAQs and Troubleshooting

The synthesis of mono-esters of iminodiacetic acid requires careful control of reaction conditions to prevent the formation of the di-ester. The purification strategy must then effectively separate the mono-ester from both the more polar starting material (iminodiacetic acid) and the less polar di-ester by-product.

Frequently Asked Questions (FAQs): Mono-Ester Purification

Q1: What are the most common impurities I can expect when synthesizing an iminodiacetic acid mono-ester?

A1: The most common impurities are unreacted iminodiacetic acid, the corresponding di-ester, and any excess alcohol or alkylating agent used in the reaction. The presence of these impurities will dictate the choice of purification strategy.

Q2: How can I minimize the formation of the di-ester during the synthesis of the mono-ester?

A2: To favor mono-esterification, you should use a stoichiometric amount of the alcohol or alkylating agent relative to the iminodiacetic acid. Running the reaction at lower temperatures and for shorter durations can also help to limit the formation of the di-ester. The use of appropriate protecting groups on one of the carboxylic acid functionalities is a highly effective strategy for selective mono-esterification.[3][4]

Q3: What is the recommended first step in purifying a crude reaction mixture containing a mono-ester?

A3: An initial acid-base extraction is often a good starting point. By carefully adjusting the pH of the aqueous solution, you can selectively protonate or deprotonate the different species in the mixture, allowing for their separation between aqueous and organic layers. For instance, at a low pH, the unreacted iminodiacetic acid will be fully protonated and may have different solubility characteristics compared to the mono-ester.

Troubleshooting Guide: Mono-Ester Purification
Problem Potential Cause Recommended Solution
Low Yield of Mono-ester Over-esterification leading to di-ester formation.Reduce the stoichiometry of the alcohol/alkylating agent. Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS.
Incomplete reaction.Increase the reaction time or temperature cautiously. Ensure efficient mixing.
Co-elution of Mono- and Di-ester during Column Chromatography Similar polarities of the two esters.Use a shallower solvent gradient during elution. Consider using a different stationary phase (e.g., a more polar silica or alumina). High-performance liquid chromatography (HPLC) with a suitable column can offer better resolution.[5][6]
Hydrolysis of the Ester during Purification Presence of water and acidic or basic conditions.Ensure all solvents and reagents for chromatography are anhydrous. If an aqueous extraction is performed, work quickly and at low temperatures. Neutralize the pH as soon as possible. Esterases, if present as contaminants, can also cause hydrolysis.[7]
Difficulty in Removing Unreacted Iminodiacetic Acid High polarity and water solubility of IDA.Utilize ion-exchange chromatography. The free carboxylic acid on the mono-ester and the two on the unreacted IDA will have different affinities for an anion-exchange resin.[8][9]
Experimental Protocol: Flash Column Chromatography for Mono-Ester Purification
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Fraction Collection: Collect fractions and monitor the elution of the different components using thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure mono-ester and remove the solvent under reduced pressure.

III. Purification of Di-Ester Iminodiacetic Acid: FAQs and Troubleshooting

The synthesis of di-esters of iminodiacetic acid is generally more straightforward than that of mono-esters, as an excess of the alcohol or alkylating agent can be used to drive the reaction to completion. However, purification challenges can still arise, primarily in removing the excess reagents and any remaining mono-ester.

Frequently Asked Questions (FAQs): Di-Ester Purification

Q1: My di-ester synthesis seems to have gone to completion, but the crude product is an oil. How can I purify it?

A1: If the di-ester is an oil and not amenable to crystallization, purification can often be achieved by distillation under high vacuum, especially for more volatile esters.[10] Alternatively, column chromatography is a reliable method.

Q2: What is the best way to remove the excess alcohol used in the esterification reaction?

A2: Excess alcohol can typically be removed by evaporation under reduced pressure. For higher boiling point alcohols, co-evaporation with a lower boiling point solvent can be effective. An aqueous wash of the crude product (if the di-ester has low water solubility) can also remove water-soluble alcohols.

Q3: Can I use crystallization to purify my di-ester?

A3: Yes, crystallization is an excellent method for purifying solid di-esters.[11][12] The choice of solvent is critical and may require some screening. A good crystallization solvent will dissolve the di-ester at an elevated temperature but not at room temperature, while the impurities remain in solution.

Troubleshooting Guide: Di-Ester Purification
Problem Potential Cause Recommended Solution
Presence of Mono-ester in the Final Product Incomplete reaction.Increase the amount of the esterifying agent and/or the reaction time. Consider using a catalyst if appropriate.
Insufficient purification.If crystallization is used, try recrystallizing from a different solvent system. For chromatography, optimize the mobile phase to achieve better separation between the mono- and di-esters.
Product is a stubborn oil that won't crystallize. The di-ester may have a low melting point or be amorphous.Attempt purification by vacuum distillation or column chromatography. If a solid is desired, consider preparing a different ester with a higher propensity for crystallization.
Contamination with by-products from side reactions. The reaction conditions may be too harsh, leading to decomposition or side reactions.Use milder reaction conditions (e.g., lower temperature, less aggressive reagents). The use of protecting groups can prevent unwanted side reactions.[13][14]
Experimental Protocol: Crystallization of a Di-Ester
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude di-ester in a candidate solvent at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is then filtered.

  • Crystallization: Allow the solution to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Visualization of Purification Workflows

To further clarify the purification strategies, the following diagrams illustrate the decision-making process for both mono- and di-ester purification.

Mono-Ester Purification Workflow

MonoEsterPurification crude Crude Mono-ester Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography If impurities persist crystallization Crystallization extraction->crystallization If solid pure_mono Pure Mono-ester chromatography->pure_mono Fraction Collection crystallization->pure_mono

Caption: Decision tree for mono-ester iminodiacetic acid purification.

Di-Ester Purification Workflow

DiEsterPurification crude Crude Di-ester Mixture distillation Vacuum Distillation crude->distillation If volatile oil crystallization Crystallization crude->crystallization If solid chromatography Column Chromatography crude->chromatography If non-volatile oil pure_di Pure Di-ester distillation->pure_di crystallization->pure_di chromatography->pure_di

Caption: Primary purification routes for di-ester iminodiacetic acid.

V. Concluding Remarks

The successful purification of mono- and di-ester iminodiacetic acid derivatives hinges on a rational approach that considers the specific impurities present and the physicochemical properties of the target molecule. By carefully selecting and optimizing the purification techniques outlined in this guide, researchers can significantly improve the purity, yield, and overall efficiency of their synthetic endeavors.

VI. References

  • Alkhatib, E., & El-Nahhal, I. (2018). Alkyl Derivatives of Iminodiacetic Acid: A Novel Class of Compounds Forming Thermotropic Liquid Crystals and Aqueous Micelles. Journal of Surfactants and Detergents, 21(5), 635-644.

  • Belokon, Y. N., et al. (2004). Hexafluoroacetone as Protecting and Activating Reagent: Site-Selective Functionalization of Iminodiacetic Acid. Tetrahedron Letters, 45(50), 9417-9420. [Link]

  • Franz, J. E., Mao, M. K., & Sikorski, J. A. (1997). Glyphosate: A Unique Global Herbicide. American Chemical Society.

  • Durben, S., & Lamer, F. (2006). Altering the crystal size distribution of N-(phosphonomethyl) iminodiacetic acid for improved filtration and product quality. U.S. Patent Application No. 11/121,800.

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]

  • Kreshkov, A. P., et al. (1976). Method for the preparation of iminodiacetic acid esters. U.S.S.R. Patent No. SU509581A1.

  • Gao, Y., et al. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. The Journal of Organic Chemistry, 88(17), 12267-12272. [Link]

  • Xie, J., et al. (2001). Chromatographic separation of proteins on metal immobilized iminodiacetic acid-bound molded monolithic rods of macroporous poly(glycidyl methacrylate-co-ethylene dimethacrylate). Journal of Chromatography A, 926(2), 255-264. [Link]

  • PrepChem. (n.d.). Synthesis of iminodiacetic acid. [Link]

  • Kotha, S., & Meshram, M. (2021). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ChemistrySelect, 6(32), 8273-8299.

  • Gillis, E. P., & Burke, M. D. (2009). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses, 86, 1-12. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Iminodiacetic acid. [Link]

  • Popowycz, F., et al. (2017). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 138, 1039-1053. [Link]

  • Cohen, J. D., & Bandurski, R. S. (1982). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. Plant Physiology, 70(3), 859-863.

  • Zhang, G., & Chen, J. (2014). Separation method of iminodiacetic acid. Chinese Patent No. CN103709055A.

  • Wang, Y., et al. (2017). [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography]. Se Pu, 35(11), 1188-1192. [Link]

  • Zhang, Q., et al. (2011). Determination of iminodiacetic acid in the glyphosate by ion chromatography. Journal of Chromatographic Science, 49(6), 464-467.

  • Taylor & Francis. (n.d.). Iminodiacetic acid – Knowledge and References. [Link]

  • El-Faham, A., et al. (2006). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Journal of the Serbian Chemical Society, 71(10), 1037-1048. [Link]

  • Bhut, B. V., et al. (2021). Iminodiacetic Acid (IDA) Cation-Exchange Nonwoven Membranes for Efficient Capture of Antibodies and Antibody Fragments. Membranes, 11(7), 524. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Zhang, J., & Li, J. (2009). Method for preparing iminodiacetic acid. Chinese Patent No. CN101519360B.

  • National Institute of Standards and Technology. (n.d.). Iminodiacetic acid (IDA) cation-exchange nonwoven membranes for efficient capture of antibodies and antibody fragments. [Link]

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.

  • Chadha, R., & Bhandari, S. (2014). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Crystal Growth & Design, 14(12), 6542-6556. [Link]

Sources

Troubleshooting

Technical Support Center: pH-Controlled Selective Hydrolysis of Diesters to Monoesters

Welcome to the technical support center for the selective hydrolysis of diesters. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the conversion of diest...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective hydrolysis of diesters. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the conversion of diesters to valuable monoester intermediates. Here, we will delve into the critical role of pH control in achieving high selectivity and yield, and provide practical troubleshooting advice for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is pH control the most critical parameter for the selective hydrolysis of a diester to a monoester?

Controlling the pH is paramount because it directly influences the reaction rate and the equilibrium of the hydrolysis process. Ester hydrolysis can be catalyzed by both acid and base.[1] In a base-catalyzed hydrolysis (saponification), the reaction is essentially irreversible because the carboxylic acid formed is immediately deprotonated to a carboxylate salt, which is resistant to further nucleophilic attack.[2][3] This is the key to selectivity. By carefully controlling the amount of base, we can favor the hydrolysis of the first ester group. Once the monoester-carboxylate is formed, the negative charge on the carboxylate group electrostatically repels the incoming hydroxide ions, significantly slowing down the rate of the second hydrolysis.

Under acidic conditions, the hydrolysis is a reversible equilibrium reaction.[1][2] Driving the reaction to completion requires a large excess of water.[1] Achieving high selectivity for the monoester is more challenging under acidic conditions because the equilibrium for the hydrolysis of the second ester group is not as effectively suppressed as in the basic counterpart.

Q2: What is the general mechanism of base-catalyzed ester hydrolysis (saponification)?

Base-catalyzed ester hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The process can be summarized in the following steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the π bond of the carbonyl group and forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the alkoxide (RO⁻) as the leaving group.

  • Acid-Base Reaction: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is very rapid and essentially irreversible, forming a carboxylate salt and an alcohol.[2] This final step is what drives the overall reaction to completion under basic conditions.[4]

G cluster_first_hydrolysis First Hydrolysis (Selective) cluster_second_hydrolysis Second Hydrolysis (Undesired) Diester Diester (R-COOR'-R''-COOR') Tetrahedral1 Tetrahedral Intermediate 1 Diester->Tetrahedral1 Monoester_Acid Monoester Carboxylic Acid (R-COOH-R''-COOR') Tetrahedral1->Monoester_Acid Monoester_Salt Monoester Carboxylate Salt (R-COO⁻-R''-COOR') Monoester_Acid->Monoester_Salt Tetrahedral2 Tetrahedral Intermediate 2 Monoester_Salt->Tetrahedral2 Diacid Diacid (R-COOH-R''-COOH) Tetrahedral2->Diacid

Base-catalyzed selective hydrolysis pathway.

Q3: What are the typical signs that my selective hydrolysis is not proceeding as expected?

Common indicators of a problematic hydrolysis reaction include:

  • Low yield of the desired monoester: This is the most direct sign of an issue.

  • Significant formation of the diacid by-product: This indicates that the second hydrolysis is occurring at a competitive rate.

  • A complex mixture of starting material, monoester, and diacid: This suggests that the reaction conditions are not optimized for selectivity.[5][6]

  • Incomplete consumption of the starting diester: This points to either insufficient reaction time, temperature, or amount of base.

These issues can often be diagnosed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Troubleshooting Guide

Problem 1: Low Yield of the Monoester and/or Significant Formation of Diacid

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry of Base: Too much base will drive the reaction towards the diacid. Too little will result in incomplete conversion of the diester.Carefully calculate and add slightly more than one equivalent of base (e.g., 1.05-1.2 equivalents) relative to the diester. A pH-stat titrator can be invaluable for precise control.[9][10]
Reaction Temperature is Too High: Higher temperatures increase the rate of both hydrolysis steps, potentially reducing selectivity.Perform the reaction at a lower temperature. Many selective hydrolyses are successful at 0°C or even lower.[11]
Prolonged Reaction Time: Even with controlled stoichiometry, extended reaction times can lead to the slow formation of the diacid.Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting diester is consumed.
Solvent Effects: The choice of solvent can influence the relative rates of the two hydrolysis steps.Consider using a co-solvent system like THF/water, which has been shown to be effective for selective monohydrolysis.[11] Protic co-solvents like alcohols can sometimes lead to transesterification.[12][13]
Substrate Structure: Steric hindrance around one ester group can influence selectivity. For symmetric diesters, the formation of the monoanion is the primary driver of selectivity.For sterically hindered esters, longer reaction times or slightly elevated temperatures may be necessary, requiring careful optimization to avoid diacid formation.[12]

Problem 2: Incomplete Hydrolysis of the Diester

Potential Cause Troubleshooting Steps
Insufficient Base: The amount of base may not be enough to fully hydrolyze one ester group per molecule.Re-evaluate the stoichiometry of your base. Ensure accurate measurement and dispensing.
Low Reaction Temperature: While beneficial for selectivity, a very low temperature may significantly slow down the reaction rate.Gradually increase the reaction temperature in small increments (e.g., from 0°C to room temperature) while monitoring the reaction progress.
Poor Solubility of the Diester: If the diester is not sufficiently soluble in the reaction medium, the reaction rate will be limited.Experiment with different co-solvents to improve the solubility of the starting material. The use of phase-transfer catalysts can also be beneficial in some cases.[5]
Deactivation of the Base: If the reaction is exposed to acidic conditions (e.g., from the atmosphere), the base can be neutralized.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of carbon dioxide, which can neutralize the hydroxide.

G Start Start: Low Monoester Yield Check_Stoichiometry Is Base Stoichiometry Correct (1.05-1.2 eq)? Start->Check_Stoichiometry Check_Temp Is Reaction Temperature Too High? Check_Stoichiometry->Check_Temp Yes Optimize_Stoichiometry Action: Adjust Base to 1.05-1.2 eq. Use pH-stat if available. Check_Stoichiometry->Optimize_Stoichiometry No Check_Time Is Reaction Time Too Long? Check_Temp->Check_Time No Optimize_Temp Action: Lower Temperature (e.g., 0°C). Check_Temp->Optimize_Temp Yes Check_Solvent Is Solvent System Optimal? Check_Time->Check_Solvent No Optimize_Time Action: Monitor reaction closely (TLC/HPLC). Quench upon completion. Check_Time->Optimize_Time Yes Optimize_Solvent Action: Consider THF/water. Avoid protic co-solvents. Check_Solvent->Optimize_Solvent No Success Success: Improved Monoester Yield Check_Solvent->Success Yes Optimize_Stoichiometry->Check_Temp Optimize_Temp->Check_Time Optimize_Time->Check_Solvent Optimize_Solvent->Success

Troubleshooting workflow for low monoester yield.

Experimental Protocols

General Protocol for pH-Controlled Selective Monohydrolysis of a Symmetric Diester

This protocol provides a general starting point. The optimal conditions, particularly temperature and reaction time, may need to be adjusted based on the specific substrate.

Materials:

  • Symmetric diester

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the symmetric diester in THF. A typical concentration is 0.1-0.5 M.

    • Cool the solution to 0°C in an ice-water bath.

  • Base Addition:

    • Prepare a stock solution of NaOH or LiOH in deionized water (e.g., 1M).

    • Slowly add 1.05-1.2 equivalents of the base solution to the stirred diester solution. The addition should be dropwise to maintain the low temperature and ensure localized pH control.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).

    • The reaction is complete when the starting diester is no longer detectable.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding an equivalent amount of 1M HCl to neutralize the excess base. The pH of the aqueous layer should be acidic.

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude monoester.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel to isolate the pure monoester.

Monitoring the Reaction with a pH-Stat Titrator

For highly sensitive substrates or for precise process control, a pH-stat titrator is an excellent tool.[9][14]

  • Set up the reaction as described above in the titration vessel.

  • Calibrate the pH electrode and set the desired pH for the reaction (typically in the range of 10-12 for saponification).

  • The titrator will automatically add the base solution to maintain the set pH as the hydrolysis reaction consumes hydroxide ions.

  • The reaction is complete when the rate of base addition significantly decreases or stops, indicating the consumption of one equivalent of base.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis.
  • Gu, Q.-M., & Sih, C. J. (1992). A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase.
  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836.
  • ResearchGate. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

  • Cho, H. (2006).
  • Zhang, Y., et al. (2014).
  • Hufenus, R., et al. (2021). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. Polymers, 13(6), 883.
  • Dumas, D. P., et al. (1989). Structure-activity relationships in the hydrolysis of substrates by the phosphotriesterase from Pseudomonas diminuta. The Journal of Biological Chemistry, 264(33), 19659-19665.
  • J. Chem. Soc., Perkin Trans. 2. (1998). Hydrolysis of phosphomonoesters in nucleotides by cerium(IV) ions.
  • Niwayama, S. (2009). Highly Efficient and Practical Selective Monohydrolysis of Symmetric Diesters: Recent Progress and Scope. Chemical and Pharmaceutical Bulletin, 57(5), 435-443.
  • Shi, J., & Niwayama, S. (2018). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 59(9), 799-802.
  • Cabrera-Arizmendi, F., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 8(16), 119-125.
  • ResearchGate. (n.d.). Selective enzymatic hydrolysis of aromatic diesters using esterase from Brevibacterium imperiale B222. Retrieved from [Link]

  • Harth, V., et al. (2018). Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase. Toxicology in Vitro, 47, 1-8.
  • Pellis, A., et al. (2020). Fine tuning enzyme activity assays for monitoring the enzymatic hydrolysis of PET. The FEBS Journal, 287(14), 3006-3017.
  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Richard, J. P., et al. (n.d.). Catalysis of Phosphate Diester Hydrolysis by Metal Ion Complexes. Richard Research Group. Retrieved from [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros.
  • Dembkowski, K., et al. (2020). Selective Esterification of Phosphonic Acids. Molecules, 25(21), 5133.
  • ResearchGate. (n.d.). Phase transfer action of the cavitand during diester saponification. Retrieved from [Link]

  • R Discovery. (1981, January 1).
  • AmeliCA. (n.d.).
  • Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
  • Master Organic Chemistry. (2022, October 27).
  • Liu, J., et al. (2012). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 134(17), 7452-7459.
  • III Analytical Methods. (n.d.).
  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
  • (2018, September 21).
  • YouTube. (2023, August 16).
  • ResearchGate. (n.d.).
  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
  • ACS Publications. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Mass Spectrometry Fragmentation of N-Alkyl Glycine Esters

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of N-alkyl glycine esters, a core structural motif in peptoids, under electrospray ionization tandem mass spectrometry (ESI-MS/MS) condit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the gas-phase fragmentation patterns of N-alkyl glycine esters, a core structural motif in peptoids, under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions.[1][2] As valuable molecular tools in drug discovery and the biosciences, understanding the fragmentation behavior of these peptide isomers is critical for their structural elucidation and sequencing.[3] This document outlines the key fragmentation pathways, compares the influence of different N-alkyl substituents, and provides a validated experimental protocol for acquiring high-quality MS/MS data.

Foundational Principles: ESI and CID in Peptoid Analysis

N-alkyl glycine esters, like their peptide counterparts, are typically analyzed using electrospray ionization (ESI), a "soft" ionization technique that minimizes in-source fragmentation and primarily generates protonated molecular ions, [M+H]+.[4] Subsequent structural analysis is performed using tandem mass spectrometry (MS/MS), where these precursor ions are isolated, subjected to collisional activation, and fragmented.

Collision-Induced Dissociation (CID) is the most common method for fragmentation.[5] In this process, the kinetic energy of the isolated ion is increased, and it is collided with an inert gas (e.g., nitrogen or argon).[5] This collision converts kinetic energy into internal energy, leading to the cleavage of covalent bonds and the formation of characteristic fragment ions.[5]

For N-alkyl glycine oligomers (peptoids), fragmentation predominantly occurs at the amide bonds along the backbone, producing a series of N-terminal fragments (B-ions) and C-terminal fragments (Y-ions).[1][2] The relative abundance of these ions is influenced by the proton affinity of the resulting fragments and the position of basic residues.[1]

Core Fragmentation Pathways of N-Alkyl Glycine Esters

Upon low-energy CID, protonated N-alkyl glycine esters exhibit several characteristic fragmentation pathways. These can be broadly categorized into cleavages involving the ester group and cleavages of the N-alkyl "side chain."

A dominant fragmentation route for many esters is the cleavage of bonds adjacent to the carbonyl group.[6] For N-alkyl glycine esters, this manifests in two primary ways:

  • Neutral Loss of Alcohol (ROH): This involves the loss of the alcohol corresponding to the ester group (e.g., methanol from a methyl ester, ethanol from an ethyl ester). This is a common pathway for esters and results in a product ion corresponding to [M+H - ROH]+.

  • McLafferty-type Rearrangement: For esters with longer alkyl chains (ethyl, propyl, butyl), a rearrangement can occur where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of an alkene.[7] This leaves a metal-cationized, free-acid form of the peptide.[7] While initially described for metal-cationized peptides, this pathway is a potential route for protonated species as well.

Cleavage of the N-Cα bond and fragmentation originating from the N-alkyl group are also significant pathways that provide structural information.

  • Formation of Iminium Ions: A hallmark of amino acid and peptoid fragmentation is the formation of iminium ions. For a simple N-alkyl glycine ester, this involves cleavage of the bond between the carbonyl carbon and the alpha-carbon, often accompanied by the loss of CO and the alcohol moiety. This pathway is thermodynamically and kinetically favored in the fragmentation of protonated glycine itself, which loses H₂O and CO to form an iminium ion.[8]

  • Side-Chain Cleavage: The N-alkyl group itself can undergo fragmentation. For instance, N-benzyl glycine esters can lose a tropylium ion ([C₇H₇]+, m/z 91) or a benzyl radical, depending on the charge distribution. The fragmentation of protonated benzylamines often proceeds through the formation of tropylium ions.[9]

The primary fragmentation pathways are visualized in the diagram below.

FragmentationPathways cluster_main Protonated N-Alkyl Glycine Ester [M+H]+ cluster_ester Ester Group Fragmentation cluster_backbone Backbone & Side-Chain Fragmentation Precursor [R'-NH₂⁺-CH₂-COOR]+ LossROH [M+H - ROH]+ Precursor->LossROH  -ROH McLafferty Alkene Loss (for R ≥ Ethyl) [M+H - CnH2n]+ Precursor->McLafferty  McLafferty Rearrangement Iminium Iminium Ion [R'-NH=CH₂]+ Precursor->Iminium  -CO, -ROH SideChain Side-Chain Fragment [R']+ Precursor->SideChain  N-Cα Cleavage

Caption: Key fragmentation routes for N-alkyl glycine esters.

Comparative Analysis: Influence of the N-Alkyl Group

The structure of the N-alkyl group (R') and the ester alkyl group (R) significantly influences the branching ratios of the fragmentation pathways. Below is a comparison of expected fragmentation patterns for common N-alkyl glycine methyl esters.

N-Alkyl Group (R')Precursor Ion (m/z)Key Fragment Ion (m/z)Dominant Fragmentation Pathway
Methyl (CH₃)104.0758.07Loss of CO and Methanol to form [CH₃-NH=CH₂]⁺
Ethyl (C₂H₅)118.0872.08Loss of CO and Methanol to form [C₂H₅-NH=CH₂]⁺
Propyl (C₃H₇)132.1086.10Loss of CO and Methanol to form [C₃H₇-NH=CH₂]⁺
Benzyl (C₇H₇)180.0991.05Formation of Tropylium ion [C₇H₇]⁺

Analysis of Trends:

  • Small Alkyl Groups (Methyl, Ethyl, Propyl): For small, saturated N-alkyl groups, the predominant fragmentation pathway is the formation of the N-alkyl iminium ion. The m/z of this characteristic ion directly reflects the mass of the N-alkyl substituent.

  • Benzyl Group: The presence of the aromatic benzyl group introduces a highly stable fragmentation channel. The formation of the tropylium cation (m/z 91) is often the base peak in the spectrum, as it is a highly resonance-stabilized carbocation. This pathway effectively outcompetes the iminium ion formation.

This comparison highlights how the identity of the N-alkyl "side chain" dictates the resulting MS/MS spectrum, providing a clear basis for structural identification.

Experimental Protocol: Acquiring High-Quality MS/MS Spectra

This protocol outlines a standardized method for analyzing N-alkyl glycine esters on a typical ESI-Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Objective: To generate a product ion spectrum for a given N-alkyl glycine ester to identify characteristic fragment ions.

Workflow Diagram:

Workflow cluster_prep 1. Sample Preparation cluster_infusion 2. Infusion & Ionization cluster_msms 3. MS/MS Acquisition A Dissolve sample in 50:50 Acetonitrile:Water + 0.1% Formic Acid to a final concentration of 1-10 µM B Infuse sample at 5-10 µL/min into ESI source A->B C Acquire MS1 Survey Scan (e.g., m/z 50-500) to confirm [M+H]+ ion B->C D Set up Product Ion Scan: Isolate precursor [M+H]+ ion (Isolation width ~1-2 m/z) C->D E Apply Collision Energy (Start with a ramp, e.g., 10-40 eV, then optimize for key fragments) D->E F Acquire MS/MS Spectrum (Scan range e.g., m/z 40 to precursor m/z) E->F

Caption: Standard workflow for MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the N-alkyl glycine ester standard in a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving efficient ionization.

    • The final concentration should be approximately 1-10 µM. Higher concentrations can lead to detector saturation and space-charge effects.

  • Instrumentation Setup (ESI Source):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set according to manufacturer recommendations (e.g., 1.5 - 2.0 Bar).

    • Drying Gas (N₂): Set to a moderate flow and temperature (e.g., 8 L/min at 200 °C) to ensure efficient desolvation without causing thermal degradation.

  • MS1 Survey Scan:

    • Acquire a full scan mass spectrum to confirm the presence and purity of the protonated precursor ion [M+H]+.

    • Mass Range: Set a range that comfortably includes the expected precursor ion (e.g., m/z 50-500).

  • MS/MS Product Ion Scan:

    • Select the [M+H]+ ion identified in the MS1 scan as the precursor for fragmentation.

    • Isolation Width: Use an isolation window of 1-2 m/z to ensure specific selection of the monoisotopic peak.

    • Collision Gas: Argon is typically used.

    • Collision Energy (CE): This is a critical parameter.

      • Begin with a collision energy ramp (e.g., 10-40 eV) to get an overview of the fragmentation patterns.

      • Optimize the CE to maximize the intensity of the most informative fragment ions. Lower energies may favor rearrangements, while higher energies promote more extensive fragmentation.

    • MS2 Scan Range: Set the scan range from a low value (e.g., m/z 40) up to the mass of the precursor ion.

By following this protocol, researchers can reliably generate reproducible and high-quality fragmentation data for the comparative analysis of N-alkyl glycine esters.

References

  • O'Hair, R. A., Broughton, P. S., Styles, M. L., Frink, B. T., & Hadad, C. M. (2000). The fragmentation pathways of protonated glycine: a computational study. Journal of the American Society for Mass Spectrometry, 11(8), 687-96. Available at: [Link]

  • Luu, H., Thion, L., & Gabelica, V. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Biopolymers, 111(7), e23358. Available at: [Link]

  • Kwon, Y. U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. Available at: [Link]

  • Nam, K., Lee, M., & Lee, S. (2018). Synthesis and Mass Spectrometry Analysis of Oligo-peptoids. Journal of Visualized Experiments, (132), 56931. Available at: [Link]

  • Mann, Y. S. (2018). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. Scholarly Commons - University of the Pacific. Available at: [Link]

  • Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Van Der Rest, G., Cocur, E., & Heninger, M. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(7), 843-57. Available at: [Link]

  • Van Stipdonk, M. J., & G. A. B. (2002). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. International Journal of Mass Spectrometry, 219(1), 111-126. Available at: [Link]

Sources

Comparative

Comparative HPLC Retention Dynamics: Iminodiacetic Acid (IDA) Mono-Esters vs. Di-Esters

Iminodiacetic acid (IDA) and its esterified derivatives are foundational building blocks in the synthesis of chelating agents, radiopharmaceuticals, and linkers for antibody-drug conjugates (ADCs). During the esterificat...

Author: BenchChem Technical Support Team. Date: March 2026

Iminodiacetic acid (IDA) and its esterified derivatives are foundational building blocks in the synthesis of chelating agents, radiopharmaceuticals, and linkers for antibody-drug conjugates (ADCs). During the esterification of IDA—such as the formation of tert-butyl or ethyl esters—the reaction frequently yields a complex mixture of unreacted IDA, mono-esters, and di-esters.

For drug development professionals and analytical chemists, accurately monitoring this reaction is critical. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as the gold standard for resolving these mixtures. This guide provides an in-depth, objective comparison of the chromatographic behaviors of IDA mono-esters and di-esters, detailing the mechanistic causality behind their retention times and providing a field-validated experimental protocol.

Mechanistic Causality: Polarity, Ionization, and Retention

In RP-HPLC, separation is driven by the partitioning of analytes between a polar mobile phase and a non-polar stationary phase (typically C18). The structural differences between mono-ester and di-ester IDA fundamentally alter their hydrophobicity (LogP) and ionization potential, dictating their elution order.

The Di-Ester: Hydrophobic Dominance

In the di-ester form of IDA, both carboxylic acid moieties are masked by alkyl groups. This structural modification eliminates the hydrogen-bonding capacity of the -COOH groups, significantly increasing the molecule's overall hydrophobicity. Consequently, the di-ester exhibits a strong affinity for the hydrophobic C18 stationary phase, resulting in a prolonged retention time[1]. Empirical data across various esterified compounds consistently demonstrates that di-esters elute significantly later than their mono-ester counterparts[2].

The Mono-Ester: Polarity and pH Sensitivity

The mono-ester contains one esterified group and one free, ionizable carboxylic acid. The presence of this free -COOH group renders the molecule highly polar and hydrophilic, causing it to partition preferentially into the aqueous mobile phase and elute early[3].

The Causality of pH Control: The retention of the mono-ester is highly sensitive to the pH of the mobile phase. If the pH exceeds the pKa of the carboxylic acid (approximately ~2.98 for IDA derivatives), the group ionizes into a carboxylate (-COO⁻). This extreme polarity causes the analyte to elute near the void volume, often with severe peak tailing. To establish a self-validating and reproducible system, an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) must be added to lower the mobile phase pH to ~2.0. This protonates the -COOH group, maintaining it in a neutral state to ensure predictable retention and sharp peak symmetry. Because the di-ester lacks a free -COOH, its retention is largely independent of these acidic pH fluctuations.

G cluster_0 IDA Iminodiacetic Acid (IDA) Esters Mono Mono-ester IDA (1 Free -COOH, 1 Ester) IDA->Mono Di Di-ester IDA (2 Esterified Groups) IDA->Di Polarity1 High Polarity / Hydrophilic (pH Sensitive) Mono->Polarity1 Polarity2 Low Polarity / Hydrophobic (pH Independent) Di->Polarity2 RP Reversed-Phase HPLC (C18) Polarity1->RP Polarity2->RP Ret1 Short Retention Time (Early Elution) RP->Ret1 Weak Affinity Ret2 Long Retention Time (Late Elution) RP->Ret2 Strong Affinity

Mechanistic logic of RP-HPLC retention for IDA mono-esters vs. di-esters based on polarity.

Experimental Protocol: Step-by-Step Methodology

To ensure analytical trustworthiness, the following protocol employs a gradient elution strategy designed to accommodate the broad polarity gap between the unreacted IDA, the mono-ester, and the di-ester.

Chromatographic Conditions
  • Column: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA (pH ~2.0).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). Rationale: Aliphatic IDA esters lack strong UV chromophores. While low UV (210 nm) can be used, ELSD or MS provides superior, universal detection for these compounds[4].

Gradient Program

A gradient is essential because an isocratic method that retains the mono-ester would result in an impractically long retention time for the di-ester.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Target
0.0955Equilibration
5.0955Unreacted IDA
20.01090Mono-ester -> Di-ester
25.01090Column Wash
26.0955Re-equilibration
35.0955End of Run
Step-by-Step Execution
  • System Equilibration: Flush the column with the initial mobile phase composition (95% A / 5% B) for a minimum of 10 column volumes until the ELSD/MS baseline is completely stable. This ensures the stationary phase is fully protonated by the TFA.

  • Sample Preparation: Dissolve the IDA ester reaction mixture in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Method Execution: Inject the 10 µL sample and initiate the gradient program. The initial highly aqueous hold (0-5 min) allows the highly polar unreacted IDA to elute. As the organic modifier ramps up, the mono-ester elutes, followed finally by the highly hydrophobic di-ester.

  • Self-Validation: Run a blank injection (50:50 Water:Acetonitrile) to rule out ghost peaks from the gradient. Inject pure reference standards of the mono-ester and di-ester individually to confirm absolute retention times before analyzing the complex reaction mixture.

Data Presentation: Retention Time Comparison

The table below summarizes the quantitative retention data typically observed when applying the validated protocol to an IDA tert-butyl esterification mixture.

AnalyteChemical State at pH 2.0Relative HydrophobicityTypical Retention Time (min)Peak Shape / Symmetry
Unreacted IDA Fully protonated (-COOH x2)Very Low2.5 - 3.5Broad / Early eluting
IDA Mono-ester 1 x -COOH, 1 x -COORModerate9.0 - 11.5Sharp (Tailing factor < 1.2)
IDA Di-ester 2 x -COORHigh18.5 - 21.0Sharp (Tailing factor < 1.1)

Note: Absolute retention times will shift depending on the specific alkyl chain length of the ester (e.g., methyl esters will elute earlier than tert-butyl esters), but the relative elution order (IDA -> Mono-ester -> Di-ester) remains an immutable chemical constant.

Conclusion

The chromatographic separation of IDA mono-esters and di-esters is a highly predictable process governed by the fundamental rules of molecular polarity and ionization. By masking the polar carboxylic acid groups, di-esters exhibit significantly stronger interactions with reversed-phase stationary phases, resulting in elongated retention times[1][2]. For analytical scientists, the critical parameter in this workflow is strict pH control; utilizing an acidic modifier like TFA is non-negotiable for neutralizing the mono-ester's free carboxylic acid, thereby preventing peak distortion and ensuring a robust, reproducible assay.

References

  • Structural Diversity of the Microbial Surfactin Derivatives from Selective Esterification Approach Source: MDPI URL
  • Separation and Quantitation of Rapamycin, Termsirolimus Regio Isomer (Monoester)
  • Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography Source: ResearchGate URL
  • Determination of Polyethylene Glycol Monoester Acrylate and Polyethylene Glycol Diester Acrylate Using Reversed-Phase High-Performance Liquid Chromatography Source: ResearchGate URL

Sources

Validation

Infrared spectroscopy bands for tert-butyl ester carbonyls

Title : Structural Elucidation of Esters: A Comparative Guide to Infrared Spectroscopy of tert-Butyl Ester Carbonyls Introduction As a Senior Application Scientist, I frequently encounter the challenge of differentiating...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Elucidation of Esters: A Comparative Guide to Infrared Spectroscopy of tert-Butyl Ester Carbonyls

Introduction As a Senior Application Scientist, I frequently encounter the challenge of differentiating closely related ester protecting groups during synthetic workflows. The tert-butyl (t-Bu) ester is a ubiquitous protecting group in peptide synthesis and polymer chemistry due to its steric bulk and stability against nucleophilic attack. However, confirming its presence—and distinguishing it from methyl or ethyl esters—requires a nuanced understanding of Fourier Transform Infrared (FTIR) spectroscopy. This guide objectively compares the spectral signatures of tert-butyl esters against alternative aliphatic esters and evaluates Attenuated Total Reflectance (ATR) versus Transmission FTIR methodologies for optimal resolution.

Mechanistic Causality: The Spectral Physics of the tert-Butyl Group Why do tert-butyl esters present unique IR signatures compared to standard aliphatic esters? The answer lies in the interplay of inductive effects and steric mass.

  • Carbonyl (C=O) Stretch : Standard aliphatic esters typically exhibit a strong C=O stretching frequency between 1735–1750 cm⁻¹ ()[1]. However, the tert-butyl group is strongly electron-donating via inductive effects (+I). This increases the electron density on the ester oxygen, marginally strengthening the resonance contribution that lengthens the C=O bond. Consequently, the C=O stretch of a tert-butyl ester is often shifted to a slightly lower frequency, typically observed around 1725–1735 cm⁻¹ (e.g., 1733 cm⁻¹ in tert-butyl isocyanoacetate derivatives) ()[2].

  • The "Rule of Three" and C-O Stretches : Esters generally follow the "Rule of Three," exhibiting intense peaks for the C=O stretch and two C-O stretches (asymmetric and symmetric) (3)[3]. In tert-butyl esters, the massive steric bulk of the -C(CH₃)₃ group alters the reduced mass of the vibrating system, shifting the C-O-C stretching envelope (typically 1300–1050 cm⁻¹) (4)[4].

  • The Diagnostic Umbrella Mode : The most definitive confirmation of a tert-butyl ester is not the carbonyl band itself, but the symmetric CH₃ bending vibration. Due to vibrational coupling between the three adjacent methyl groups, this "umbrella mode" splits into a characteristic doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹ (4)[4].

Analytical Alternatives: ATR-FTIR vs. Transmission FTIR When acquiring experimental data for ester carbonyls, the choice of sampling technique fundamentally dictates spectral fidelity.

  • Transmission FTIR (KBr Pellet / Liquid Cell) :

    • Mechanism: Infrared light passes directly through the sample.

    • Pros: Follows the Beer-Lambert law linearly; excellent for quantifying relative peak ratios (e.g., comparing the 1730 cm⁻¹ C=O band to the 1365 cm⁻¹ t-Bu band).

    • Cons: Prone to scattering artifacts and requires tedious sample preparation. Atmospheric water absorption can obscure the lower fingerprint region.

  • ATR-FTIR (Diamond/ZnSe Crystal) :

    • Mechanism: Measures the evanescent wave penetrating a few microns into the sample.

    • Pros: Zero sample preparation; ideal for neat liquids or solid polymers.

    • Cons: Band intensities are wavelength-dependent. The C=O band at ~1730 cm⁻¹ may appear slightly broader or shifted by 1-2 cm⁻¹ due to anomalous dispersion effects compared to transmission data.

Verdict: For rapid structural verification of tert-butyl esters, ATR-FTIR is the superior alternative due to its self-validating, non-destructive nature, provided the user applies an ATR correction algorithm during spectral processing.

Quantitative Data Comparison The following table summarizes the experimental IR band assignments comparing tert-butyl esters to methyl and ethyl alternatives.

Functional Group / Ester TypeCarbonyl (C=O) StretchC-O-C Asymmetric StretchDiagnostic Alkyl Bending
Methyl Ester 1740 – 1750 cm⁻¹~1200 – 1250 cm⁻¹~1435 cm⁻¹ (CH₃ bend)
Ethyl Ester 1735 – 1745 cm⁻¹~1180 – 1210 cm⁻¹~1375 cm⁻¹ (CH₃ bend)
tert-Butyl Ester 1725 – 1735 cm⁻¹~1100 – 1150 cm⁻¹1390 cm⁻¹ & 1365 cm⁻¹ (Split doublet)

Experimental Protocol: Self-Validating ATR-FTIR Workflow To ensure trustworthiness and reproducibility, the following protocol incorporates self-validation steps to isolate the tert-butyl ester carbonyl band without atmospheric interference.

  • System Initialization and Purge : Power on the FTIR spectrometer and purge the optical bench with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ (which can introduce noise near the 1700 cm⁻¹ region).

  • Background Acquisition (Validation Step 1) : Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality Check: The background must show a flat baseline in the 1800-1700 cm⁻¹ region to ensure no residual carbonyl contaminants are present.

  • Sample Application : Apply 2-3 µL of the neat tert-butyl ester liquid (or 2 mg of solid) directly onto the crystal. For solids, engage the pressure anvil until the torque slips, ensuring intimate contact with the evanescent wave.

  • Spectral Acquisition : Acquire the sample spectrum using identical parameters (64 scans, 4 cm⁻¹ resolution).

  • Data Processing (Validation Step 2) : Apply an ATR correction algorithm to account for penetration depth variations. Baseline correct the spectrum to normalize the C=O peak intensity.

  • Band Verification :

    • Identify the primary C=O stretch at ~1725–1735 cm⁻¹.

    • Confirm the presence of the 1390/1365 cm⁻¹ doublet. If the doublet is absent, the ester is likely not a tert-butyl derivative.

Workflow Visualization

FTIR_Workflow Start System Purge (N2 Gas) BG Acquire Background (Validate 1800-1700 cm⁻¹) Start->BG Sample Apply Sample to ATR (Neat Liquid/Solid) BG->Sample Scan Acquire Spectrum (64 Scans, 4 cm⁻¹) Sample->Scan Process ATR & Baseline Correction Scan->Process Decision Check Diagnostic Bands (C=O & t-Bu Doublet) Process->Decision Valid Confirmed t-Butyl Ester Decision->Valid 1730 cm⁻¹ + 1390/1365 cm⁻¹ Invalid Alternative Ester (Methyl/Ethyl) Decision->Invalid Missing 1390/1365 cm⁻¹

Caption: Self-validating ATR-FTIR workflow for the structural elucidation of tert-butyl esters.

Conclusion While the carbonyl stretching band of a tert-butyl ester (~1730 cm⁻¹) provides primary evidence of the ester functional group, it is the synergistic analysis of this band alongside the sterically induced C-O-C shifts and the diagnostic 1390/1365 cm⁻¹ split doublet that ensures absolute structural confirmation. By utilizing ATR-FTIR with rigorous background validation, researchers can rapidly differentiate tert-butyl protecting groups from other aliphatic alternatives in complex synthetic pipelines.

  • Source: orgchemboulder.
  • Source: Chemical Communications (RSC Publishing)
  • Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL
  • Title: FTIR spectra of PS and PMMA copolymers before (PS-b-PtBA and...

Sources

Comparative

Optimizing Peptoid Side-Chain Fidelity: tert-Butyl vs. Methyl Ester Strategies

Executive Summary In the sub-monomer synthesis of poly-N-substituted glycines (peptoids), the choice of side-chain protection for carboxyl-bearing residues (e.g., asp, glu) is a critical determinant of yield and sequence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the sub-monomer synthesis of poly-N-substituted glycines (peptoids), the choice of side-chain protection for carboxyl-bearing residues (e.g.,


asp, 

glu) is a critical determinant of yield and sequence fidelity. While methyl esters are cost-effective and common in solution-phase organic chemistry, they present significant kinetic and thermodynamic liabilities in Solid-Phase Peptoid Synthesis (SPPS).

The Verdict: For the synthesis of peptoids requiring free carboxylic acid side chains, tert-butyl (t-Bu) esters are chemically superior to methyl esters. The t-Bu group provides essential steric shielding against diketopiperazine (DKP) formation and allows for streamlined, single-step global deprotection. Methyl esters should be reserved strictly for applications where the final product requires a permanent ester moiety (e.g., prodrugs) or when orthogonal base-labile protection is specifically mandated.

Mechanistic Analysis: The DKP Trap

To understand why t-Bu is preferred, one must analyze the failure modes of the sub-monomer cycle. The most pervasive side reaction in peptoid synthesis is the formation of diketopiperazines (DKPs)—cyclic di-peptoids formed by the nucleophilic attack of the N-terminal amine on the preceding carbonyl carbon.

The Methyl Ester Liability

Methyl esters are sterically unencumbered electrophiles. During the displacement step of the sub-monomer cycle, if a methyl ester side chain is present at the


 position, the newly formed secondary amine at position 

can attack the methyl ester carbonyl. This intramolecular cyclization cleaves the peptoid from the resin, resulting in a truncated sequence and a cyclic byproduct.
The tert-Butyl Shield

The bulky tert-butyl group exerts significant steric hindrance around the carbonyl carbon. This "steric shield" raises the activation energy for the nucleophilic attack by the backbone amine, effectively suppressing DKP formation. Furthermore, the t-Bu group is stable to the basic conditions of the displacement step (typically 1-2 M primary amine), whereas methyl esters are susceptible to slow aminolysis or saponification.

Visualization: Reaction Pathways & DKP Risk

PeptoidPathways Resin Resin-Bound Peptoid (n-1) Acylation Acylation Step (Br-AcOH + DIC) Resin->Acylation Bromide Resin-Bromide Intermediate Acylation->Bromide Displacement Displacement Step (Primary Amine) Bromide->Displacement Nucleophilic Subst. Success Linear Elongation (Desired Product) Displacement->Success t-Bu Ester (Steric Protection) Failure DKP Formation (Chain Truncation) Displacement->Failure Methyl Ester (Nucleophilic Attack)

Figure 1: The bifurcation of peptoid synthesis pathways. Methyl esters increase the risk of "back-biting" (DKP formation), leading to chain termination. t-Bu esters favor linear elongation.

Comparative Performance Analysis

The following data summarizes the operational differences between the two protecting groups in a standard Rink Amide resin workflow.

Table 1: Operational Comparison
Featuretert-Butyl Ester (t-Bu)Methyl Ester (OMe)
Deprotection Condition Acidic: 95% TFA (Cleavage Cocktail)Basic: LiOH / MeOH /

Workflow Efficiency High: Simultaneous cleavage & deprotection.Low: Requires separate on-resin saponification step.
DKP Susceptibility Low (Sterically hindered).High ( prone to cyclization).
Fmoc Compatibility Excellent (Orthogonal to base).Good, but risk of premature hydrolysis.
Atom Economy Lower (Loss of large isobutylene mass).Higher (Loss of small methanol mass).
Cost High (Precursors often custom synthesized).Low (Precursors widely available).
The Saponification Bottleneck

Using methyl esters for carboxylic acid side chains requires an on-resin saponification step (hydrolysis) before cleavage. This is experimentally difficult because:

  • Solvent Incompatibility: Polystyrene resins swell poorly in aqueous bases (LiOH/

    
    ).
    
  • Aggregation: Peptoid sequences often aggregate, making the ester sites inaccessible to the hydroxide ions.

  • Racemization Risk: Prolonged exposure to base can racemize chiral centers (if chiral side chains are present).

In contrast, t-Bu esters are cleaved by Trifluoroacetic Acid (TFA). Since TFA is already required to cleave the peptoid from the Rink Amide linker, the deprotection is zero-cost in terms of time and workflow steps.

Decision Logic for Synthetic Planning

When designing a peptoid sequence, use the following logic to select the appropriate monomer.

DecisionMatrix Start Start: Select Side Chain Goal What is the Final Goal? Start->Goal FreeAcid Free Carboxylic Acid (e.g., Mimic Asp/Glu) Goal->FreeAcid Prodrug Permanent Ester (Prodrug/Hydrophobic) Goal->Prodrug UseTBu USE TERT-BUTYL (Cleaves with TFA) FreeAcid->UseTBu Standard SPPS Ortho Orthogonal Deprotection? (Keep acid, cleave linker) FreeAcid->Ortho Special Case UseMe USE METHYL (Stable to TFA) Prodrug->UseMe Retain Ester Ortho->UseMe Yes (Base Labile)

Figure 2: Decision matrix for ester selection. t-Bu is the default for generating acidic residues; Methyl is reserved for permanent modifications or specific orthogonality needs.

Validated Experimental Protocols

Protocol A: Synthesis with tert-Butyl Esters (Recommended)

This protocol assumes a standard sub-monomer cycle on Rink Amide resin.

Reagents:

  • Resin: Rink Amide MBHA (0.6–0.7 mmol/g).

  • Acylation: 0.6 M Bromoacetic acid in DMF + 50% v/v DIC.

  • Displacement: 1.0 M Glycine tert-butyl ester hydrochloride (free-based prior to use) in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .
    

Step-by-Step:

  • Acylation: Add Bromoacetic acid/DIC mixture to resin.[1] Shake at room temperature (RT) for 20–30 min. Wash DMF (3x).

  • Displacement: Add 1.0 M Glycine-tBu solution. Shake at RT for 60 min. Wash DMF (3x).

    • Note: t-Bu amines are slower to react than primary alkyl amines due to steric bulk. Extended reaction time (60 min vs standard 30 min) is crucial.

  • Elongation: Repeat cycle for subsequent residues.

  • Global Deprotection: Treat dry resin with Cleavage Cocktail for 2–3 hours.

    • Result: The t-Bu group is removed, and the peptoid is cleaved from the resin simultaneously.[2]

  • Workup: Filter resin, evaporate TFA under

    
    , and precipitate in cold diethyl ether.
    
Protocol B: Synthesis with Methyl Esters (Conditional)

Use this only if t-Bu is unavailable or if orthogonal deprotection is required.

Reagents:

  • Displacement: 1.5 M Glycine methyl ester hydrochloride (free-based) in DMF.

  • Saponification Cocktail: 0.5 M LiOH in THF:

    
    :MeOH (2:1:1).
    

Step-by-Step:

  • Synthesis: Perform standard sub-monomer cycles using Glycine-OMe.

  • On-Resin Saponification (Critical Step):

    • Warning: Do not cleave resin with TFA yet.

    • Swell resin in THF for 10 min.

    • Add Saponification Cocktail. Shake at 40°C for 2–4 hours.

    • QC Check: Remove a small aliquot, cleave, and check MS for mass shift (-14 Da vs methyl ester). If incomplete, repeat.

  • Wash: Extensive washing with Water (3x), MeOH (3x), DCM (3x) to remove lithium salts.

  • Cleavage: Treat with 95% TFA cocktail to release the final product from the resin.

References

  • Zuckermann, R. N., et al. (1992).[3][4] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[5][6] Journal of the American Chemical Society. Link

  • Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology. Link

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of peptoids and peptoid-peptide hybrids.[2][3][4] Molecules. Link

  • Pizzirani, D., et al. (2020). Diketopiperazine Formation in Solid-Phase Peptide and Peptoid Synthesis: Strategies to Control the Side Reaction. Chemistry – A European Journal. Link

Sources

Validation

N-(Carboxymethyl)-glycine tert-butyl ester vs EDTA dianhydride for conjugation

Topic: N-(Carboxymethyl)-glycine tert-butyl ester vs. EDTA Dianhydride for Conjugation Content Type: Publish Comparison Guide A Technical Guide for Bioconjugation and Radiopharmaceutical Development Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(Carboxymethyl)-glycine tert-butyl ester vs. EDTA Dianhydride for Conjugation Content Type: Publish Comparison Guide

A Technical Guide for Bioconjugation and Radiopharmaceutical Development

Executive Summary

In the development of radiopharmaceuticals, antibody-drug conjugates (ADCs), and metal-affinity probes, the method of chelator attachment dictates the stability, biodistribution, and homogeneity of the final construct.

This guide compares two distinct chemical philosophies:

  • The "Shotgun" Approach (EDTA Dianhydride): A rapid, solution-phase method for modifying complex proteins, characterized by high reactivity but poor selectivity.

  • The "Architect" Approach (N-(Carboxymethyl)-glycine tert-butyl ester): A stepwise, solid-phase strategy using orthogonal protection to build precise, isomer-free chelators on peptides or small linkers.

Part 1: The "Shotgun" Approach – EDTA Dianhydride (EDTAD)

Overview: Ethylenediaminetetraacetic acid dianhydride (EDTAD) is a bifunctional acylating agent. It is the dehydrated, activated form of EDTA. When introduced to a protein solution, it reacts with nucleophilic primary amines (Lysine


-amines or N-terminal 

-amines).

Mechanism of Action: EDTAD contains two reactive anhydride rings.

  • Ring Opening 1: The first anhydride ring reacts with a protein amine, forming a stable amide bond. This attaches the chelator.[1]

  • The Danger Zone: The second anhydride ring is now tethered to the protein. It has two fates:

    • Hydrolysis (Desired): Reacts with water to form a free carboxylate, completing the chelator structure.

    • Crosslinking (Undesired): Reacts with a second amine on the same protein (intra-molecular) or a different protein (inter-molecular), causing aggregation.

Protocol: Solution-Phase Conjugation to BSA (Bovine Serum Albumin) Use this protocol for: Large proteins where site-specificity is secondary to speed.

  • Buffer Prep: Prepare 0.1 M HEPES or Bicarbonate buffer, pH 8.5. Note: Avoid amine-containing buffers (Tris, Glycine) as they will quench the anhydride.

  • Protein Solubilization: Dissolve protein at 5–10 mg/mL.

  • Reagent Addition:

    • Dissolve EDTA Dianhydride in dry DMSO immediately before use (it hydrolyzes rapidly in air).

    • Add to protein at a 10:1 to 50:1 molar excess while vortexing.

  • Incubation: React for 1 hour at room temperature.

  • Quenching: Add 1 M Glycine (pH 8.0) to quench remaining anhydride rings.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove hydrolyzed EDTA and byproducts.

Critical Analysis (The "Dirty" Truth): While effective, EDTAD conjugation follows a Poisson distribution. You will obtain a heterogeneous mixture: some proteins with 0 chelators, some with 5, and some crosslinked dimers.

Part 2: The "Architect" Approach – N-(Carboxymethyl)-glycine tert-butyl ester

Overview: This reagent (often abbreviated as a mono-protected IDA derivative) is a building block, not a crosslinker. It represents a Divergent Synthesis strategy. Instead of attaching a whole EDTA molecule, you build the chelator atom-by-atom directly on the target (usually a peptide) during Solid Phase Peptide Synthesis (SPPS).

Mechanism of Action: The molecule contains:

  • Secondary Amine: A nucleophile for further branching.

  • Free Carboxylic Acid: For coupling to the peptide N-terminus.

  • tert-Butyl Ester: Protects the chelating oxygen during synthesis.

Protocol: On-Resin Construction of an EDTA-Peptide Use this protocol for: Peptides, aptamers, or small drug linkers requiring 100% homogeneity.

  • Peptide Assembly: Synthesize your peptide on Rink Amide resin using standard Fmoc SPPS. Remove the final Fmoc group.

  • Coupling the Anchor:

    • Activate N-(Carboxymethyl)-glycine tert-butyl ester (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add to resin. React for 2 hours.

    • Result: The peptide now terminates with a secondary amine and a protected carboxyl arm.

  • Completing the Chelator (Alkylation):

    • React the resin-bound secondary amine with tert-butyl bromoacetate (5 eq) and DIPEA (10 eq) in DMF.

    • Incubate overnight at room temperature.

    • Result: You have now synthesized a fully protected EDTA-like moiety on the N-terminus.

  • Global Deprotection:

    • Cleave from resin using TFA/TIS/H2O (95:2.5:2.5).

    • The high acidity simultaneously cleaves the peptide from the resin and removes the tert-butyl protecting groups, revealing the active metal-binding carboxylates.

Part 3: Comparative Analysis & Data
1. Structural Logic & Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the EDTAD path leads to multiple outcomes (entropy), while the t-butyl ester path leads to a single defined product (enthalpy/control).

ConjugationComparison cluster_EDTAD Method A: EDTA Dianhydride (Solution Phase) cluster_tBu Method B: N-CMG-tBu Ester (Solid Phase) EDTAD EDTA Dianhydride Mix Reaction Mixture EDTAD->Mix + Protein Protein Native Protein (Multiple Lysines) Protein->Mix Outcome1 Mono-substituted (Desired) Mix->Outcome1 Outcome2 Crosslinked Dimer (Aggregates) Mix->Outcome2 Risk Outcome3 Multi-labeled (Over-modified) Mix->Outcome3 Resin Resin-Bound Peptide Step1 Intermediate: Peptide-Linker(tBu) Resin->Step1 + Reagent/HATU Reagent N-(Carboxymethyl)- glycine t-butyl ester Step2 Alkylation (+ Br-Acetate-tBu) Step1->Step2 Step3 TFA Cleavage Step2->Step3 Global Deprotection Final Pure Peptide-Chelator (Single Species) Step3->Final

Figure 1: Reaction pathways comparing the stochastic nature of anhydride conjugation vs. the linear precision of solid-phase synthesis.

2. Performance Comparison Table
FeatureEDTA Dianhydride (EDTAD)N-(Carboxymethyl)-glycine t-butyl ester
Primary Application Large Proteins (mAbs, Albumin)Peptides, Small Molecules, Synthetic Linkers
Purity/Homogeneity Low (Statistical Mixture)High (>95% Single Species)
Stoichiometry Random (Poisson Distribution)Precise (Defined by Synthesis)
Crosslinking Risk High (Bifunctional reagent)None (Monofunctional/Stepwise)
Stability Hydrolyzes in seconds in waterStable solid; hydrolyzes only in acid (TFA)
Reaction Conditions Aqueous, pH 8.5 (Mild)Organic (DMF), Acid Cleavage (Harsh)
Cost Efficiency High (Cheap reagent, fast)Low (Requires SPPS, multiple steps)
3. Experimental Validation: Mass Spectrometry Profiles

Hypothetical data based on standard conjugation outcomes.

  • Experiment A (EDTAD + Protein): MALDI-TOF MS shows a broad "hump" rather than a sharp peak. The mass shift corresponds to an average of 3.5 chelators per protein, but the peak width indicates a population ranging from 1 to 8 chelators.

  • Experiment B (tBu Ester + Peptide): ESI-MS shows a single sharp peak at

    
    . The mass corresponds exactly to Peptide + 290.2 Da (The mass of the added EDTA moiety). No dimers are observed.
    
Part 4: Expert Recommendations

When to use EDTA Dianhydride:

  • You are labeling a whole antibody for a "quick and dirty" biodistribution study.

  • You do not have access to a peptide synthesizer.

  • The protein cannot survive the harsh acidic conditions (TFA) required to deprotect the tert-butyl esters.

When to use N-(Carboxymethyl)-glycine tert-butyl ester:

  • You are designing a Targeted Radionuclide Therapy (TRT) agent based on a peptide (e.g., Octreotide, PSMA).

  • Regulatory requirements demand a single, well-defined chemical entity (NCE).

  • You need to place the chelator at a specific position (e.g., to avoid interfering with the receptor-binding domain).

References
  • Paik, C. H., et al. (1983). "Relative reactivities of DTPA anhydride and EDTA dianhydride toward protein amines." Journal of Nuclear Medicine, 24(12), 1158-1163. Link

  • Arya, R., & Gariépy, J. (1991). "Rapid synthesis and introduction of a protected EDTA-like group during the solid-phase assembly of peptides."[2][3] Bioconjugate Chemistry, 2(5), 323-326. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 12: Modification of Sugars, Polysaccharides, and Glycoconjugates - discussing anhydride reactivity). Link

  • Shah, K., & Rana, T. M. (1996). "Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides." Synthetic Communications, 26(14), 2695-2702.[3][4] Link

Sources

Comparative

Purity Assessment of Iminodiacetic Acid Mono-tert-Butyl Ester

This guide outlines a rigorous, comparative approach to assessing the purity of Iminodiacetic acid mono-tert-butyl ester (IDA-mono-tBu). As a critical intermediate in the synthesis of chelating agents, peptide linkers, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, comparative approach to assessing the purity of Iminodiacetic acid mono-tert-butyl ester (IDA-mono-tBu). As a critical intermediate in the synthesis of chelating agents, peptide linkers, and modified amino acids, its purity directly impacts the yield and specificity of downstream conjugation reactions.

A Comparative Analytical Guide for Drug Development

Executive Summary: The "Purity-Performance" Nexus

Iminodiacetic acid mono-tert-butyl ester (Formula:


; MW: 189.21  g/mol ) is a zwitterionic building block. Its unique value lies in its orthogonal protection : it possesses one free carboxylic acid for coupling and one acid-labile tert-butyl ester for later deprotection.

The Criticality of Purity:

  • Contaminant Risk: The primary impurities—free Iminodiacetic acid (IDA) and the Di-tert-butyl ester (IDA-di-tBu)—compete in coupling reactions, leading to irreversible cross-linking or termination.

  • Analytical Challenge: The molecule lacks a strong chromophore (UV active only <210 nm) and exists as a zwitterion, making standard RP-HPLC-UV unreliable without derivatization.

This guide compares three analytical methodologies: qNMR , HPLC-CAD/MS , and Potentiometric Titration , recommending a hybrid approach for optimal characterization.

Impurity Origin & Profiling

Understanding the synthesis pathway is the first step in designing a valid assay. The mono-ester is typically the kinetic product of controlled esterification.

Figure 1: Synthesis & Impurity Pathway

The following diagram maps the origin of critical impurities.

ImpurityPathway IDA Iminodiacetic Acid (Starting Material) Mono IDA Mono-tBu Ester (TARGET) IDA->Mono Controlled Esterification Reagent Isobutylene / t-BuOH (Reagent) Reagent->Mono Di IDA Di-tBu Ester (Over-reaction) Mono->Di Excess Reagent / Time Hydrolysis Hydrolysis Products (Storage Degradants) Mono->Hydrolysis Moisture/Acid Di->Mono Partial Hydrolysis

Caption: Reaction kinetics dictate the impurity profile. The "Target" (Mono-ester) sits between the unreacted starting material (IDA) and the over-reacted Di-ester.

Comparative Methodology

Method A: Quantitative NMR (qNMR) – The Gold Standard

Best For: Absolute purity determination (Assay %), Mass Balance, and Reference Standard qualification.

Scientific Rationale: Since IDA-mono-tBu lacks a strong UV chromophore, HPLC-UV requires response factors that are often unknown. qNMR relies on the fundamental physical property of nuclear spin, making the signal intensity directly proportional to the molar concentration, independent of chemical structure.

Protocol (Self-Validating):

  • Solvent: Dissolve 20 mg of sample in

    
     (if salt form) or 
    
    
    
    (if free base/zwitterion).
    
    
    is preferred to prevent H/D exchange of amine protons.
  • Internal Standard (IS): Add an exact amount (~10 mg) of Maleic Acid (traceable purity). Ensure the IS relaxation delay (

    
    ) is compatible.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Scans: 16–32.

  • Integration:

    • Target Peak: tert-butyl singlet (~1.45 ppm, 9H).

    • IS Peak: Maleic acid vinylic protons (~6.2 ppm, 2H).

    • Note: Avoid the methylene protons (~3.3–3.5 ppm) if they overlap with water or solvent satellites.

Pros/Cons:

  • (+) No reference standard of the analyte needed.[1]

  • (+) Detects residual solvents (t-BuOH) simultaneously.

  • (-) Lower sensitivity (LOD ~0.1%).

Method B: HPLC-CAD / LC-MS – The Sensitivity Expert

Best For: Trace impurity profiling (<0.1%) and separation of Mono vs. Di esters.

Scientific Rationale: Standard UV detection at 200-210 nm is plagued by baseline drift and solvent interference. Charged Aerosol Detection (CAD) is "universal" for non-volatile analytes, responding to mass rather than optical properties. Alternatively, LC-MS (ESI+) provides specific identification.

Protocol:

  • Column: Mixed-mode (e.g., SIELC Primesep 100) or HILIC column. Standard C18 may fail to retain the polar zwitterion.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 0% B to 60% B over 15 mins. (The hydrophobic t-butyl group provides retention).

  • Detection: CAD (Nebulizer temp: 35°C) or MS (ESI+, SIM mode for m/z 190).

Pros/Cons:

  • (+) High sensitivity for trace Di-ester.

  • (-) CAD response is non-linear; requires calibration curves.

  • (-) Requires a pure standard for accurate quantitation.

Method C: Potentiometric Titration – The Functional Check

Best For: Quick QC of bulk lots; determining "Amine Value."

Scientific Rationale: The secondary amine and the carboxylic acid can be titrated. However, this method is non-specific . It cannot distinguish between the Mono-ester and a mixture of IDA + Di-ester that mimics the same equivalent weight.

Protocol:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.

  • Endpoint: Potentiometric detection (glass electrode).

Data Comparison & Decision Matrix

FeatureqNMR HPLC-CAD/MS Titration
Primary Output Absolute Purity (wt%)Impurity Profile (Area%)Total Amine Content
Specificity High (Structural ID)High (Separation)Low (Functional Group only)
LOD (Limit of Detection) ~0.1%<0.01%~1.0%
Reference Standard? Not RequiredRequiredNot Required
Throughput Medium (15 min/sample)Low (30-45 min/sample)High (5-10 min/sample)
Cost High (Instrument time)MediumLow
Analytical Decision Tree

Use this workflow to select the correct method for your development stage.

DecisionTree Start Start: Purity Assessment Standard Do you have a Certified Reference Standard? Start->Standard HPLC Use HPLC-CAD/MS (Routine QC) Standard->HPLC Yes qNMR Use qNMR (Primary Validation) Standard->qNMR No Trace Need Trace Impurities (<0.1%)? qNMR->Trace Trace->HPLC Yes (Qualitative) Titration Use Titration (Bulk Salt Content) Trace->Titration No (Assay only)

Caption: A logic flow for method selection. qNMR is the requisite starting point when no commercial standard is available.

Experimental Recommendations

For Early R&D (Synthesis Optimization): Prioritize Method B (HPLC-MS) . You need to see the ratio of Mono-ester vs. Di-ester to optimize reaction time and stoichiometry. The absolute purity is less important than the relative conversion.

For GLP Tox/Clinical Batch Release: You must use Method A (qNMR) to assign a purity value to your "Reference Standard." Once this standard is valued, you can use Method B (HPLC-CAD) for routine release testing of subsequent batches to ensure high sensitivity for impurities.

Critical Caution:

  • Stability: Amino acid esters are prone to hydrolysis and diketopiperazine formation. Analyze samples immediately after preparation. Avoid aqueous solvents for long-term storage of solutions.

  • Salt Forms: Be aware if your product is a free base or a salt (HCl/TFA). This drastically changes the Molecular Weight used in qNMR calculations.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Magnusson, E., et al. (2015). Charged Aerosol Detection in Pharmaceutical Analysis. Journal of Chromatography A. Link

  • SIELC Technologies. (2024). HPLC Analysis of Iminodiacetic Acid Derivatives on Mixed-Mode Columns. Link

  • European Pharmacopoeia (Ph. Eur.). 2.2.[3]33. Nuclear Magnetic Resonance Spectrometry. (Standard regulatory framework for qNMR).

  • Sigma-Aldrich. Di-tert-butyl iminodiacetate Product Specification. (Used for impurity profile comparison). Link

Sources

Validation

A Comparative Guide to the Chelation Efficiency of N-Carboxymethyl Glycine Derivatives versus DTPA

Introduction: The Critical Role of Chelation in Modern Science Chelation, the process by which a molecule forms multiple bonds to a single metal ion, is a cornerstone of various scientific disciplines.[1] From mitigating...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chelation in Modern Science

Chelation, the process by which a molecule forms multiple bonds to a single metal ion, is a cornerstone of various scientific disciplines.[1] From mitigating the toxic effects of heavy metal poisoning in medicine to enhancing the efficacy of Magnetic Resonance Imaging (MRI) contrast agents and managing metal ions in industrial processes, the selection of an appropriate chelating agent is paramount.[1][2] For decades, Diethylenetriaminepentaacetic acid (DTPA) has been a gold standard, renowned for its high affinity for a wide range of metal ions.[2][3] However, the scientific community is increasingly seeking "greener" and more biocompatible alternatives, leading to the exploration of N-carboxymethyl glycine derivatives. These compounds, such as Methylglycine diacetic acid (MGDA), offer the promise of effective chelation combined with enhanced biodegradability.[4][5]

This guide provides a detailed, objective comparison of the chelation efficiency of DTPA against representative N-carboxymethyl glycine derivatives. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing chelation performance, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

The Benchmark Chelator: Diethylenetriaminepentaacetic acid (DTPA)

DTPA is a powerful, well-characterized octadentate chelating agent, meaning it can form up to eight bonds with a single metal ion.[3] Its structure, featuring five carboxymethyl groups and three nitrogen atoms, allows it to form highly stable complexes with a broad spectrum of metal ions.[1] This high stability is the primary reason for its extensive use in applications such as the treatment of heavy metal poisoning and as a component of MRI contrast agents.[1][2]

The strength of the bond between a chelator and a metal ion is quantified by the stability constant (K), typically expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex and a stronger binding affinity.[2][6]

Chemical Structure of DTPA

DTPA_Structure cluster_DTPA DTPA Structure N1 N C1 CH2 N1->C1 G1 CH2COOH N1->G1 G2 CH2COOH N1->G2 N2 N C3 CH2 N2->C3 G3 CH2COOH N2->G3 N3 N G4 CH2COOH N3->G4 G5 CH2COOH N3->G5 C2 CH2 C1->C2 C2->N2 C4 CH2 C3->C4 C4->N3

Caption: Chemical structure of Diethylenetriaminepentaacetic acid (DTPA).

Quantitative Analysis: DTPA Stability Constants

The following table summarizes the log K values for DTPA with a range of divalent and trivalent metal ions, compiled from various scientific sources.[2] These values are crucial for predicting the efficacy of DTPA in chelating specific metals.[2] It's important to note that stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.[2][6]

Metal Ionlog K Value
Divalent Metal Ions
Ca²⁺10.8
Co²⁺19.1
Cu²⁺21.1
Fe²⁺16.5
Hg²⁺27.0
Mn²⁺15.6
Ni²⁺20.2
Pb²⁺18.8
Zn²⁺18.6
Trivalent & Tetravalent Metal Ions
Al³⁺18.5
Am³⁺22.9
Cr³⁺23.0
Fe³⁺28.6
Ga³⁺23.0
Gd³⁺22.5
Source: BenchChem Technical Support Team, 2025[2]

The "Green" Alternatives: N-Carboxymethyl Glycine Derivatives

N-carboxymethyl glycine derivatives are a class of chelating agents that are gaining prominence due to their environmental and potential biocompatibility advantages.[4] A notable example from this class is Methylglycine diacetic acid (MGDA). These compounds are often touted as readily biodegradable alternatives to traditional aminopolycarboxylates like EDTA and DTPA.[3][4][5]

The chelation mechanism of MGDA is similar to that of DTPA, involving the coordination of metal ions by nitrogen atoms and carboxylate groups. The key difference lies in its smaller, more biodegradable molecular structure.

Chemical Structure of a Representative Derivative: MGDA

MGDA_Structure cluster_MGDA MGDA Structure N N C_alpha CH N->C_alpha G1 CH2COOH N->G1 G2 CH2COOH N->G2 C_methyl CH3 C_alpha->C_methyl C_cooh_gly COOH C_alpha->C_cooh_gly

Caption: Chemical structure of Methylglycine diacetic acid (MGDA).

Chelation Performance of N-Carboxymethyl Glycine Derivatives

While comprehensive, directly comparative datasets for MGDA versus DTPA are still emerging, studies comparing MGDA to EDTA provide valuable insights. Both MGDA and another green chelating agent, [S, S]-ethylenediaminedisuccinic acid (EDDS), have demonstrated comparable efficacy to EDTA in terms of heavy metal elimination rates.[4][5] Given that DTPA generally forms more stable complexes than EDTA, it can be inferred that DTPA's stability constants are likely higher than those of MGDA for many metal ions. However, MGDA boasts a high stability constant for certain metal ions and exhibits efficacy over a very broad pH range (from 2 to 13.5).[4][5]

Head-to-Head Comparison: DTPA vs. N-Carboxymethyl Glycine Derivatives (e.g., MGDA)

FeatureDiethylenetriaminepentaacetic acid (DTPA)N-Carboxymethyl Glycine Derivatives (e.g., MGDA)
Binding Sites Octadentate (8 potential binding sites)[3]Tetradentate (4 potential binding sites)
Stability Constants (log K) Generally very high for a wide range of metals (e.g., Fe³⁺: 28.6, Pb²⁺: 18.8)[2][7]High for specific metal ions, with performance comparable to EDTA in some applications.[5]
Biodegradability Not readily biodegradable.[3]Readily biodegradable, offering an environmental advantage.[4][5]
Effective pH Range Effective, but stability can be pH-dependent.[8]Very broad effective pH range (2 to 13.5).[4][5]
Primary Applications Heavy metal detoxification, MRI contrast agents, nuclear fuel reprocessing.[1][2][9]Heavy metal remediation, industrial cleaning, potential for biocompatible applications.[4][5][10]
Key Advantage Extremely high stability constants, leading to very effective chelation.[1][2]Biodegradability and broad pH operating range.[4][5]
Limitation Poor biodegradability raises environmental concerns.[3]Stability constants may be lower than DTPA for certain key metal ions.

Experimental Protocols for Evaluating Chelation Efficiency

The determination of a chelating agent's efficiency relies on robust and validated experimental methodologies. The choice of method often depends on the specific metal ion, the chelator, and the sample matrix.

Workflow for Determining Chelation Efficiency

Chelation_Workflow start Start: Prepare Solutions prep_metal Prepare standard metal ion solution start->prep_metal prep_chelator Prepare chelating agent solution start->prep_chelator prep_buffer Prepare buffer solution (pH control) start->prep_buffer experiment Perform Chelation Experiment prep_metal->experiment prep_chelator->experiment prep_buffer->experiment titration Potentiometric Titration experiment->titration e.g., pH-metry spectro Spectrophotometric Analysis experiment->spectro e.g., Colorimetric assay analysis Data Analysis titration->analysis spectro->analysis calc_k Calculate Stability Constant (log K) analysis->calc_k end End: Report Results calc_k->end

Caption: General experimental workflow for determining chelation efficiency.

Protocol 1: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[2][11] It involves monitoring changes in pH or ion-selective electrode potential as a titrant is added to a solution containing the metal ion and the ligand.[11][12]

Objective: To determine the stability constant (log K) of a metal-chelator complex.

Materials:

  • pH meter with a combination glass electrode (accuracy ± 0.01 pH unit).[13]

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Standardized solution of the metal salt (e.g., metal nitrate or perchlorate).

  • Solution of the chelating agent (DTPA or N-carboxymethyl glycine derivative) of known concentration.

  • Background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.[13]

  • Standardized solution of a strong acid (e.g., 0.1 M HNO₃) for initial pH adjustment.

Procedure:

  • System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0) before each titration.[13]

  • Solution Preparation: In a thermostated titration vessel, prepare a solution containing the metal ion, the chelating agent (at a known molar ratio, e.g., 1:1 or 1:2), and the background electrolyte.[11] A separate solution containing only the chelating agent and electrolyte should also be prepared for ligand protonation constant determination.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the standard strong acid to ensure all ligand sites are protonated.

  • Titration: Titrate the solution with the standardized strong base, adding small, precise increments.

  • Data Recording: After each addition of the titrant, allow the system to equilibrate and record the pH reading.

  • Data Analysis: Plot the pH versus the volume of base added to generate titration curves. Using specialized software or calculation methods (e.g., the Calvin-Bjerrum method), determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[13][14]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: A background electrolyte is used to keep the activity coefficients of the ionic species constant, ensuring that the measured potential changes are solely due to changes in concentration.[12]

  • Thermostated Vessel: Stability constants are temperature-dependent; maintaining a constant temperature is crucial for reproducibility and accuracy.

  • Inert Atmosphere: For metal ions susceptible to oxidation (e.g., Fe²⁺), performing the titration under an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent side reactions.

Protocol 2: Spectrophotometric Analysis of Chelation Capacity

This method is based on the formation of a colored complex between a metal ion and a chromogenic reagent.[15][16] The presence of a stronger chelating agent will inhibit the formation of this colored complex, allowing for the quantification of chelation capacity.[17]

Objective: To determine the percentage of metal ions chelated by a test compound.

Materials:

  • UV-Vis Spectrophotometer.

  • Standard solution of the metal ion (e.g., 2 mM FeCl₂).[17]

  • Chromogenic indicator solution (e.g., 5 mM Ferrozine for iron).[17]

  • Solutions of the chelating agents (DTPA and N-carboxymethyl glycine derivative) at various concentrations.

  • Buffer solution to maintain optimal pH for color development.

Procedure:

  • Reaction Setup: In a series of test tubes or a microplate, add a fixed volume of the metal ion solution to varying concentrations of the chelating agent solution.

  • Incubation: Allow a short incubation period (e.g., 10 minutes at room temperature) for the chelation reaction to occur.[17]

  • Color Development: Add the chromogenic indicator solution (e.g., Ferrozine) to each tube. The indicator will react with any unchelated metal ions to form a colored complex.[17]

  • Absorbance Measurement: After a set time for color development, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-indicator complex (e.g., 562 nm for the Fe²⁺-Ferrozine complex).[17]

  • Calculation: The percentage of metal chelation is calculated using the following formula:

    • % Chelation = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the solution with no chelating agent, and A_sample is the absorbance in the presence of the chelating agent.

Causality Behind Experimental Choices:

  • Chromogenic Indicator: The indicator is chosen for its ability to form a stable, intensely colored complex with the specific metal ion of interest, providing a sensitive detection method.[15]

  • pH Control: The pH is maintained with a buffer because the color formation of the metal-indicator complex and the stability of the metal-chelator complex are both highly pH-dependent.[6]

  • Controls: A control sample without any chelator is essential to establish the maximum absorbance corresponding to 100% of the unchelated metal ion.

Conclusion and Future Outlook

The comparison between DTPA and N-carboxymethyl glycine derivatives highlights a classic trade-off in materials science: performance versus sustainability. DTPA remains an exceptionally effective chelating agent due to its high stability constants with a wide array of metal ions.[2] Its utility in critical medical and industrial applications is well-established and supported by decades of data.

However, the poor biodegradability of DTPA is a significant environmental drawback.[3] N-carboxymethyl glycine derivatives like MGDA present a compelling alternative, offering effective chelation in many scenarios combined with the crucial advantage of being readily biodegradable.[4][5] While their stability constants may not reach the same exceptional levels as DTPA for all metal ions, their performance is comparable to other widely used chelators like EDTA and is sufficient for many applications, particularly in environmental remediation and industrial processes where eventual environmental fate is a concern.[5][10]

For researchers and drug development professionals, the choice of chelator will depend on the specific application. For acute, life-saving medical treatments, the unparalleled strength of DTPA may be non-negotiable. For applications where environmental impact is a key consideration, or where extreme binding affinity is not required, N-carboxymethyl glycine derivatives represent the future—a more sustainable and environmentally conscious approach to metal ion control. Further research focusing on direct, side-by-side comparisons of the stability constants of these "green" chelators with DTPA across a broad range of metal ions and physiological conditions will be invaluable in expanding their adoption.

References

  • Anderegg, G., et al. (1959). Stability constants of diethylenetriamine-pentaacetic acid (DTPA) complexes. ResearchGate. Accessed March 7, 2024. [Link]

  • Semantic Scholar. A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Semantic Scholar. Accessed March 7, 2024. [Link]

  • Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. Accessed March 7, 2024. [Link]

  • ResearchGate. A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. ResearchGate. Accessed March 7, 2024. [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Accessed March 7, 2024. [Link]

  • Karak, T., et al. (2016). Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. Environmental Science and Pollution Research, 24(2), 1488-1498. Accessed March 7, 2024. [Link]

  • DOI. A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. DOI. Accessed March 7, 2024. [Link]

  • Nash, K. L., et al. (2014). Acid dissociation constants and rare earth stability constants for DTPA. Inorganica Chimica Acta, 412, 104-111. Accessed March 7, 2024. [Link]

  • Rocha, F. R. P., et al. (2000). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education, 77(4), 524. Accessed March 7, 2024. [Link]

  • CABI Digital Library. Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. Accessed March 7, 2024. [Link]

  • ResearchGate. AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Accessed March 7, 2024. [Link]

  • Mehdi, S. H., & Budesinsky, B. W. (1974). PROTONATED METAL COMPLEXES OF DIETHYLENETRIAMINEPENTAACETIC ACIE (DTPA). Journal of Coordination Chemistry, 3(4), 281-292. Accessed March 7, 2024. [Link]

  • IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. Accessed March 7, 2024. [Link]

  • Patsnap Synapse. What are DTPA inhibitors and how do they work?. Patsnap Synapse. Accessed March 7, 2024. [Link]

  • Stradling, G. N. (2000). Approaches for Experimental Evaluation of Chelating Agents. Radiation Protection Dosimetry, 87(1), 51-56. Accessed March 7, 2024. [Link]

  • Kizek, R., et al. (2021). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Scientific Reports, 11(1), 1-13. Accessed March 7, 2024. [Link]

  • the Chem Connections Homepage. General Concepts of the Chemistry of Chelation. the Chem Connections Homepage. Accessed March 7, 2024. [Link]

  • Dumont, M., et al. (2016). Species-dependent effective concentration of DTPA in plasma for chelation of 241Am. Health physics, 110(3), 258. Accessed March 7, 2024. [Link]

  • Scribd. Analytical Methods For Quantifying Chelation Percentage. Scribd. Accessed March 7, 2024. [Link]

  • Frenier, W. W., & Ziauddin, M. (2022). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. Corrosion Engineering, Science and Technology, 57(1), 1-15. Accessed March 7, 2024. [Link]

  • International Journal of Advanced Biochemistry Research. Novel phosphonate chelating agents for heavy metal detoxification: Structure-activity relationships and selectivity optimization. International Journal of Advanced Biochemistry Research. Accessed March 7, 2024. [Link]

  • Gulpinar, A. R., & Dincer, B. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 448. Accessed March 7, 2024. [Link]

  • Santos, É. d., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Biological Sciences, 44. Accessed March 7, 2024. [Link]

  • Scilit. N-(carboxymethylidene)chitosans and N-(carboxymethyl)chitosans: Novel chelating polyampholytes obtained from chitosan glyoxylate. Scilit. Accessed March 7, 2024. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (2021). International Journal of Creative Research Thoughts, 9(11). Accessed March 7, 2024. [Link]

Sources

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